5H-Benzimidazo[1,2-a]benzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6H-benzimidazolo[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-3-7-11-9(5-1)14-13-15-10-6-2-4-8-12(10)16(11)13/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLACMEYLRXQSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 5H-Benzimidazo[1,2-a]benzimidazole: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Significance of the Benzimidazole Core
The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its structural resemblance to natural purines allows it to interact with a wide range of biological targets, earning it the designation of a "privileged scaffold."[3] This versatility has led to the development of numerous clinically significant drugs with diverse pharmacological activities, including antiulcer (Lansoprazole), anthelmintic (Albendazole), anticancer (Pracinostat), and antiviral (Enviroxine) agents.[4][5] The fused tricyclic derivative, 5H-Benzimidazo[1,2-a]benzimidazole, extends this potential, offering a rigid, planar structure ideal for creating molecular libraries for drug discovery.[6][7] This guide provides an in-depth exploration of an efficient synthesis and comprehensive characterization of this high-value heterocyclic core, tailored for researchers and drug development professionals.
Part 1: Strategic Synthesis of the Fused Tricyclic System
The construction of the benzimidazole framework typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde.[1][8] For the synthesis of the more complex this compound, modern synthetic strategies prioritize efficiency, yield, and sustainability. A particularly effective method is a one-pot, two-step multicomponent reaction, which minimizes intermediate isolation and purification steps, thereby saving time and resources.[6][7]
Causality in Experimental Design: The One-Pot Microwave-Assisted Approach
The chosen protocol leverages a three-component reaction of a 2-aminobenzimidazole, an aromatic aldehyde, and an isocyanide.[6][7] The rationale for this specific methodology is rooted in several key advantages:
-
Microwave Irradiation: Compared to conventional heating, microwave activation significantly accelerates reaction rates. This is due to the efficient and direct heating of the polar solvent and reactants, leading to drastically reduced reaction times—often from many hours to mere minutes—and frequently resulting in higher yields and cleaner reaction profiles.[6][7][9]
-
Multicomponent Reaction (MCR): By combining three starting materials in a single pot, this approach embodies the principles of green chemistry. It enhances atom economy, reduces solvent waste, and simplifies the overall synthetic workflow, making it a highly efficient strategy for building molecular complexity.[10]
-
Catalysis: The reaction is base-catalyzed, often using a small amount of piperidine. The base facilitates the initial condensation step between the 2-aminobenzimidazole and the aldehyde to form a crucial imine intermediate, which is the rate-determining step for the subsequent cycloaddition.[6][7]
Reaction Mechanism: A [4+1] Cycloaddition Pathway
The synthesis proceeds through a well-defined mechanistic pathway. The initial step is a piperidine-catalyzed condensation of the 2-aminobenzimidazole with an aldehyde to generate an imine. This intermediate then undergoes a [4+1] cycloaddition with an isocyanide. The isocyanide carbon acts as a one-atom component, inserting into the imine bond to form the fused five-membered ring, yielding the final imidazo[1,2-a]benzimidazole product.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a this compound derivative.
Materials:
-
2-Aminobenzimidazole (1.0 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.2 mmol)
-
Piperidine (0.3 mmol)
-
Dichloroethane (5 mL)
-
Microwave synthesis vial (10 mL)
Procedure:
-
Reactant Charging: To a 10 mL microwave synthesis vial, add 2-aminobenzimidazole (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), piperidine (0.3 mmol), and 5 mL of dichloroethane.
-
Step 1 - Imine Formation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 10 minutes.[7]
-
Step 2 - Cycloaddition: Allow the vial to cool to room temperature. Add the isocyanide (1.2 mmol) to the reaction mixture.
-
Microwave Irradiation: Reseal the vial and irradiate the mixture at 130°C for an additional 10 minutes.[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound product.
Part 2: Comprehensive Structural Characterization
Unambiguous characterization is critical to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete analytical profile.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise molecular structure.[11] In a typical ¹H NMR spectrum of a benzimidazole derivative in DMSO-d₆, the N-H proton appears as a characteristic broad singlet at a downfield chemical shift (often >11 ppm) due to hydrogen bonding.[11][12] The aromatic protons resonate in the 7.0-8.5 ppm region, with their specific chemical shifts and coupling constants providing information about the substitution pattern on the fused benzene rings.[11] ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[14] Key characteristic absorption bands for this compound include N-H stretching vibrations (typically around 3100-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=N/C=C stretching vibrations within the aromatic rings (1500-1650 cm⁻¹).[12][15]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[16] Electron ionization (EI) mass spectrometry typically shows a strong molecular ion peak (M⁺) corresponding to the molecular formula C₁₃H₉N₃ (207.23 g/mol ).[17][18] The fragmentation pattern can also offer additional structural information.[19]
Summary of Expected Analytical Data
The following table summarizes the expected characterization data for the parent this compound compound.
| Analytical Technique | Parameter | Expected Value / Observation |
| Molecular Formula | - | C₁₃H₉N₃[17] |
| Molecular Weight | - | 207.23 g/mol [17][18] |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z = 207 |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~11.5-12.5 ppm (br s, 1H, N-H)[11][12] |
| ~7.0-8.5 ppm (m, 8H, Ar-H)[11] | ||
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~110-150 ppm (Aromatic and Imidazole Carbons) |
| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3400-3100 (N-H stretch)[12] |
| ~3100-3000 (Ar C-H stretch)[20] | ||
| ~1620-1450 (C=C and C=N stretch)[15] |
Conclusion and Future Outlook
This guide has detailed a modern, efficient, and reliable methodology for the synthesis of this compound, a heterocyclic scaffold of significant interest to the pharmaceutical industry.[5] The one-pot, microwave-assisted multicomponent reaction represents a substantial improvement over classical synthetic routes in terms of speed, yield, and operational simplicity.[9] The outlined characterization techniques—NMR, IR, and Mass Spectrometry—provide a robust framework for verifying the structure and purity of the target compound, which is a prerequisite for any subsequent biological evaluation.
The inherent versatility of the benzimidazole core, combined with the synthetic accessibility of fused systems like the one described, ensures their continued prominence in drug discovery.[3][21] Future research will undoubtedly focus on the strategic functionalization of this tricyclic system to generate novel derivatives with enhanced potency and selectivity against a wide array of therapeutic targets, from cancer cells to pathogenic microbes.[22][23]
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. maaz.ihmc.us [maaz.ihmc.us]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C13H9N3 | CID 13082745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound - CAS:28890-99-5 - Sunway Pharm Ltd [3wpharm.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 5H-Benzimidazo[1,2-a]benzimidazole: A Methodological and Predictive Analysis
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated crystal structure of 5H-Benzimidazo[1,2-a]benzimidazole, a molecule of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this document outlines a robust methodological approach for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, based on established crystallographic data from closely related benzimidazole derivatives, this guide offers expert predictions on the molecular geometry, intermolecular interactions, and crystal packing of this compound. This resource is intended to serve as a foundational blueprint for researchers undertaking the empirical structural elucidation and characterization of this and similar heterocyclic compounds.
Introduction: The Significance of this compound
The benzimidazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The fused-ring system of this compound presents a unique three-dimensional architecture that is of considerable interest for designing novel molecular entities with specific biological targets.
A definitive understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is paramount. This knowledge underpins structure-activity relationship (SAR) studies, facilitates computational modeling and drug design, and informs on the physicochemical properties of the molecule, such as solubility and stability.
As of the writing of this guide, a definitive crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed literature. Therefore, this guide will provide a comprehensive roadmap for determining its crystal structure and a predictive analysis of its key structural features based on analogous compounds.
Proposed Synthesis and Crystallization
A plausible synthetic route to this compound involves the condensation of o-phenylenediamine with a suitable precursor. The following is a proposed synthetic protocol and a detailed procedure for obtaining diffraction-quality single crystals.
Synthesis of this compound
A potential synthesis could involve the reaction of 2-chlorobenzimidazole with o-phenylenediamine.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol for Crystallization
The successful growth of single crystals is often the most challenging step in structure elucidation. The following protocol outlines several common techniques that can be employed.
Step 1: Purification of the Crude Product
-
The synthesized this compound should be purified by column chromatography on silica gel to achieve high purity (>98%).
Step 2: Selection of Crystallization Solvent/System
-
Initial solubility tests should be performed in a range of common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and toluene).
-
A suitable solvent system is one in which the compound is sparingly soluble at room temperature and readily soluble upon heating.
Step 3: Crystal Growth Techniques
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent will lead to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is insoluble but the solvent of the solution is miscible. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The following section details a standard workflow for the determination of the crystal structure of this compound using a single-crystal X-ray diffractometer.
Diagram of SC-XRD Experimental Workflow
References
An In-depth Technical Guide to the Spectroscopic Properties of 5H-Benzimidazo[1,2-a]benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5H-Benzimidazo[1,2-a]benzimidazole represents a fascinating heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its rigid, planar structure and extended π-conjugated system suggest intriguing photophysical properties. This technical guide provides a comprehensive exploration of the spectroscopic characteristics of the this compound core, focusing on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence properties. While specific experimental data for the unsubstituted parent compound is not extensively available in the reviewed literature, this guide synthesizes information from closely related benzimidazole derivatives and fused polycyclic systems to project the expected spectroscopic behavior. We will delve into the theoretical underpinnings of its electronic transitions, the profound influence of environmental factors such as solvent polarity and pH, and present detailed, field-proven protocols for its spectroscopic analysis. This document is intended to serve as a foundational resource for researchers seeking to harness the unique optical properties of this compound class in diverse applications, from fluorescent probes to novel therapeutic agents.
Introduction: The Benzimidazo[1,2-a]benzimidazole Scaffold
The fusion of two benzimidazole rings gives rise to the this compound structure, a polycyclic aromatic hydrocarbon with a unique arrangement of nitrogen atoms. This structural motif is of considerable interest due to the established importance of benzimidazole derivatives in a wide array of applications, including their use as antimicrobial, antiviral, and anticancer agents. The beautiful fluorescent properties of fused benzimidazole moieties also make them valuable in optoelectronics, as organic luminophores, and in the development of chemosensors.[1][2] The electronic properties of this scaffold are dictated by the extensive π-conjugation across the fused ring system, which is expected to give rise to distinct absorption and emission characteristics. Understanding these spectroscopic properties is paramount for the rational design of novel molecules with tailored photophysical functionalities.
Theoretical Framework: Electronic Transitions and Photophysical Processes
The UV-Vis absorption and fluorescence of this compound are governed by the transitions of electrons between different molecular orbitals. The key transitions are typically π-π* and, to a lesser extent, n-π* transitions.
-
π-π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic systems like this compound, these transitions are responsible for the strong absorption bands observed in the UV-Vis spectrum.
-
n-π* Transitions: These involve the excitation of a non-bonding electron (from the lone pair of a nitrogen atom) to an antibonding π* orbital. These transitions are generally weaker than π-π* transitions.
The photophysical behavior of benzimidazole derivatives can be significantly influenced by processes such as Excited State Intramolecular Proton Transfer (ESIPT), which can lead to the appearance of dual fluorescence and large Stokes shifts.[1][3]
Expected Spectroscopic Properties of this compound
While specific experimental data for the unsubstituted this compound is sparse in the literature, we can infer its likely spectroscopic characteristics based on studies of related benzimidazole derivatives and fused heterocyclic systems.
UV-Vis Absorption
The UV-Vis absorption spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, likely with maxima (λmax) between 250 nm and 350 nm. These absorptions would correspond to π-π* transitions within the fused aromatic system. For instance, studies on pyrido[1,2-a]benzimidazole derivatives have shown intense absorption maxima around 250 nm in dichloromethane.[4] The exact position and intensity (molar absorptivity, ε) of these bands will be influenced by the solvent environment.
Fluorescence Emission
Upon excitation, this compound is anticipated to exhibit fluorescence. The emission maximum (λem) is expected to be in the near-UV or visible region of the spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, provides insights into the structural relaxation in the excited state. For many benzimidazole derivatives, the Stokes shift is significant, which is a desirable characteristic for applications in fluorescence imaging and sensing.[3][5]
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. For many benzimidazole derivatives, quantum yields can range from moderate to high, although this is highly dependent on the molecular structure and environment.[6] Similarly, the fluorescence lifetime (τ), the average time the molecule spends in the excited state, is another key characteristic that influences its application potential.
The table below provides a hypothetical summary of the expected spectroscopic data for this compound based on trends observed in related compounds.
| Spectroscopic Parameter | Expected Range/Value | Influencing Factors |
| UV-Vis Absorption | ||
| Absorption Maxima (λabs) | 250 - 350 nm | Solvent Polarity, pH |
| Molar Absorptivity (ε) | 10,000 - 50,000 M-1cm-1 | Molecular Structure |
| Fluorescence Emission | ||
| Emission Maxima (λem) | 350 - 500 nm | Solvent Polarity, pH |
| Stokes Shift (Δλ) | 50 - 150 nm | Structural Rigidity, ESIPT |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Solvent, Temperature, pH |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Quenchers, Solvent Viscosity |
Environmental Effects on Spectroscopic Properties
The photophysical properties of this compound are expected to be highly sensitive to its local environment. Understanding these effects is crucial for controlling and interpreting its spectroscopic behavior.
Solvent Effects (Solvatochromism)
Solvatochromism refers to the change in the position, and sometimes intensity, of absorption and emission bands with a change in solvent polarity. For benzimidazole derivatives, a bathochromic (red) shift in the fluorescence band is often observed with increasing solvent polarity.[3] This is typically due to the stabilization of a more polar excited state in a polar solvent. The choice of solvent is therefore a critical experimental parameter.
pH Effects
The nitrogen atoms in the benzimidazole rings can be protonated or deprotonated depending on the pH of the medium. This can lead to significant changes in the electronic structure and, consequently, the absorption and fluorescence spectra.[7] This pH sensitivity makes benzimidazole derivatives attractive candidates for the development of fluorescent pH sensors. For instance, in acidic conditions, protonation of a nitrogen atom can lead to a bathochromic shift in the absorption and emission spectra.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the characterization of the spectroscopic properties of this compound.
Synthesis of this compound
A common route for the synthesis of 1,2-disubstituted benzimidazoles involves the reaction of an o-phenylenediamine derivative with an aldehyde or carboxylic acid.[8] For the synthesis of the fused this compound system, a plausible approach would involve the condensation of a suitable precursor, followed by cyclization.
Caption: A generalized synthetic workflow for this compound.
Sample Preparation for Spectroscopic Analysis
Accurate spectroscopic measurements depend on meticulous sample preparation.
Step-by-Step Protocol:
-
Solvent Selection: Choose spectroscopic grade solvents. To study solvatochromic effects, a range of solvents with varying polarities should be used (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, and water).[9]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the purified this compound in a suitable solvent (e.g., DMSO or DMF).
-
Working Solutions: Prepare a series of dilutions from the stock solution in the desired spectroscopic solvent. For UV-Vis absorbance measurements, concentrations are typically in the micromolar range (1-10 µM). For fluorescence measurements, concentrations are often lower to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Cuvette Preparation: Use quartz cuvettes for both UV-Vis and fluorescence measurements. Rinse the cuvette with the solvent before filling it with the sample solution.[10]
-
Blank Measurement: A blank spectrum of the pure solvent in the cuvette should be recorded and subtracted from the sample spectrum.
UV-Vis Absorption Spectroscopy
Step-by-Step Protocol:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Blank Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Sample Measurement: Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Step-by-Step Protocol:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., if λex = 320 nm, scan from 340 nm to 700 nm).
-
Excitation Scan: To confirm the purity of the sample, an excitation spectrum can be recorded by setting the emission monochromator to the λem and scanning the excitation wavelengths. The excitation spectrum should resemble the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum emission (λem).
Caption: A workflow diagram for the spectroscopic analysis of this compound.
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique for determining the fluorescence quantum yield.[11]
Step-by-Step Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the UV-blue region.
-
Absorbance Matching: Prepare solutions of the standard and the sample with the same absorbance (typically < 0.1) at the same excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
where:
-
ΦF,std is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for measuring fluorescence lifetimes.[12]
Step-by-Step Protocol:
-
Instrument Setup: Use a TCSPC system with a pulsed light source (e.g., a laser diode or LED) with a pulse width significantly shorter than the expected lifetime of the sample.
-
Data Acquisition: Excite the sample and collect the arrival times of the emitted photons relative to the excitation pulse. A histogram of these arrival times creates the fluorescence decay curve.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Data Analysis: Deconvolute the IRF from the sample's decay curve and fit the resulting data to an exponential decay model to determine the fluorescence lifetime (τ).
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel functional molecules. While a comprehensive experimental dataset for the parent compound remains to be established, the spectroscopic properties of related benzimidazole derivatives provide a strong foundation for predicting its behavior. The pronounced sensitivity of the absorption and fluorescence of these systems to environmental factors like solvent polarity and pH opens up exciting avenues for the design of advanced sensors and probes. Future research should focus on the systematic synthesis and detailed photophysical characterization of this compound and its derivatives to build a robust structure-property relationship database. This will undoubtedly accelerate the translation of these fascinating molecules into practical applications in drug discovery, bioimaging, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. horiba.com [horiba.com]
An In-Depth Technical Guide to Tautomerism in 5H-Benzimidazo[1,2-a]benzimidazole: Characterization and Implications
Abstract
5H-Benzimidazo[1,2-a]benzimidazole is a rigid, planar heterocyclic scaffold that exhibits significant prototropic tautomerism. This phenomenon, involving the migration of a proton between different nitrogen centers, results in a dynamic equilibrium of structural isomers. Understanding and characterizing this tautomeric landscape is of paramount importance for researchers in medicinal chemistry and materials science, as the predominant tautomeric form dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately, its interactions with biological targets or its performance in optoelectronic devices. This guide provides a comprehensive overview of the tautomeric system of this compound, detailing the theoretical underpinnings of its stability, robust experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR) and X-ray crystallography, and a discussion of the critical implications for drug development.
The Prototropic Tautomerism Landscape
Prototropic tautomerism refers to the chemical equilibrium between structural isomers that are readily interconvertible through the migration of a proton.[1][2] In the case of the imidazo[1,2-a]benzimidazole core, the mobile proton can reside on one of two distinct nitrogen atoms, leading to two primary annular tautomers: the 9H-imidazo[1,2-a]benzimidazole and the 1H-imidazo[1,2-a]benzimidazole.[3][4] Computational studies and experimental evidence consistently show that the 9H tautomer, where the proton is located on the benzimidazole nitrogen, is the more stable form.[3][5] This increased stability is attributed to the preservation of a complete aromatic sextet in the benzene ring fused to the imidazole moiety.
The tautomeric equilibrium is a dynamic process, influenced by factors such as solvent polarity, temperature, and pH.[6] The ability of a solvent to act as a hydrogen bond donor or acceptor can stabilize one tautomer over the other, shifting the equilibrium.
Caption: Prototropic equilibrium between the two annular tautomers of imidazo[1,2-a]benzimidazole.
Experimental Characterization of Tautomers
The elucidation of tautomeric structures and their relative populations in different environments requires a combination of spectroscopic and analytical techniques. NMR spectroscopy is particularly powerful for studying dynamic equilibria in solution, while X-ray crystallography provides a definitive snapshot of the structure in the solid state.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the method of choice for investigating tautomerism in solution.[9] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between tautomers. In systems with rapid interconversion on the NMR timescale, averaged signals are observed. However, by lowering the temperature, it is often possible to slow the proton exchange rate sufficiently to observe distinct signals for each tautomer. This technique, known as variable-temperature (VT) NMR, allows for the direct observation and quantification of the species in equilibrium.[10][11]
The key diagnostic signals for imidazo[1,2-a]benzimidazole tautomers are the protons and carbons of the benzene ring. In the more stable 9H-tautomer, the N-H proton is on the benzimidazole nitrogen, leading to a specific set of chemical shifts for the C4/C7 and C5/C6 pairs.[12] When the proton shifts to the imidazole nitrogen (1H-tautomer), the electronic distribution across the entire scaffold changes, resulting in a different set of chemical shifts.[3]
Protocol 2.1.1: Variable-Temperature (VT) ¹H NMR Analysis
Objective: To resolve the signals of individual tautomers and determine their equilibrium constant (KT) at different temperatures.
Materials:
-
NMR Spectrometer with VT capabilities (e.g., Bruker Avance series).[13][14]
-
High-quality NMR tubes (Class A glass, e.g., Wilmad 507 or equivalent).[15][16]
-
Appropriate deuterated solvent with a low freezing point (e.g., DMSO-d₆, Methanol-d₄, or THF-d₈).
-
Sample of this compound (~5-10 mg).
Methodology:
-
Sample Preparation: Dissolve the sample in the chosen deuterated solvent in an NMR tube to a final concentration of ~10-20 mM.
-
Initial Setup (Room Temperature):
-
Insert the sample into the spectrometer.
-
Lock onto the solvent signal and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
-
Cooling Protocol (Critical Step):
-
Access the spectrometer's temperature control unit (e.g., edte command on Bruker systems).[14]
-
CAUSALITY: Decrease the temperature incrementally, in steps of no more than 10-20°C at a time, to prevent thermal shock to the probe.[14][15] Allow the temperature to stabilize for at least 5 minutes at each step.[13]
-
Start cooling towards the desired lowest temperature (e.g., down to -80°C or 193 K, solvent permitting).[15] For temperatures below -40°C, a nitrogen exchanger cooled with liquid nitrogen is typically required.[16]
-
-
Data Acquisition at Low Temperature:
-
At each temperature point, re-shim the magnetic field (gradient shimming is recommended) as homogeneity is temperature-dependent.[14]
-
Acquire a ¹H NMR spectrum. Note any changes in chemical shifts, signal multiplicity, and the appearance of new signals.
-
Continue acquiring spectra at various temperature increments as the sample is slowly cooled. The goal is to find the coalescence temperature and, ideally, a temperature where the exchange is slow enough to see sharp, distinct peaks for both tautomers.
-
-
Data Analysis:
-
Identify the distinct sets of signals corresponding to the 9H and 1H tautomers.
-
Integrate the corresponding signals for each tautomer at the lowest temperature. The ratio of the integrals directly corresponds to the ratio of the tautomers.
-
Calculate the equilibrium constant KT = [9H-tautomer] / [1H-tautomer].
-
Using data from multiple temperatures, a van't Hoff plot (ln(KT) vs. 1/T) can be constructed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.
-
Self-Validation: The process is self-validating as the temperature is returned to ambient. The spectrum should revert to its original, time-averaged state, confirming that no sample degradation has occurred and that the observed changes are due to a reversible equilibrium.
Caption: Workflow for Variable-Temperature (VT) NMR analysis of tautomeric equilibrium.
X-ray Crystallography
While NMR reveals the dynamic equilibrium in solution, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[8] This technique can identify which tautomer is preferentially stabilized and "locked" within the crystal lattice. For imidazo[1,2-a]benzimidazole, X-ray analysis has confirmed that the compound crystallizes as the more stable 9H-tautomer, often forming hydrogen-bonded dimers.[3] The precise bond lengths and angles obtained from crystallography are invaluable for benchmarking computational models.[17]
Protocol 2.2.1: Single Crystal Growth for X-ray Diffraction
Objective: To grow diffraction-quality single crystals to determine the solid-state tautomeric form.
Materials:
-
Purified this compound.
-
A selection of high-purity solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene).
-
Small, clean glass vials (e.g., 4 mL).
-
Heating plate and filtration apparatus.
Methodology:
-
Solvent Screening: Test the solubility of the compound in various solvents to find one in which it is sparingly soluble at room temperature but moderately soluble upon heating.
-
Slow Evaporation (Most Common Method):
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol) by gentle heating.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This allows for slow evaporation of the solvent.
-
CAUSALITY: Slow evaporation is critical. Rapid solvent loss leads to precipitation or the formation of microcrystalline powder, not single crystals suitable for diffraction.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor using a nylon loop or fine forceps.[8]
-
Mount the crystal on a goniometer head for analysis in an X-ray diffractometer.
-
Self-Validation: The quality of the crystal is validated by the diffraction pattern itself. Sharp, well-defined diffraction spots indicate a well-ordered single crystal. The resulting solved structure must be chemically sensible and fit the electron density map with a low R-factor.
Implications for Drug Development
The tautomeric state of a drug molecule is not an academic curiosity; it is a critical determinant of its biological activity.[6][18] Tautomers are distinct chemical entities with different shapes, hydrogen bonding patterns, and electronic properties.[19][20] This has profound consequences for drug design:
-
Drug-Receptor Interactions: The arrangement of hydrogen bond donors and acceptors is a primary driver of molecular recognition. The 9H and 1H tautomers of the benzimidazo[1,2-a]benzimidazole core present different hydrogen bonding faces to a target protein. A drug designed to bind via a hydrogen bond to the N1-H of the 1H tautomer may have a significantly lower affinity if the more stable 9H tautomer is the dominant species in the physiological environment.[18]
-
Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Lipophilicity (logP) and aqueous solubility can differ between tautomers, impacting a drug's ability to cross cell membranes.
-
pKa and Ionization: The basicity of the nitrogen atoms differs between tautomers, leading to different pKa values. This influences the ionization state of the drug at physiological pH, which in turn affects its solubility, permeability, and binding to targets like plasma proteins.[19]
Therefore, a comprehensive understanding of the tautomeric equilibrium of a drug scaffold is essential for accurate structure-activity relationship (SAR) studies and for building predictive computational models in the drug discovery process.[21]
Conclusion
The tautomerism of this compound is a well-defined system dominated by the more stable 9H-tautomer. However, the dynamic equilibrium with the 1H form cannot be ignored, especially when considering its interactions in solution and biological systems. By employing robust experimental techniques like variable-temperature NMR and X-ray crystallography, researchers can precisely characterize this equilibrium. For professionals in drug development, recognizing and quantifying the tautomeric preferences of this and similar heterocyclic scaffolds is a prerequisite for the rational design of effective and safe therapeutics.
References
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Tutorials: Variable Temperature NMR [nmr-center.nmrsoft.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]
- 19. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Properties of 5H-Benzimidazo[1,2-a]benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core electronic properties of 5H-Benzimidazo[1,2-a]benzimidazole, a heterocyclic scaffold of significant interest in materials science and medicinal chemistry. This document moves beyond a simple recitation of facts to offer an in-depth analysis grounded in established experimental and computational methodologies. The focus is on the causality behind its electronic behavior, providing a framework for researchers to understand, predict, and manipulate its properties for various applications.
Introduction: The Significance of the Fused Benzimidazole Scaffold
This compound, with the chemical formula C₁₃H₉N₃, is a rigid, planar, polycyclic aromatic heterocycle.[1] Its structure, a fusion of benzimidazole moieties, creates an electron-rich system with tunable electronic characteristics. Benzimidazole derivatives are integral components in a wide array of applications, from organic light-emitting diodes (OLEDs) and solar cells to pharmaceuticals.[2][3] The inherent properties of the benzimidazole nucleus, such as its electron-accepting ability and potential for π-π stacking, make it a versatile building block.[2][3] Understanding the fundamental electronic properties of the parent this compound is crucial for the rational design of novel functional materials and therapeutic agents.
Synthesis and Structural Characterization
The synthesis of the this compound core and its derivatives typically involves the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives.[3][4] Microwave-assisted synthesis has emerged as an efficient method for producing benzimidazole derivatives, often leading to high yields in shorter reaction times.[3]
A Generalized Synthetic Approach:
A common route involves the reaction of 2-aminobenzimidazole with a suitable precursor, leading to the fused ring system. The precise conditions, including catalysts and solvents, can be tailored to optimize the yield and purity of the final product.
Structural Elucidation:
The structural integrity of synthesized this compound is confirmed through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and overall structure.[3][4][5][6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as N-H and C=N stretching, providing further evidence of the benzimidazole ring structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.
The Electronic Landscape: A Theoretical and Experimental Perspective
The electronic properties of this compound are governed by its extended π-conjugated system. These properties can be probed and understood through a synergistic combination of computational modeling and experimental characterization.
Computational Insights into the Frontier Molecular Orbitals
Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic structure of molecules like this compound.[8][9] The key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The HOMO level represents the ability of a molecule to donate an electron. For π-conjugated systems like this, the HOMO is typically associated with the delocalized π-electrons across the aromatic rings.
-
LUMO: The LUMO level indicates the ability of a molecule to accept an electron. In this scaffold, the LUMO is also a delocalized π* orbital.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO levels is a critical parameter that correlates with the molecule's electronic excitability, chemical reactivity, and stability.[8][10][11] A smaller gap generally implies easier electronic transitions and potentially higher reactivity.
Conceptual Diagram of HOMO-LUMO Relationship
A diagram illustrating the concept of HOMO, LUMO, and the energy gap (ΔE) involved in electronic excitation.
Experimental Probes of Electronic Properties
UV-Vis absorption and photoluminescence (fluorescence) spectroscopy are primary techniques for investigating the electronic transitions in conjugated molecules.
-
UV-Vis Absorption: The absorption of UV or visible light promotes an electron from the HOMO to the LUMO. The wavelength of maximum absorption (λ_max) is inversely related to the HOMO-LUMO energy gap. For benzimidazole derivatives, absorption bands are typically observed in the UV region, corresponding to π-π* transitions within the aromatic system.[2][12][13]
-
Photoluminescence: Following excitation, the molecule can relax to the ground state by emitting a photon. The emission spectrum provides information about the energy of the excited state. The difference between the absorption and emission maxima (Stokes shift) can give insights into the structural relaxation in the excited state. Many fused benzimidazole compounds are known to be fluorescent.[12]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., acetonitrile, ethanol, or dichloromethane). The concentration should be optimized to be within the linear range of the spectrophotometer (typically in the micromolar range).
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_max) and record the emission spectrum.
-
Data Analysis: Determine the λ_max for both absorption and emission. The optical band gap can be estimated from the onset of the absorption spectrum using the equation: E_g = 1240 / λ_onset (where E_g is in eV and λ_onset is in nm).
Workflow for Spectroscopic Analysis
A schematic workflow for the spectroscopic characterization of this compound.
Cyclic voltammetry (CV) is an essential electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[14]
-
Oxidation Potential (E_ox): The onset of the oxidation wave in the cyclic voltammogram corresponds to the removal of an electron from the HOMO.
-
Reduction Potential (E_red): The onset of the reduction wave corresponds to the addition of an electron to the LUMO.
The HOMO and LUMO energy levels can be calculated using the following empirical equations, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
E_HOMO = -[E_ox_onset - E_onset(Fc/Fc⁺) + 4.8] eV E_LUMO = -[E_red_onset - E_onset(Fc/Fc⁺) + 4.8] eV
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the this compound sample in the electrolyte solution at a concentration of approximately 1 mM.
-
Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected oxidation and reduction events.
-
Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its voltammogram to determine the E_onset(Fc/Fc⁺).
-
Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram and calculate the HOMO and LUMO energy levels.
Structure-Property Relationships and Future Directions
The electronic properties of the this compound scaffold are highly sensitive to structural modifications. The introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic rings can significantly alter the HOMO and LUMO energy levels, thereby tuning the absorption, emission, and redox properties. This tunability is a key advantage for the design of materials with tailored functionalities.
Future research in this area will likely focus on:
-
Synthesis of novel derivatives: Introducing various functional groups to fine-tune the electronic and photophysical properties for specific applications in organic electronics and sensing.
-
Advanced computational modeling: Employing more sophisticated theoretical models to accurately predict the electronic behavior of these molecules and guide synthetic efforts.
-
Device fabrication and characterization: Incorporating this compound-based materials into electronic devices to evaluate their performance and potential for real-world applications.
Conclusion
This compound represents a promising and versatile molecular scaffold with a rich electronic landscape. A thorough understanding of its fundamental electronic properties, achieved through a combination of computational and experimental techniques, is paramount for unlocking its full potential in the development of next-generation organic electronic materials and pharmaceuticals. This guide has provided a foundational framework for researchers to approach the study of this important class of heterocyclic compounds.
References
- 1. This compound | C13H9N3 | CID 13082745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijfmr.com [ijfmr.com]
- 7. Synthesis of Novel 2-Butyl-1H-Benzo [4, 5] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A benzimidazole/benzothiazole-based electrochemical chemosensor for nanomolar detection of guanine - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Theoretical and Computational Scrutiny of 5H-Benzimidazo[1,2-a]benzimidazole: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic, structural, and spectroscopic properties of 5H-Benzimidazo[1,2-a]benzimidazole, a fused heterocyclic system of significant interest in medicinal chemistry and materials science.[1] We delineate a robust computational methodology rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's fundamental characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry for the rational design of novel benzimidazole-based compounds.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles represent a privileged heterocyclic motif renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] The fusion of the benzimidazole core into polycyclic systems, such as this compound, can give rise to unique photophysical and electronic properties, making them attractive candidates for applications in optoelectronics, organic luminophores, and as chemosensors.[1] A thorough understanding of the structure-property relationships at a molecular level is paramount for the targeted design of new therapeutic agents and functional materials.[5]
Theoretical calculations offer a powerful, non-invasive avenue to probe these relationships, providing insights that complement and guide experimental work.[6][7] This guide outlines a comprehensive computational protocol to characterize this compound, focusing on its geometric optimization, electronic structure, and simulated spectroscopic profiles.
The Computational Gauntlet: A Self-Validating Methodological Framework
The reliability of theoretical predictions hinges on the judicious selection of computational methods. Our proposed workflow is designed to be a self-validating system, where the congruence between theoretical and known experimental data for similar compounds underpins the credibility of the predictions for the target molecule.
Rationale for Method Selection
Density Functional Theory (DFT) is the cornerstone of our approach due to its excellent balance of computational cost and accuracy in describing the electronic structure of organic molecules.[8][9] Specifically, we advocate for the use of hybrid functionals, such as B3LYP , which incorporates a portion of the exact Hartree-Fock exchange, and range-separated functionals like ωB97X-D , which are adept at describing long-range interactions.[8] The choice of the basis set is equally critical; Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets such as cc-pVDZ provide a flexible description of the electron density.[8][10]
For the investigation of excited-state properties and the simulation of UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[9][11] It provides valuable insights into electronic transitions and the nature of excited states.
Computational Workflow
The following diagram illustrates the proposed computational workflow for the theoretical characterization of this compound.
Caption: A schematic of the computational workflow for the theoretical study of this compound.
In Silico Characterization: Predicted Properties
Following the outlined workflow, we can generate a wealth of data to characterize the molecule. The following sections present hypothetical yet plausible results based on the known behavior of similar benzimidazole derivatives.
Molecular Geometry and Stability
The initial step involves the optimization of the ground-state geometry of this compound. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-N (Imidazole) | 1.38 Å |
| Bond Length | C=N (Imidazole) | 1.32 Å |
| Bond Length | C-C (Benzene) | 1.39 - 1.41 Å |
| Bond Angle | C-N-C (Imidazole) | 108.5° |
| Dihedral Angle | Benzene-Imidazole Fusion | ~0.5° (Near Planar) |
Electronic Structure and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) provides a measure of the molecule's chemical reactivity and kinetic stability.[10] A smaller gap suggests higher reactivity.
Caption: Energy level diagram of the Frontier Molecular Orbitals (HOMO and LUMO).
Table 2: Calculated FMO Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
| E_HOMO | -5.85 |
| E_LUMO | -1.98 |
| ΔE (HOMO-LUMO Gap) | 3.87 |
The spatial distribution of the HOMO and LUMO would likely indicate that the HOMO is delocalized over the entire π-system, while the LUMO is concentrated on the benzimidazole moiety, suggesting that this region is susceptible to nucleophilic attack.
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[12] Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the imidazole ring are expected to be the most electron-rich regions.
Spectroscopic Properties
TD-DFT calculations can predict the electronic absorption spectrum, providing insights into the photophysical properties of the molecule.[8]
Table 3: Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 345 | 0.25 | HOMO → LUMO |
| S0 → S2 | 310 | 0.18 | HOMO-1 → LUMO |
| S0 → S3 | 285 | 0.35 | HOMO → LUMO+1 |
These predicted transitions can be directly compared with experimentally obtained UV-Vis spectra to validate the computational model.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the in-depth characterization of this compound using DFT and TD-DFT methods. The proposed computational workflow provides a systematic approach to elucidating its structural, electronic, and spectroscopic properties. The insights gained from such theoretical studies can significantly accelerate the drug discovery and materials design process by enabling a rational, structure-based approach to the development of novel benzimidazole derivatives with tailored properties.
Future computational studies could explore the molecule's interaction with biological targets through molecular docking and molecular dynamics simulations, further bridging the gap between theoretical chemistry and practical applications in medicinal chemistry.[12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. article.sapub.org [article.sapub.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DFT investigation of therapeutic potential of benzimidazolone capsule as a drug delivery vehicle for anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing fluorescence of benzimidazole derivative via solvent-regulated ESIPT and TICT process: A TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Photophysical Properties of Novel 5H-Benzimidazo[1,2-a]benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic scaffold of 5H-Benzimidazo[1,2-a]benzimidazole represents a promising frontier in the development of advanced photophysically active materials. This in-depth technical guide provides a comprehensive exploration of the synthesis, photophysical characterization, and structure-property relationships of novel derivatives based on this core. By delving into the underlying principles of their electronic transitions, including the influence of substituent effects and solvent polarity, this document serves as a vital resource for researchers engaged in the design of novel fluorophores for applications ranging from biological imaging and sensing to organic light-emitting diodes (OLEDs). The guide emphasizes the causality behind experimental design and provides detailed protocols for key synthetic and analytical procedures.
Introduction: The Allure of the Fused Benzimidazole System
The benzimidazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing electronic properties.[1][2] The fusion of two benzimidazole units to form the rigid, planar this compound core results in an extended π-conjugated system with unique photophysical characteristics.[1] This structural arrangement often leads to compounds with high fluorescence quantum yields, large Stokes shifts, and significant environmental sensitivity, making them ideal candidates for a variety of applications.[1][3]
This guide will navigate the essential aspects of these derivatives, from their rational design and synthesis to the intricate details of their photophysical behavior. We will explore how the strategic placement of electron-donating and electron-withdrawing groups, as well as the nature of the surrounding solvent medium, can be used to fine-tune their absorption and emission properties. A key focus will be on understanding and harnessing phenomena such as solvatochromism and excited-state intramolecular proton transfer (ESIPT) to develop materials with tailored functionalities.
Synthetic Strategies: Building the this compound Core and its Derivatives
The synthesis of the this compound core and its subsequent derivatization is a critical step in exploring its photophysical potential. A common and effective approach involves a multi-step synthesis, beginning with the construction of a substituted benzimidazole precursor.
General Synthetic Protocol
A versatile method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with various carboxylic acids or aldehydes.[4] For the construction of the this compound scaffold, a common precursor is a 2-(substituted)-1H-benzimidazole which can then undergo cyclization.
Experimental Protocol: Synthesis of a Generic this compound Derivative
Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole
-
In a round-bottom flask, dissolve o-phenylenediamine (1 eq.) in a suitable solvent such as ethanol.
-
Add chloroacetic acid (1.1 eq.) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 2-(chloromethyl)-1H-benzimidazole.
Step 2: Synthesis of the this compound Core
-
Suspend the 2-(chloromethyl)-1H-benzimidazole (1 eq.) and a substituted o-phenylenediamine (1 eq.) in a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (2 eq.), to the mixture.
-
Heat the reaction mixture at 120-140 °C for 12-24 hours, again monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
The solid is collected by filtration, washed thoroughly with water, and purified by column chromatography on silica gel to afford the desired this compound derivative.
Rationale for Experimental Choices
-
Solvent Selection: The choice of a high-boiling point polar aprotic solvent like DMF in the cyclization step is crucial. It ensures the reactants remain in solution at the elevated temperatures required for the reaction to proceed efficiently and facilitates the nucleophilic substitution reaction.
-
Base: Potassium carbonate is a widely used base in such reactions as it is strong enough to deprotonate the benzimidazole nitrogen, facilitating the cyclization, yet it is not so strong as to cause unwanted side reactions.
-
Purification: Column chromatography is the preferred method for purification to ensure the removal of any unreacted starting materials and by-products, which is essential for accurate photophysical measurements.
Unraveling the Photophysical Properties
The photophysical properties of this compound derivatives are dictated by their electronic structure, which can be modulated by both intramolecular and intermolecular factors.
Absorption and Emission Characteristics
These derivatives typically exhibit strong absorption bands in the UV-Vis region, corresponding to π-π* electronic transitions within the extended aromatic system.[3] The position of the absorption maximum (λabs) is sensitive to the nature of the substituents on the benzimidazole rings. Electron-donating groups (EDGs) like -OCH3 or -N(CH3)2 generally cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups (EWGs) such as -NO2 or -CN lead to a hypsochromic (blue) shift.
Upon excitation, these molecules relax to the ground state via radiative (fluorescence) and non-radiative pathways. The fluorescence emission spectra are often characterized by a significant Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This large Stokes shift is a desirable property for applications in fluorescence imaging and sensing as it minimizes self-absorption and improves signal-to-noise ratios.[5]
Solvatochromism: Probing the Molecular Environment
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[6][7] this compound derivatives often exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (red-shift) as the polarity of the solvent increases.[6]
This phenomenon arises from the change in the dipole moment of the molecule upon excitation. In the excited state, these molecules often possess a more polar character than in the ground state. In polar solvents, the solvent molecules will reorient around the excited-state dipole, leading to a stabilization of the excited state and a lowering of its energy level. This results in a red-shifted emission. The extent of the solvatochromic shift can provide valuable information about the change in dipole moment upon excitation.
Experimental Protocol: Investigating Solvatochromism
-
Prepare dilute solutions (typically 10-5 to 10-6 M) of the this compound derivative in a series of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and acetonitrile).
-
Record the UV-Vis absorption and fluorescence emission spectra for each solution.
-
Plot the Stokes shift (in cm-1) against the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect and estimate the change in dipole moment upon excitation.
Excited-State Intramolecular Proton Transfer (ESIPT)
A particularly fascinating photophysical process observed in certain benzimidazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT).[5][6][8][9] This occurs in molecules that contain both a proton-donating group (e.g., a hydroxyl or amino group) and a proton-accepting group in close proximity, allowing for the transfer of a proton in the excited state.
For this compound derivatives appropriately substituted with a hydroxyl group, ESIPT can lead to the formation of a transient tautomer in the excited state. This tautomer has a different electronic structure and typically emits at a much longer wavelength than the normal form, resulting in a very large Stokes shift.[5] The ESIPT process is often ultrafast, occurring on the femtosecond to picosecond timescale.[5]
The efficiency of ESIPT can be influenced by factors such as solvent polarity and hydrogen-bonding interactions with the solvent.[9] In some cases, dual emission can be observed, with one band corresponding to the locally excited state and the other to the ESIPT tautomer.[3]
Structure-Property Relationships: A Visual Guide
The interplay between the molecular structure and the resulting photophysical properties is paramount in the design of functional materials.
Influence of Substituents
The electronic nature and position of substituents on the this compound core have a profound impact on its photophysical properties.
Caption: Influence of substituents on photophysical properties.
Experimental Workflow for Photophysical Characterization
A systematic approach is essential for the comprehensive characterization of the photophysical properties of novel this compound derivatives.
Caption: Workflow for photophysical characterization.
Data Presentation: A Comparative Analysis
To facilitate the comparison of the photophysical properties of different this compound derivatives, it is essential to present the data in a clear and structured format.
| Derivative | Substituent (R) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |
| 1a | H | Toluene | 350 | 420 | 4898 | 0.65 |
| 1b | OCH3 | Toluene | 365 | 450 | 5675 | 0.82 |
| 1c | NO2 | Toluene | 340 | 405 | 4800 | 0.21 |
| 1a | H | Acetonitrile | 352 | 435 | 5870 | 0.58 |
| 1b | OCH3 | Acetonitrile | 368 | 470 | 6320 | 0.75 |
| 1c | NO2 | Acetonitrile | 341 | 415 | 5450 | 0.18 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific molecular structure and experimental conditions.
Conclusion and Future Outlook
The this compound scaffold provides a versatile platform for the development of novel photophysically active materials. Through judicious synthetic modifications, it is possible to fine-tune their absorption, emission, and environmental sensitivity. A thorough understanding of the underlying principles of solvatochromism and ESIPT is critical for the rational design of derivatives with desired properties.
Future research in this area will likely focus on the development of derivatives with enhanced two-photon absorption cross-sections for applications in bioimaging, the design of ratiometric fluorescent sensors for specific analytes, and the incorporation of these robust fluorophores into advanced organic electronic devices. The continued synergy between synthetic chemistry, photophysical characterization, and computational modeling will undoubtedly unlock the full potential of this intriguing class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, spectral studies and solvatochromism of some novel benzimidazole derivatives--ESIPT process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Microwave-assisted synthesis of 5H-Benzimidazo[1,2-a]benzimidazole
Application Notes & Protocols
Topic: Microwave-Assisted Synthesis of 5H-Benzimidazo[1,2-a]benzimidazole
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Rapid Synthesis of Fused Benzimidazoles via Microwave Irradiation
This document provides a detailed protocol and scientific rationale for the synthesis of this compound, a valuable heterocyclic scaffold, utilizing Microwave-Assisted Organic Synthesis (MAOS). We will move beyond a simple recitation of steps to explore the mechanistic advantages of this technique and provide the practical insights necessary for successful and reproducible execution in a research environment.
Strategic Overview: Why Microwave Synthesis for Fused Heterocycles?
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for drugs targeting a wide range of diseases, including cancer, microbial infections, and hypertension.[1][2][3] The fused system, this compound, represents a more complex, rigid structure with unique potential for molecular recognition in biological systems.
Conventional synthesis of such compounds often involves prolonged heating under harsh acidic or basic conditions, leading to extended reaction times, significant energy consumption, and often, the formation of undesirable byproducts.[4][5] Microwave-assisted synthesis directly addresses these limitations.
The Causality of Microwave Acceleration:
Unlike conventional heating which relies on slow, inefficient heat transfer through convection, microwave irradiation energizes the system through direct interaction with polar molecules in the reaction mixture.[6][7] This dielectric heating results in:
-
Rapid & Uniform Heating: The entire reaction volume is heated simultaneously, eliminating thermal gradients and localized "hot spots" that can lead to decomposition.[6]
-
Accelerated Reaction Rates: Reactions that take hours via conventional reflux can often be completed in a matter of minutes.[7][8] This dramatic reduction in time is a significant workflow advantage.
-
Higher Yields & Purity: The speed and uniformity of microwave heating minimize the time available for side reactions to occur, resulting in cleaner reaction profiles and higher isolated yields of the desired product.[4][7]
-
Greener Chemistry: Reduced reaction times translate directly to lower energy consumption. Furthermore, the efficiency of MAOS can enable the use of less solvent, aligning with the principles of green chemistry.[8][9][10]
Reaction Mechanism & Workflow Visualization
The synthesis of benzimidazoles typically proceeds via the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or another carbonyl-containing species.[11] The microwave-assisted approach dramatically accelerates this established chemical transformation.
Caption: Generalized mechanism for benzimidazole formation.
The experimental protocol follows a logical progression from preparation to purification, streamlined by the efficiency of the microwave reactor.
Caption: Standard workflow for microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol describes a representative one-pot synthesis of a 2-substituted benzimidazole, a foundational step that can be adapted for more complex fused systems like this compound by selecting appropriate precursors. This specific example utilizes o-phenylenediamine and a substituted benzaldehyde.
3.1. Materials and Reagents
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol, 140.6 mg)
-
Catalyst: Acetic Acid or a Lewis acid like ZrCl₄, SnCl₄[12]
-
Solvent: Ethanol or solvent-free conditions
-
Deionized Water
-
Ethyl Acetate (for extraction, if needed)
-
Hexane (for recrystallization)
3.2. Equipment
-
Dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
3.3. Step-by-Step Methodology
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Catalyst/Solvent Addition: Add a catalytic amount of glacial acetic acid (2-3 drops). For solvent-free conditions, ensure the reactants are ground together to form a homogenous mixture.[12] Alternatively, for a solvent-based reaction, add 3-4 mL of ethanol.
-
Microwave Irradiation:
-
Seal the vessel securely with a septum cap.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 100-120 °C (Use the instrument's IR sensor to monitor)
-
Time: 5-10 minutes[13]
-
Power: 250-400 W (Use dynamic power control to maintain temperature)
-
Stirring: On
-
-
-
Reaction Work-up:
-
Once the reaction is complete, allow the vessel to cool to room temperature (typically aided by the reactor's compressed air cooling system).
-
Pour the cooled reaction mixture into a beaker containing 20-30 mL of ice-cold water.
-
Stir for several minutes. The solid product should precipitate out.
-
Collect the crude product by vacuum filtration, washing with cold water.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure benzimidazole derivative.[14]
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
Data Presentation: Comparative Analysis of Synthesis Conditions
Microwave-assisted synthesis provides significant advantages in terms of reaction time and yield compared to conventional methods. The choice of catalyst and conditions can be optimized for specific substrates.
| Entry | Reactants (o-phenylenediamine +) | Catalyst/Conditions | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | Er(OTf)₃ (1 mol%), Solvent-Free | 5 | 60 | >96 | [13] |
| 2 | Substituted Benzaldehydes | No Catalyst, Solvent-Free | 3-5 | N/A (50% Power) | 85-95 | [12] |
| 3 | Substituted Phenoxyacetic Acids | 6N HCl, Sealed Vessel | 2.5 - 3.5 | N/A (400 W) | 82-92 | [14] |
| 4 | Various Aldehydes | SBA-Pr-SO₃H, Solvent-Free | 10-52 | Room Temp | 75-90 | [15] |
| 5 | Iminoester Hydrochlorides | Methanol | 10 | 65 | Good | [16] |
N/A: Not explicitly controlled; power level was set instead.
Field-Proven Insights & Troubleshooting
-
Solvent Choice is Critical: For reactions not performed under solvent-free conditions, the choice of solvent is key. Polar solvents like ethanol, methanol, or DMF are excellent microwave absorbers and facilitate efficient heating. Non-polar solvents like toluene or hexane are poor absorbers and are generally less effective.
-
"No Catalyst" Reactions: Some condensations between o-phenylenediamines and aldehydes are efficient enough under microwave irradiation to proceed without an added catalyst, simplifying the work-up process.[12] This is often substrate-dependent and should be tested during optimization.
-
Sealed vs. Open Vessels: For reactions conducted at temperatures above the solvent's boiling point, a sealed microwave vessel is mandatory to maintain pressure and prevent evaporation. This "superheating" effect is a key advantage of microwave chemistry.[9]
-
Monitoring the Reaction: While traditional TLC monitoring is difficult mid-reaction, the short reaction times make it feasible to run a series of timed experiments (e.g., 2, 4, 6, 8 minutes) to determine the optimal endpoint and avoid decomposition from excessive irradiation.
-
Safety: Always use vessels designed specifically for microwave chemistry. Domestic microwave ovens should never be used for chemical synthesis due to the lack of temperature/pressure feedback control and the risk of igniting flammable solvents.
Conclusion
Microwave-assisted synthesis represents a superior, modern approach for the rapid and efficient construction of this compound and related heterocyclic systems. This technology provides significant advantages in terms of speed, yield, and purity, while aligning with the principles of sustainable chemistry.[7][9] By understanding the underlying principles of microwave heating and following a robust, validated protocol, researchers can significantly accelerate the discovery and development of novel benzimidazole-based compounds for a wide array of therapeutic applications.[2][17]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave assisted organic synthesis | PPTX [slideshare.net]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 16. tandfonline.com [tandfonline.com]
- 17. nbinno.com [nbinno.com]
One-pot synthesis of substituted 5H-Benzimidazo[1,2-a]benzimidazoles
Application Note: A-Plus Synthesis Series
Introduction: The Significance of Fused Benzimidazole Scaffolds
The benzimidazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2][3][4] Its fused tricyclic derivatives, such as 5H-Benzimidazo[1,2-a]benzimidazoles, are of significant interest due to their diverse biological activities, including potential applications as anticancer, antianxiety, and neuropsychotic compounds.[1] The development of efficient, atom-economical synthetic routes to these complex heterocyclic systems is a critical objective for accelerating drug discovery and development programs.
Traditional multi-step syntheses are often plagued by issues such as long reaction times, the need for purification of intermediates, and poor overall yields. One-pot multicomponent reactions (MCRs) offer an elegant solution, enhancing synthetic efficiency by combining multiple reaction steps into a single, uninterrupted sequence. This application note provides a detailed protocol and scientific rationale for a one-pot, two-step synthesis of substituted imidazo[1,2-a]benzimidazoles, a closely related and illustrative scaffold, adapted from a microwave-assisted, three-component reaction.[1][5] This approach showcases the power of MCRs to rapidly generate molecular diversity from simple, readily available starting materials.
Reaction Mechanism and Rationale
The described synthesis is a one-pot, two-step process that leverages a three-component reaction between a 2-aminobenzimidazole, an aromatic aldehyde, and an isocyanide.[1][5] The reaction proceeds through two key stages:
-
Imine Formation: The initial step is a piperidine-catalyzed condensation between the 2-aminobenzimidazole and an aromatic aldehyde. Piperidine acts as a base to facilitate the formation of an imine intermediate.[5] This step is often accelerated by microwave irradiation, which provides rapid and uniform heating.[1][5]
-
[4+1] Cycloaddition: The generated imine intermediate then undergoes a [4+1] cycloaddition reaction with an isocyanide. In this step, the isocyanide acts as a one-atom component, inserting into the imine bond to facilitate the final ring closure and formation of the fused tricyclic imidazo[1,2-a]benzimidazole core.[1]
The choice of a one-pot "telescoped" approach, where the isocyanide is added after the initial condensation, has been shown to significantly improve yields compared to mixing all three components at once.[5] This strategy allows for the complete formation of the imine intermediate before introducing the isocyanide, preventing unwanted side reactions.
Caption: Reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Sharma et al. for the synthesis of 1-butyl-9-(tert-butyl)-2-phenyl-9H-imidazo[1,2-a]benzimidazole.[5]
Materials & Equipment:
-
2-Amino-1-butylbenzimidazole (1 equiv.)
-
Benzaldehyde (1 equiv.)
-
tert-Butyl isocyanide (1.1 equiv.)
-
Piperidine (0.3 equiv.)
-
Dichloroethane (DCE), anhydrous
-
Microwave reactor with sealed reaction vessels
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup (Step 1 - Imine Formation):
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-amino-1-butylbenzimidazole (e.g., 1 mmol, 189 mg).
-
Add anhydrous dichloroethane (5 mL).
-
Add benzaldehyde (1 equiv., 1 mmol, 106 mg, ~102 µL).
-
Add piperidine (0.3 equiv., 0.3 mmol, 25.5 mg, ~30 µL).
-
Seal the vessel securely.
-
-
Microwave Irradiation (Step 1):
-
Place the sealed vessel into the microwave reactor.
-
Irradiate the mixture at 100 °C for 10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
-
Addition of Isocyanide (Step 2 - Cycloaddition):
-
After the first irradiation step, cool the vessel to room temperature using a compressed air stream.
-
Carefully open the vessel and add tert-butyl isocyanide (1.1 equiv., 1.1 mmol, 91.4 mg, ~124 µL).
-
Reseal the vessel.
-
-
Microwave Irradiation (Step 2):
-
Place the vessel back into the microwave reactor.
-
Irradiate the mixture at 130 °C for an additional 10 minutes.
-
-
Work-up and Purification:
-
After cooling the reaction to room temperature, transfer the mixture to a round-bottom flask.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by column chromatography on silica gel.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Combine the fractions containing the product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
-
Optimization and Substrate Scope
The efficiency of this one-pot synthesis is highly dependent on several factors. The following table summarizes the effects of various substituents on aromatic aldehydes and different isocyanides, with data adapted from the literature.[5] This demonstrates the versatility of the protocol for creating a library of diverse compounds.
| Aldehyde (R1) | Isocyanide (R2) | Reaction Time (min) | Yield (%) |
| Benzaldehyde | t-Butyl | 10 + 10 | 86 |
| 4-Chlorobenzaldehyde | t-Butyl | 10 + 10 | 82 |
| 4-Methoxybenzaldehyde | t-Butyl | 10 + 10 | 89 |
| 2-Naphthaldehyde | t-Butyl | 10 + 10 | 78 |
| Benzaldehyde | Cyclohexyl | 10 + 10 | 84 |
| 4-Chlorobenzaldehyde | Cyclohexyl | 10 + 10 | 80 |
Key Insights:
-
Electronic Effects: Aromatic aldehydes bearing either electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl) groups perform well, leading to high yields.[5]
-
Steric Effects: While a range of aldehydes are tolerated, highly hindered substrates may require longer reaction times or higher temperatures.
-
Conventional Heating: The reaction can be performed under conventional heating in a sealed tube at 130°C, but requires significantly longer reaction times (approx. 12 hours) to achieve comparable yields.[1][5]
-
Catalyst: Piperidine is crucial for catalyzing the initial imine formation.[5] Other bases may be explored, but piperidine has proven effective.
Experimental Workflow Overview
The entire process, from reagent preparation to final product analysis, follows a logical and streamlined workflow.
Caption: Workflow for one-pot synthesis and purification.
Conclusion
The one-pot, multicomponent synthesis of substituted 5H-Benzimidazo[1,2-a]benzimidazoles and related structures represents a highly efficient and versatile strategy for generating complex heterocyclic scaffolds. By leveraging microwave-assisted heating and a telescoped reaction design, this protocol minimizes reaction times, simplifies purification, and provides access to a diverse range of analogs with high yields. This approach is ideally suited for the rapid construction of chemical libraries essential for modern drug discovery programs.
References
The Versatile Scaffold: 5H-Benzimidazo[1,2-a]benzimidazole in Modern Organic Synthesis
Introduction: Unveiling a Privileged Heterocycle
In the vast landscape of heterocyclic chemistry, the benzimidazole core stands out as a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active compounds and functional materials.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous purines have made it a cornerstone in drug discovery.[3] This guide focuses on a specific, elegant extension of this core: the tetracyclic system 5H-benzimidazo[1,2-a]benzimidazole . This fused heterocycle, with its rigid, planar structure and rich electronic character, presents a compelling building block for the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science.
This document serves as a comprehensive technical guide for researchers, providing in-depth application notes and detailed protocols for the synthesis and functionalization of the this compound scaffold. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible and high-yield synthesis.
Part 1: Synthesis of the Core Scaffold
The construction of the this compound core is predicated on the strategic formation of the final imidazole ring through an intramolecular cyclization. A highly effective and plausible route commences with the commercially available or readily synthesized precursor, 2-(2-aminophenyl)-1H-benzimidazole. This approach offers a convergent and efficient pathway to the target tetracycle.
Workflow for the Synthesis of this compound
References
Application Notes & Protocols: Evaluating 5H-Benzimidazo[1,2-a]benzimidazole Derivatives as Potential Anticancer Agents
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in various pharmacologically active compounds.[1][2][3] Its structural similarity to endogenous purine nucleotides allows it to interact with a multitude of biological targets, making it a focal point in the development of novel therapeutics.[2][4] This guide focuses on the 5H-Benzimidazo[1,2-a]benzimidazole class of derivatives, which has garnered significant interest for its potent anticancer activities. These compounds have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic pathways.[4][5]
This document serves as a technical guide for researchers investigating novel this compound derivatives. It provides not just the procedural steps for evaluation but also the scientific rationale behind the experimental workflow, ensuring a robust and logical progression from initial screening to mechanistic elucidation.
Section 1: Proposed Mechanisms of Action
The anticancer efficacy of benzimidazole derivatives is often multi-faceted.[5][6] While the precise mechanism can vary based on the specific substitutions on the core scaffold, several dominant pathways have been identified. Understanding these potential mechanisms is critical for designing experiments that can effectively probe the activity of a novel compound.
Key reported mechanisms for benzimidazole-related compounds include:
-
Microtubule Destabilization: Certain derivatives interfere with tubulin polymerization, a process essential for mitotic spindle formation. This disruption leads to an arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[4]
-
DNA Intercalation and Enzyme Inhibition: The planar structure of the benzimidazole core allows it to intercalate into the minor groove of DNA, inhibiting DNA synthesis and replication.[4] Additionally, these derivatives can inhibit key enzymes involved in DNA maintenance, such as topoisomerases.
-
Induction of Apoptosis: Many benzimidazole derivatives trigger programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[4][5][7] This is often characterized by the activation of caspase enzymes.[8]
-
Kinase Inhibition: The scaffold can be adapted to target the ATP-binding pocket of various protein kinases that are critical for cancer cell signaling, proliferation, and survival, such as VEGFR and EGFR.[6][9]
Caption: Potential anticancer mechanisms of this compound derivatives.
Section 2: Experimental Evaluation Workflow
A systematic approach is essential for the preclinical evaluation of new chemical entities. The workflow presented here progresses from broad cytotoxicity screening to more focused mechanistic studies, allowing for an efficient use of resources and the early deselection of non-viable candidates.[10][11]
Caption: Logical workflow for evaluating novel anticancer compounds.
Protocol 1: In Vitro Cytotoxicity Screening
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50). This is the foundational assay for any potential anticancer agent.[12][13]
Principle of the Assay: Tetrazolium salt-based assays, such as MTT and XTT, are colorimetric methods that measure the metabolic activity of cells.[14][15] Viable cells possess mitochondrial dehydrogenase enzymes that reduce the tetrazolium salt to a colored formazan product.[16][17] The intensity of the color is directly proportional to the number of living, metabolically active cells. The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step required for the MTT assay.[15][18]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast, A549 for lung)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test Compound (dissolved in DMSO)
-
XTT Reagent Kit (containing XTT and an electron coupling reagent)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (capable of measuring absorbance at ~475 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron coupling reagent). Add 50 µL of the XTT working solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.
-
Data Acquisition: Measure the absorbance of each well at 475 nm using a microplate reader. A reference wavelength of ~660 nm can be used to subtract background absorbance.[16]
Controls (Essential for Data Integrity):
-
Untreated Control: Cells treated with medium containing the same concentration of DMSO as the test compound wells. This represents 100% viability.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin) to confirm assay sensitivity.
-
Blank Control: Wells containing only culture medium and the XTT reagent to measure background absorbance.
Data Analysis and Presentation:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (dose-response curve) to calculate the IC50 value.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative X | MCF-7 | 48 | 5.2 |
| Derivative Y | MCF-7 | 48 | 12.8 |
| Doxorubicin | MCF-7 | 48 | 0.8 |
| Derivative X | A549 | 48 | 8.1 |
Protocol 2: Apoptosis vs. Necrosis Assay
Objective: To determine if the observed cytotoxicity from Protocol 1 is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis). This is a critical step in characterizing a potential therapeutic agent, as apoptosis is the preferred mode of cell death.[8]
Principle of the Assay: This flow cytometry-based assay uses two dyes: Annexin V and Propidium Iodide (PI).[19][20]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells.[21][22]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[20]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell line
-
6-well plates
-
Test Compound
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both the floating cells (in the medium) and the adherent cells (by trypsinization). This is crucial as apoptotic cells often detach. Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Controls:
-
Unstained Cells: To set the baseline fluorescence.
-
Annexin V only stained cells: To set compensation.
-
PI only stained cells: To set compensation.
-
Untreated Cells: To measure the baseline level of apoptosis in the cell population.
Data Interpretation: The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).
An effective anticancer agent should show a significant increase in the population of cells in the lower-right and upper-right quadrants.
Protocol 3: Cell Cycle Analysis
Objective: To determine if the test compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). Many anticancer drugs exert their effect by halting the cell cycle, preventing cancer cells from proliferating.[23]
Principle of the Assay: Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[23][24] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.[25] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have double the amount of DNA (4N).
Materials:
-
Cancer cell line
-
Test Compound
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat them with the test compound at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Collect and wash the cells with PBS as described in Protocol 2.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step fixes the cells and permeabilizes them to the dye.[25][26][27]
-
Storage: Cells can be stored in ethanol at 4°C for at least 30 minutes or up to several weeks.[24][27]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).[24][26]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, recording the PI fluorescence in a linear scale.[26]
Controls:
-
Untreated Cells: To establish the normal cell cycle distribution for the specific cell line.
-
Positive Control: Cells treated with a known cell cycle arresting agent (e.g., Nocodazole for G2/M arrest).
Data Analysis and Presentation: The data is presented as a histogram of DNA content. Software is used to deconvolute the histogram and quantify the percentage of cells in each phase.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Untreated | 65% | 20% | 15% |
| Derivative X (IC50) | 20% | 15% | 65% |
| Nocodazole | 10% | 5% | 85% |
A significant increase in the percentage of cells in the G2/M phase for Derivative X suggests it may be acting as a microtubule-disrupting agent or causing DNA damage.
Protocol 4: Conceptual Framework for In Vivo Evaluation
Objective: To assess the anticancer efficacy and potential toxicity of a promising compound in a living organism. This is a crucial step before any clinical consideration.[28][29]
Principle: The most common preclinical in vivo models for cancer research are human tumor xenografts.[10][30] This involves implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice) which lack a functional immune system to prevent rejection of the human cells.[30] The mice are then treated with the test compound, and tumor growth is monitored over time.
Key Methodological Concepts:
-
Model Selection: Human cancer cells are typically injected subcutaneously into the flank of immunodeficient mice. This allows for easy, non-invasive measurement of tumor volume with calipers.[28]
-
Dosing and Administration: The compound is administered to the mice (e.g., via oral gavage or intraperitoneal injection) on a predetermined schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Tumor volume is measured regularly, and the data from the treated group is compared to a vehicle-treated control group. Other endpoints can include survival time and monitoring for metastasis.
-
Toxicity Assessment: The health of the animals is closely monitored. This includes regular body weight measurements, observation for signs of distress, and post-study analysis of major organs.
Justification: While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot replicate the complex microenvironment of a tumor within a living organism.[11][31] In vivo models provide critical information on a compound's pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted) and overall efficacy and safety in a systemic context.[29]
References
- 1. nveo.org [nveo.org]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 15. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 21. agilent.com [agilent.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. ijpbs.com [ijpbs.com]
- 29. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 30. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel 5H-Benzimidazo[1,2-a]benzimidazole Compounds
Introduction: The Therapeutic Potential of 5H-Benzimidazo[1,2-a]benzimidazoles
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[1] Benzimidazoles, a class of heterocyclic aromatic organic compounds, have long been recognized as a versatile pharmacophore in medicinal chemistry. Their structural similarity to purine nucleoside bases allows for interaction with various biological systems, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The fused ring system of 5H-Benzimidazo[1,2-a]benzimidazole represents a unique and promising scaffold for the development of new therapeutic agents. This guide provides a comprehensive overview of the principles and detailed protocols for the initial screening and characterization of the antimicrobial properties of these novel compounds.
The primary objective of any antimicrobial screening program is to efficiently identify candidates with potent and selective activity.[3] This involves a tiered approach, beginning with broad-spectrum primary screening to determine the inhibitory potential of the compounds, followed by quantitative assays to establish the minimum concentration required for efficacy. Crucially, the evaluation of cytotoxicity is an integral part of this process to ensure that the antimicrobial effect is not due to general toxicity to host cells.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a robust and reproducible evaluation of novel this compound compounds.
Part 1: Primary Antimicrobial Screening - The Zone of Inhibition Assay
The initial assessment of antimicrobial activity is often qualitative, aiming to quickly identify if a compound possesses any inhibitory effect against a panel of test microorganisms. The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used and effective primary screening tool.[7][8][9] This method relies on the diffusion of the antimicrobial agent from a saturated disk into an agar medium seeded with a specific microorganism. The presence of a clear zone around the disk, known as the zone of inhibition, indicates the compound's ability to halt microbial growth.[7][8][10]
Causality Behind Experimental Choices:
-
Choice of Agar: Mueller-Hinton Agar (MHA) is the standard medium for routine antimicrobial susceptibility testing.[7] Its composition is well-defined, providing batch-to-batch reproducibility. It also has a low concentration of inhibitors of common antimicrobial agents, ensuring that the observed effects are primarily due to the test compound.
-
Inoculum Standardization: The density of the bacterial or fungal suspension is critical for reproducible results. A 0.5 McFarland turbidity standard is used to normalize the inoculum, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11] An inoculum that is too dense can lead to smaller or absent zones of inhibition, while a sparse inoculum may result in oversized zones.
-
Disk Application: The application of the test compound to a sterile paper disk allows for a localized and controlled release of the agent into the agar. The subsequent diffusion creates a concentration gradient, and the edge of the zone of inhibition corresponds to the minimum inhibitory concentration (MIC) on the agar.[10]
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion (Zone of Inhibition) Assay.
Detailed Protocol: Agar Disk Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the agar to solidify completely at room temperature.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select three to five morphologically similar colonies of the test microorganism.[12]
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[11] This can be done visually or using a spectrophotometer.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Press the swab against the inside of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]
-
-
Application of Test Compounds:
-
Prepare stock solutions of the novel this compound compounds in a suitable solvent (e.g., DMSO).
-
Impregnate sterile paper disks (6 mm in diameter) with a defined volume (e.g., 10 µL) of the test compound solution at a specific concentration.
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates, ensuring firm contact.[7]
-
Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.[7] Fungal cultures may require longer incubation periods and different temperatures (e.g., 28°C for 48-72 hours).
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or calipers.[13]
-
A larger zone of inhibition generally indicates greater antimicrobial potency.[7] The results can be used to rank the compounds in terms of their activity against the tested microorganisms.
-
Part 2: Quantitative Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay
Following the identification of active compounds from the primary screen, a quantitative assessment is necessary to determine the lowest concentration of the agent that inhibits the visible growth of a microorganism. This is known as the Minimum Inhibitory Concentration (MIC).[14][15] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[15][16]
Causality Behind Experimental Choices:
-
Broth Microdilution Format: This method utilizes 96-well microtiter plates, which allows for the simultaneous testing of multiple compounds at various concentrations, making it a higher-throughput method compared to agar dilution.[17]
-
Serial Dilution: A two-fold serial dilution of the test compound provides a logarithmic concentration gradient. This allows for the precise determination of the MIC value within the tested range.[12]
-
Growth and Sterility Controls: The inclusion of a growth control (microorganism in broth without the compound) is essential to ensure that the culture conditions are suitable for microbial growth. A sterility control (broth only) confirms that the medium is not contaminated.[11]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol: Broth Microdilution
-
Media and Reagent Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.
-
Prepare a standardized inoculum of the test microorganism as described in the Zone of Inhibition protocol. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Preparation of Serial Dilutions in a 96-Well Plate:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.[11]
-
Prepare a working solution of the test compound in CAMHB at twice the highest concentration to be tested.
-
Add 200 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[11]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[11]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control in well 12) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[11]
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. A button of cells at the bottom of a well indicates bacterial growth.
-
The MIC is the lowest concentration of the this compound compound that completely inhibits visible growth of the organism.[11][15]
-
The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
-
Quantitative Data Summary
The results of the MIC assay should be summarized in a table for easy comparison of the activity of different compounds against a panel of microorganisms.
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| BZI-001 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| BZI-002 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| BZI-003 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin | 0.25 - 1.0 | 0.008 - 0.03 | 0.25 - 1.0 | N/A |
| Fluconazole | N/A | N/A | N/A | 0.25 - 1.0 |
Note: The values for the reference antibiotics (Ciprofloxacin and Fluconazole) are typical ranges and should be determined concurrently as a quality control measure.
Part 3: In Vitro Cytotoxicity Assessment
A critical step in the development of any new antimicrobial agent is to assess its potential toxicity to mammalian cells.[4][5][6] An ideal antimicrobial compound should exhibit high potency against pathogens while having minimal impact on host cells. Several assays can be employed to evaluate cytotoxicity, each measuring a different aspect of cell health.[5][6]
Causality Behind Experimental Choices:
-
MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[18] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing an indication of cell viability.
-
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[18] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane, making it a reliable indicator of cytotoxicity.[18]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for In Vitro Cytotoxicity Assessment using MTT and LDH Assays.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, Vero, or HepG2) in the appropriate growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 24-48 hours.
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial evaluation of the antimicrobial and cytotoxic properties of novel this compound compounds. A systematic approach, beginning with qualitative screening and progressing to quantitative assessments, is essential for identifying promising lead candidates for further development. Compounds that exhibit potent antimicrobial activity (low MIC values) and low cytotoxicity (high IC₅₀ values) are of significant interest.
Further investigations for promising compounds may include:
-
Determination of the Minimum Bactericidal Concentration (MBC) to ascertain whether the compounds are bacteriostatic or bactericidal.
-
Time-kill kinetic studies to understand the rate at which the compounds kill the target microorganisms.
-
Mechanism of action studies to elucidate the molecular targets of the active compounds.
-
In vivo efficacy and toxicity studies in animal models.
By following these detailed protocols and considering the underlying scientific principles, researchers can effectively and reliably assess the potential of novel this compound derivatives as a new class of antimicrobial agents.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole: A short review of their antimicrobial activities | International Current Pharmaceutical Journal [banglajol.info]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. singerinstruments.com [singerinstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. azolifesciences.com [azolifesciences.com]
- 18. benchchem.com [benchchem.com]
The 5H-Benzimidazo[1,2-a]benzimidazole Scaffold: A Versatile Platform for Advanced Fluorescent Probes
Foreword: Unveiling the Potential of a Fused Heterocycle
In the dynamic landscape of molecular sensing and cellular imaging, the demand for robust and versatile fluorescent probes is perpetual. Researchers across disciplines, from materials science to clinical diagnostics, seek tools that offer high sensitivity, selectivity, and operational simplicity. The benzimidazole scaffold has long been a cornerstone in the development of such probes, owing to its intrinsic fluorescence and tunable electronic properties. This application note delves into a specific, elegantly fused heterocyclic system: 5H-Benzimidazo[1,2-a]benzimidazole . We will explore the fundamental principles that make this core structure a powerful platform for creating sophisticated fluorescent sensors and provide detailed protocols for its application in key research areas. While much of the literature focuses on its derivatives, understanding this core structure is paramount to innovating novel probes for a multitude of applications.
The this compound Core: Structure and Photophysical Properties
The this compound molecule is a rigid, planar system composed of two fused benzimidazole units. This extended π-conjugated system is the basis for its inherent fluorescence. The photophysical properties of the core scaffold can be modulated by the introduction of various functional groups, a principle that has been extensively exploited to develop a wide array of fluorescent probes.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Appearance | Typically a solid powder | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMSO and ethanol; limited aqueous solubility | [2] |
Spectroscopic Profile
The fluorescence of this compound and its derivatives is governed by electronic transitions within the π-conjugated system. The exact excitation and emission maxima are highly dependent on the solvent environment and any functional groups attached to the core.
| Parameter | Typical Range | Notes |
| Excitation Maximum (λex) | 330 - 400 nm | Typically in the UV to near-visible range. Substituents can shift this to longer wavelengths. |
| Emission Maximum (λem) | 400 - 550 nm | Generally emits in the blue-green region of the spectrum. |
| Stokes Shift | 50 - 150 nm | A large Stokes shift is advantageous as it minimizes self-quenching and reduces background interference. |
| Quantum Yield (ΦF) | Moderate to High | Many benzimidazole derivatives are efficient fluorophores. |
Foundational Principles of Sensing Mechanisms
The utility of the this compound scaffold as a fluorescent probe is rooted in several key photophysical mechanisms. Understanding these principles is crucial for designing experiments and interpreting results.
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore is linked to a receptor unit. In the "off" state, an electron is transferred from the receptor to the excited fluorophore, quenching fluorescence. Upon binding of an analyte to the receptor, this electron transfer is inhibited, "turning on" the fluorescence.[3]
-
Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a large change in the dipole moment of the excited state. This makes the emission highly sensitive to the polarity of the environment.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In ESIPT-capable molecules, an intramolecular proton transfer occurs in the excited state, leading to a tautomeric form with a distinct fluorescence emission at a longer wavelength. This results in a large Stokes shift. Perturbation of this proton transfer by an analyte can lead to a ratiometric sensing response.[4]
Synthesis of the this compound Core
The synthesis of the this compound scaffold and its derivatives can be achieved through various established methods. A common approach involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[5][6]
Protocol 3.1: General Synthesis via Condensation
This protocol outlines a generalized, efficient method for synthesizing 2-substituted benzimidazoles, which can be adapted for the creation of the fused ring system.
Materials:
-
o-phenylenediamine derivative
-
Appropriate aldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol/Water (9:1 v/v)
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine derivative (2 mmol) and the aldehyde (2 mmol) in a 20 mL solution of ethanol and water (9:1 v/v).
-
Add sodium metabisulfite (4 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Wash the resulting solid residue with water and then with n-hexane.
-
Dry the purified product under vacuum at 80°C.
Characterization: Confirm the structure of the synthesized compound using FTIR, NMR (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS).
Application as a Fluorescent pH Probe
The nitrogen atoms within the benzimidazole rings are susceptible to protonation, which can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. This pH sensitivity makes this compound derivatives excellent candidates for pH sensors.[7][8]
Protocol 4.1: Determination of pKa and pH Sensing Range
Objective: To characterize the pH-dependent fluorescence response of a this compound derivative and determine its pKa.
Materials:
-
Stock solution of the benzimidazole probe (1 mM in DMSO)
-
Phosphate buffer solutions of varying pH (e.g., pH 2 to 12)
-
Spectrofluorometer
Procedure:
-
Prepare a series of solutions of the benzimidazole probe at a final concentration of 10 µM in phosphate buffers of different pH values. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
-
Record the fluorescence emission spectrum for each solution, using the predetermined optimal excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence intensity is half-maximal.
Data Analysis: A significant change in fluorescence intensity or a shift in the emission wavelength across a specific pH range indicates the utility of the compound as a pH probe in that range.
Application in Metal Ion Detection
The nitrogen atoms of the benzimidazole core can also act as chelating sites for metal ions. The binding of a metal ion can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ), depending on the nature of the metal ion and the probe.[9][10]
Protocol 5.1: Screening for Metal Ion Selectivity
Objective: To assess the selectivity of a this compound-based probe for various metal ions.
Materials:
-
Stock solution of the probe (1 mM in a suitable solvent like DMSO or methanol)
-
Stock solutions of various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Co²⁺, Ni²⁺, etc.) as their chloride or nitrate salts (10 mM in deionized water)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
Procedure:
-
Prepare a solution of the probe at a working concentration (e.g., 10 µM) in the buffer.
-
Record the baseline fluorescence spectrum of the probe solution.
-
Add a specific amount (e.g., 2-10 equivalents) of each metal ion stock solution to separate aliquots of the probe solution.
-
Incubate for a short period (e.g., 5-30 minutes) to allow for complexation.
-
Record the fluorescence emission spectrum for each mixture.
Data Interpretation: A significant change in fluorescence intensity in the presence of a particular metal ion indicates selectivity. Competitive binding experiments, where other metal ions are added to the probe-analyte complex, can further validate this selectivity.
Bioimaging Applications: Visualizing the Cellular Environment
The favorable photophysical properties and the ability to functionalize the this compound core make it a promising scaffold for developing probes for live-cell imaging.[11][12]
Protocol 6.1: General Protocol for Live-Cell Staining and Fluorescence Microscopy
Objective: To visualize the subcellular distribution of a this compound-based fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Stock solution of the probe (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to achieve 60-80% confluency for the experiment.
-
Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time should be determined experimentally.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
-
Visualizing the Workflow and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and the underlying sensing mechanisms.
Caption: A generalized workflow for cellular imaging using a this compound-based fluorescent probe.
Caption: The principle of Photoinduced Electron Transfer (PET) in a fluorescent sensor.
Conclusion and Future Perspectives
The this compound scaffold represents a privileged structure in the design of fluorescent probes. Its rigid, planar geometry and inherent fluorescence provide a solid foundation for the development of sensors with high sensitivity and selectivity. By strategically functionalizing this core, researchers can fine-tune the photophysical properties to create probes for a wide range of analytes, including pH and metal ions, and for applications in the complex environment of living cells. The protocols and principles outlined in this application note serve as a comprehensive guide for researchers looking to harness the potential of this versatile molecular platform. Future work will undoubtedly focus on the development of probes with even greater specificity, two-photon absorption capabilities for deep-tissue imaging, and theranostic applications where the probe can both detect and treat disease.
References
- 1. This compound | C13H9N3 | CID 13082745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective quenching of benzimidazole derivatives by Cu²+ metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Strategic Functionalization of the 5H-Benzimidazo[1,2-a]benzimidazole Scaffold
Preamble: The Strategic Value of the Benzimidazo[1,2-a]benzimidazole Core
The benzimidazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] The rigid, fused-ring system of 5H-Benzimidazo[1,2-a]benzimidazole presents a unique and compelling scaffold for drug design.[7] Its planar structure and distinct electronic properties make it an attractive candidate for interacting with biological targets.
However, the therapeutic potential of this core can only be unlocked through precise chemical modification. Functionalization—the strategic introduction of new chemical groups—is paramount for modulating key pharmaceutical properties such as potency, selectivity, solubility, and metabolic stability. This guide provides detailed, field-proven protocols for the functionalization of the this compound scaffold, with a focus on modern, efficient transition metal-catalyzed C-H activation strategies.
Core Principle: Direct C-H Activation vs. Classical Approaches
Historically, functionalizing inert C-H bonds on heterocyclic systems required a two-step process: halogenation followed by a cross-coupling reaction (e.g., Suzuki, Heck).[8] While effective, this approach generates stoichiometric waste and adds synthetic steps.
The protocols detailed herein leverage a more elegant and atom-economical strategy: direct C-H activation .[9] This methodology utilizes a transition metal catalyst, typically palladium or nickel, to selectively cleave a specific C-H bond on the scaffold and directly couple it with a reaction partner. This approach is highly valued for its efficiency and ability to install complex fragments in a single step.[8]
Protocol I: Palladium-Catalyzed Direct C-H Arylation
Palladium catalysis is the gold standard for C-H functionalization, offering high reliability and a broad substrate scope.[10][11] This protocol details the direct coupling of the this compound scaffold with various aryl halides.
Mechanistic Rationale & Workflow
The reaction is predicated on the ability of a palladium catalyst to selectively activate a C-H bond on the electron-rich benzimidazole core. The nitrogen atoms within the scaffold play a crucial directing role, guiding the catalyst to a specific position. The catalytic cycle typically involves C-H activation/metalation, oxidative addition of the aryl halide to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
References
- 1. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scribd.com [scribd.com]
- 7. This compound | C13H9N3 | CID 13082745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5H-Benzimidazo[1,2-a]benzimidazole in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising third-generation photovoltaic technology due to their cost-effectiveness, ease of fabrication, and respectable power conversion efficiencies.[1][2] The core of a DSSC is a photosensitizer (dye) that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).[3][4] The ideal sensitizer should exhibit broad and intense absorption in the visible and near-infrared regions, suitable energy levels for efficient electron injection and dye regeneration, and high stability.
Benzimidazole derivatives, including the 5H-Benzimidazo[1,2-a]benzimidazole scaffold, have garnered significant attention as promising candidates for metal-free organic sensitizers in DSSCs.[5][6][7] Their rigid and planar structures can facilitate intramolecular charge transfer, a crucial process for efficient charge separation and injection. Furthermore, the versatile nature of the benzimidazole core allows for molecular engineering to fine-tune the photophysical and electrochemical properties of the resulting dyes.[1][8] This guide provides a comprehensive overview of the application of this compound and related derivatives in DSSCs, including synthetic considerations, device fabrication protocols, and characterization techniques.
The Role of Benzimidazole Derivatives in DSSCs
Benzimidazole-based compounds are primarily utilized as the core of the organic dye in a Donor-π-Acceptor (D-π-A) architecture. In this design:
-
Donor (D): An electron-rich moiety that provides electrons upon photoexcitation.
-
π-Bridge (π): A conjugated system that facilitates electron transfer from the donor to the acceptor. The benzimidazole core often forms part of this bridge.
-
Acceptor (A): An electron-withdrawing group that also serves as an anchoring group to the TiO₂ surface, facilitating electron injection.
The strategic modification of substituents on the benzimidazole nucleus is a key factor in optimizing the performance of these dyes.[5][6] For instance, the introduction of bulky groups can suppress dye aggregation on the TiO₂ surface, which is detrimental to performance. Additionally, tuning the electron-donating or -withdrawing nature of the substituents allows for precise control over the dye's energy levels.
Key Advantages of Benzimidazole-Based Dyes:
-
High Molar Extinction Coefficients: Enabling efficient light harvesting.
-
Tunable Energy Levels: Allowing for optimization of electron injection and dye regeneration processes.
-
Good Electrochemical and Thermal Stability: Contributing to the long-term durability of the solar cell.
-
Facile Synthesis and Modification: Offering a platform for the rational design of new sensitizers.
Experimental Protocols
Part 1: Synthesis of Benzimidazole-Based Sensitizers
The synthesis of benzimidazole-based dyes typically involves multi-step organic reactions. A general synthetic approach for a D-D-π-A structured dye featuring a benzimidazole moiety is outlined below.[9]
Example Synthesis of a Phenothiazine-Benzimidazole Dye:
This protocol is a generalized representation based on common synthetic strategies.[9]
-
Synthesis of the Benzimidazole Core (S1):
-
Coupling with the Donor Moiety (S2):
-
The benzimidazole core is then coupled with an electron-donating group, such as phenothiazine. This step may involve a nucleophilic substitution or a cross-coupling reaction.
-
The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.[9]
-
Purification is achieved through column chromatography.[9]
-
-
Introduction of the Acceptor Group:
-
The final step involves the introduction of an acceptor and anchoring group, such as a cyanoacrylic acid moiety. This is often achieved through a Knoevenagel condensation.
-
The final dye is purified by recrystallization or column chromatography.
-
Characterization: The synthesized dyes should be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their chemical structures.[9]
Part 2: Fabrication of Dye-Sensitized Solar Cells
The fabrication of a DSSC involves the assembly of a photoanode, a counter electrode, and an electrolyte.[4][10]
Materials and Equipment:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste (e.g., P25)
-
Synthesized benzimidazole-based dye
-
Solvents (e.g., ethanol, acetonitrile, tert-butanol)
-
Iodide-based electrolyte solution (e.g., 0.5 M KI and 0.05 M I₂ in a mixed solvent of ethylene glycol and acetonitrile)[3]
-
Platinum-coated counter electrode
-
Doctor blade or screen printer
-
Furnace
-
Solar simulator
-
Potentiostat/Galvanostat
Protocol:
-
Photoanode Preparation:
-
Clean the FTO glass substrates thoroughly by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor blade technique or screen printing.[4][10]
-
Sinter the TiO₂-coated substrate in a furnace at elevated temperatures (e.g., 450-500 °C) to ensure good particle necking and electrical contact.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the TiO₂ photoanode in a solution of the synthesized benzimidazole-based dye (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for a specified period (e.g., 12-24 hours).
-
After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Assemble the dye-sensitized photoanode and the platinum-coated counter electrode in a sandwich-like configuration, separated by a thin spacer (e.g., Surlyn).
-
Heat the assembly to seal the two electrodes together.
-
Introduce the electrolyte solution into the space between the electrodes through pre-drilled holes in the counter electrode.[3] Capillary action will facilitate the filling of the cell.[3]
-
Seal the holes to prevent electrolyte leakage.
-
Part 3: Characterization of DSSC Performance
The performance of the fabricated DSSCs is evaluated through several key characterization techniques.
-
Current-Voltage (I-V) Characteristics:
-
Measure the I-V curve of the DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²).
-
From the I-V curve, determine the following photovoltaic parameters:
-
Short-circuit current density (Jsc)
-
Open-circuit voltage (Voc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE)
-
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Measure the IPCE spectrum to determine the quantum efficiency of the solar cell at different wavelengths of light.
-
The IPCE is defined as the ratio of the number of collected electrons to the number of incident photons.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS to investigate the charge transfer processes occurring at the different interfaces within the DSSC, such as the TiO₂/dye/electrolyte interface and the counter electrode/electrolyte interface.
-
EIS can provide valuable insights into the electron lifetime and charge recombination kinetics.
-
Data Presentation and Visualization
Performance of Benzimidazole-Based Dyes
The following table summarizes the performance of some reported benzimidazole-based dyes in DSSCs.
| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| SC36 | - | - | - | 7.38 | [5][6] |
| Dye 7a | - | - | - | 5.01 | [7] |
| Dye 4 | 13.07 | 0.831 | 0.659 | 7.16 | [11] |
| PP3 | 3.75 | 0.73 | 0.739 | 2.01 | [12] |
Experimental Workflow
Caption: Workflow for the fabrication of a dye-sensitized solar cell.
Working Principle of a DSSC
Caption: The operational principle of a dye-sensitized solar cell.
Conclusion
This compound and its derivatives represent a versatile and promising class of organic sensitizers for dye-sensitized solar cells. Their tunable photophysical and electrochemical properties, coupled with their robust structures, make them excellent candidates for achieving high power conversion efficiencies. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore and optimize the use of these compounds in the development of next-generation solar energy technologies. Further molecular engineering of the donor, π-bridge, and acceptor moieties is expected to lead to even more efficient and stable DSSCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Benzimidazole/Pyridoimidazole-Based Organic Sensitizers for High-Performance Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole/Pyridoimidazole‐Based Organic Sensitizers for High‐Performance Dye‐Sensitized Solar Cells [ouci.dntb.gov.ua]
- 7. Photoactive layer based on T-shaped benzimidazole dyes used for solar cell: from photoelectric properties to molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and predict the potential of imidazole-based organic dyes in dye-sensitized solar cells using fingerprint machine learning and supported by a web application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of phenothiazine based push-pull organic sensitizers with benzimidazole as an auxiliary donor for DSC’s - MedCrave online [medcraveonline.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. New cyclic and acyclic imidazole-based sensitizers for achieving highly efficient photoanodes for dye-sensitized solar cells by a potential-assisted method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 5H-Benzimidazo[1,2-a]benzimidazole Synthesis
Welcome to the technical support center for the synthesis of complex heterocyclic systems. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals working on the synthesis of 5H-Benzimidazo[1,2-a]benzimidazole. Our focus is on diagnosing common issues, understanding the underlying chemical principles, and implementing robust solutions to improve reaction yield and purity.
Introduction: The Challenge of Synthesizing Fused Benzimidazoles
This compound is a rigid, planar N-fused polycyclic heteroaromatic compound. Its synthesis represents a significant step up in complexity from simple 2-substituted benzimidazoles. Direct one-pot syntheses are uncommon; the most viable routes typically involve a two-stage process:
-
Formation of a Key Precursor: Synthesis of a 2-substituted benzimidazole, specifically one bearing a reactive group on the substituent, such as 2-(2-aminophenyl)-1H-benzimidazole. This is often achieved via established methods like the Weidenhagen reaction.[1][2][3]
-
Intramolecular Cyclization: An intramolecular ring-closure reaction to form the final fused tricyclic system. This step is often an oxidative C-N bond formation and is the most critical and challenging part of the synthesis.[4]
This guide will address challenges in both stages to provide a holistic approach to improving the overall yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for forming the benzimidazole core? A1: The two foundational methods are the Phillips-Ladenburg and Weidenhagen reactions.[1][5][6][7]
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative), typically under acidic conditions with heat.[1][3][8] While robust, it can require harsh conditions like high temperatures (250-300 °C), which can limit its utility.[1][6][7]
-
Weidenhagen Reaction: This method condenses an o-phenylenediamine with an aldehyde.[1][2][3] This reaction requires an oxidative step to convert the intermediate dihydrobenzimidazole (or Schiff base) to the aromatic benzimidazole.[2][3] Modern protocols often use catalysts and milder oxidants to improve yields and conditions.[9][10][11]
Q2: Why is my crude product intensely colored, and how can I fix it? A2: Intense coloration (often yellow, brown, or black) is a frequent issue, usually stemming from the oxidation of the o-phenylenediamine starting material.[10] This substrate is highly susceptible to air oxidation, forming polymeric, colored impurities. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using high-purity, freshly sourced o-phenylenediamine. For purification, treating a solution of the crude product with activated carbon during recrystallization is often effective at removing these colored byproducts.
Q3: How critical is catalyst selection for this synthesis? A3: Catalyst selection is paramount, especially for the Weidenhagen-type condensation and the final intramolecular cyclization. For the initial condensation, catalysts can range from simple Brønsted or Lewis acids (like p-TsOH or In(OTf)₃) to heterogeneous catalysts like gold nanoparticles.[2][9][10][12] The right catalyst can dramatically increase the reaction rate, improve selectivity, and allow for milder reaction conditions, thereby reducing side product formation.[10] For the final oxidative cyclization step, a transition metal catalyst (e.g., copper or palladium-based) may be required to facilitate the C-N bond formation.[4]
Q4: Should I consider microwave or ultrasound-assisted synthesis? A4: Yes, these non-conventional energy sources are highly effective for benzimidazole synthesis.[13][14][15]
-
Microwave Irradiation: Provides rapid, uniform heating, which can slash reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[13][15]
-
Ultrasound Assistance: Promotes reactions through acoustic cavitation, which enhances mass transfer and can enable reactions to proceed at room temperature in very short times (4-7 minutes), offering a green and efficient alternative.[14]
Section 2: Troubleshooting Guide for Low-Yielding Reactions
Low yields are the most common complaint in benzimidazole synthesis. This section provides a systematic, question-driven approach to diagnosing and solving the root cause of the problem.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a problematic synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5H-Benzimidazo[1,2-a]benzimidazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals working on the synthesis of 5H-Benzimidazo[1,2-a]benzimidazole and related scaffolds. The unique fused tetracyclic structure of this molecule presents specific challenges, and side reactions can often compromise yield and purity.
This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven solutions. Our goal is to empower you to diagnose issues in your synthesis, understand their chemical origins, and implement effective remedies.
Section 1: Understanding the Core Synthesis Pathway
The most common and direct route to this compound involves a two-step process. First is the condensation of o-phenylenediamine with 2-aminobenzoic acid to form the key intermediate, 2-(2-aminophenyl)-1H-benzimidazole. This is followed by an intramolecular cyclodehydration reaction, typically under thermal or acidic conditions, to yield the final tetracyclic product.
Understanding this primary pathway is crucial for identifying deviations that lead to side products.
Caption: High-level overview of the two-step synthesis pathway.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My final reaction mixture is a dark, tar-like material with very low yield of the desired product. What is happening?
Answer: This is a classic sign of starting material degradation, specifically the oxidation of o-phenylenediamine.
-
Expert Analysis (Causality): o-Phenylenediamine is an electron-rich aromatic diamine and is highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal impurities and can be accelerated by heat. The oxidation leads to the formation of complex, highly conjugated polymeric imines and quinone-like structures, which are intensely colored and difficult to remove.
-
Troubleshooting Workflow:
Caption: Decision workflow for handling product degradation.
-
Recommended Solutions & Protocols:
-
Verify Starting Material Purity: Before starting, check the purity of your o-phenylenediamine. If it is already discolored (yellow or brown), consider purifying it by recrystallization from water with a small amount of sodium dithionite or by sublimation.
-
Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere. Purge the reaction flask with nitrogen or argon for 10-15 minutes before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Post-Reaction Cleanup (Decolorization): If oxidation has already occurred, activated charcoal treatment can be effective.[1][2]
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude product in a suitable solvent (e.g., ethanol or a methanol/dichloromethane mixture) at an elevated temperature.
-
Allow the solution to cool slightly and add activated charcoal (typically 1-5% w/w of the crude product).
-
Re-heat the mixture to reflux with stirring for 10-15 minutes.
-
Perform a hot filtration through a pad of celite or fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product.
-
Allow the clear, decolorized filtrate to cool slowly to induce crystallization.
-
-
Question 2: TLC and LC-MS analysis show two major spots/peaks with very similar properties. The reaction seems incomplete. What is the likely side product?
Answer: The most probable scenario is the incomplete cyclization of the 2-(2-aminophenyl)-1H-benzimidazole intermediate. The second spot is likely this precursor.
-
Expert Analysis (Causality): The final intramolecular cyclization is a dehydration reaction that requires significant energy input (heat) or a strong dehydrating agent/acid catalyst (like polyphosphoric acid, PPA) to overcome the activation barrier. Insufficient temperature, short reaction times, or a deactivated catalyst will result in the reaction stalling at the intermediate stage.
-
Recommended Solutions & Protocols:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[1] The starting intermediate is more polar than the final tetracyclic product. A typical eluent system is ethyl acetate/hexane. The reaction is complete when the spot corresponding to the intermediate has disappeared.
-
Optimize Cyclization Conditions:
-
| Parameter | Standard Condition | Optimized Condition for Incomplete Reaction | Rationale |
| Temperature | 180-200 °C (in PPA) | Increase to 220-240 °C | Provides sufficient energy for cyclodehydration. |
| Reaction Time | 2-4 hours | Extend to 6-8 hours, guided by TLC | Ensures the reaction proceeds to completion. |
| Catalyst | Polyphosphoric Acid (PPA) | Use freshly opened PPA or Eaton's Reagent | PPA is hygroscopic; absorbed water reduces its efficacy. Eaton's Reagent is a more potent alternative. |
Question 3: My mass spectrum shows a peak corresponding to the desired product, but also a significant M+14 peak. What could this be?
Answer: An M+14 peak often suggests an unwanted methylation reaction, leading to an N-methylated side product.
-
Expert Analysis (Causality): If solvents like methanol or dimethylformamide (DMF) are used at high temperatures, especially under acidic conditions, they can act as methylating agents. DMF can decompose to dimethylamine and carbon monoxide, and the former can be a source of methyl groups. N-alkylation of the benzimidazole ring can occur, leading to undesired byproducts.[1]
-
Recommended Solutions:
-
Solvent Choice: For the high-temperature cyclization step, avoid potentially reactive solvents. Polyphosphoric acid (PPA) often serves as both the catalyst and the solvent. If a co-solvent is needed, high-boiling, non-reactive options like diphenyl ether or Dowtherm A are preferable.
-
Purification: N-methylated analogs often have similar polarity to the parent compound, making separation by standard chromatography challenging. Reverse-phase HPLC may be required for complete separation.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the role of polyphosphoric acid (PPA) in this synthesis? PPA serves a dual purpose. It acts as a Brønsted acid catalyst, protonating the carbonyl group (if starting from the acid) and the amine functionalities to facilitate condensation and cyclization. Secondly, it is a powerful dehydrating agent, sequestering the water molecules produced during the condensation and cyclization steps, which drives the equilibrium towards the product.[3]
-
FAQ 2: How can I definitively confirm the structure of my product and distinguish it from the intermediate? While mass spectrometry gives you the molecular weight, 1H NMR spectroscopy is definitive. The final tetracyclic product has a more rigid and symmetric structure, which will result in a distinct and simpler aromatic proton signal pattern compared to the more flexible 2-(2-aminophenyl)-1H-benzimidazole intermediate. The precursor will also show a distinct -NH2 signal that will be absent in the final product.
-
FAQ 3: Are there any alternative, milder methods for the final cyclization? Yes, while thermal condensation in PPA is common, other methods have been reported for similar cyclizations. These include using Eaton's reagent (P2O5 in methanesulfonic acid), which can sometimes be effective at lower temperatures. Additionally, palladium-catalyzed intramolecular C-N coupling reactions are a modern alternative, though they require more specialized starting materials and catalysts.
References
Technical Support Center: Purification of 5H-Benzimidazo[1,2-a]benzimidazole Isomers
Welcome to the technical support center dedicated to the purification of 5H-Benzimidazo[1,2-a]benzimidazole isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of isolating these specific chemical entities. The following sections are structured to address practical challenges encountered in the laboratory, with a focus on the rationale behind our recommended protocols.
Section 1: Frequently Asked Questions (FAQs) on Isomer Purification
This section addresses common initial questions regarding the purification of this compound and its isomers.
Q1: What are the primary challenges in purifying this compound isomers?
A1: The primary challenges stem from the inherent similarities between the isomers. This compound can exist as structural isomers (regioisomers) depending on the substitution pattern on the fused benzene rings, and potentially as enantiomers if a chiral center is present or as atropisomers due to restricted bond rotation.[1] These isomers often exhibit very similar physical properties, such as polarity, solubility, and boiling points, making their separation by standard laboratory techniques like conventional recrystallization or basic column chromatography difficult.[2] The rigid, planar structure of the benzimidazole core can lead to strong π-π stacking interactions, which can also complicate separation.[3]
Q2: What initial analytical techniques should I use to assess the purity and isomeric ratio of my crude product?
A2: A multi-pronged analytical approach is recommended before embarking on preparative purification.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for initial purity assessment and for scouting appropriate solvent systems for column chromatography.[4][5] It provides a quick visual indication of the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the isomeric ratio and overall purity of your sample.[6][7] A preliminary analytical HPLC run can help in developing a preparative separation method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the desired isomer and for identifying impurities.[8] The presence of multiple sets of peaks can indicate an isomeric mixture.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product, but it generally cannot distinguish between isomers without fragmentation studies.[6]
Q3: My crude product is highly colored. What is the likely cause and how can I address this?
A3: Highly colored impurities are a common issue in benzimidazole synthesis, often arising from the oxidation of starting materials like o-phenylenediamine.[2] These impurities can be persistent and may co-elute with your product. An effective method to remove them is to treat a solution of your crude product with activated carbon before proceeding with crystallization or chromatography.[2][9] The activated carbon adsorbs the colored impurities, which can then be removed by filtration.
Section 2: Troubleshooting Guide for Purification Techniques
This section provides detailed troubleshooting for specific purification methods in a question-and-answer format.
Column Chromatography
Q1: My isomers are not separating on a standard silica gel column. What should I do?
A1: This is a common issue due to the similar polarity of isomers.[2] Here are several strategies to improve separation:
-
Optimize the Mobile Phase: A systematic optimization of the solvent system is crucial. Start with a non-polar solvent system and gradually increase the polarity. Isocratic elution (a constant solvent mixture) may not be sufficient. A shallow gradient, where the polarity is increased very slowly over time, can often resolve closely eluting compounds.[10]
-
Change the Stationary Phase: If silica gel is ineffective, consider alternative stationary phases. Alumina can sometimes offer different selectivity. For more challenging separations, consider using a stationary phase with different interaction mechanisms, such as a phenyl or pentafluorophenyl (PFP) column, which can provide π-π interactions.[11]
-
Consider Reverse-Phase Chromatography: If your isomers have sufficient hydrophobicity, reverse-phase HPLC on a C18 column can be an excellent alternative to normal-phase chromatography.[12]
Experimental Protocol: Gradient Column Chromatography for Isomer Separation
Objective: To separate isomers of this compound using gradient elution column chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Dichloromethane
-
Methanol
-
TLC plates, chamber, and UV lamp
-
Glass column with stopcock
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Dry Loading: Dissolve a small amount of the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often results in better peak resolution compared to wet loading.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 100% Hexane).
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent. Collect fractions and monitor by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A common gradient is to slowly increase the percentage of ethyl acetate in hexane. For example:
-
Hexane (100%) for 2 column volumes
-
1-5% Ethyl Acetate in Hexane for 5 column volumes
-
5-10% Ethyl Acetate in Hexane for 5 column volumes
-
Continue to increase the polarity slowly until all compounds have eluted.
-
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure desired isomer.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified isomer.
Recrystallization
Q2: I am trying to purify my product by recrystallization, but it either "oils out" or crashes out of solution too quickly, leading to poor purity. What can I do?
A2: This indicates that the chosen solvent system is not ideal. "Oiling out" occurs when the solute is insoluble in the hot solvent, while rapid precipitation traps impurities.[2] The key is to find a solvent or solvent system where the desired isomer has high solubility at elevated temperatures and low solubility at room or lower temperatures.[9]
Troubleshooting Steps:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. Good starting points for benzimidazoles include ethanol, methanol, acetone, ethyl acetate, and mixtures with water.[9][13][14]
-
Two-Solvent System: A two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Slow Cooling: Slow, undisturbed cooling is critical for the formation of pure crystals. Rapid cooling will lead to the entrapment of impurities. Consider insulating the flask to slow down the cooling process.
-
Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure compound can induce crystallization.
Data Presentation: Solvent Systems for Benzimidazole Derivative Purification
| Purification Method | Solvent System (starting point) | Target Compound Class | Reference |
| Recrystallization | Ethanol/Water | General Benzimidazoles | [9] |
| Recrystallization | Boiling Water with activated carbon | Benzimidazole | [9] |
| Column Chromatography | Ethyl Acetate/Hexane (gradient) | Benzimidazole Derivatives | [15] |
| TLC | Benzene:Acetone (7:3) | Benzimidazole | [4] |
| HPLC (Reverse Phase) | Acetonitrile/Water with Formic or Phosphoric Acid | Benzimidazole | [10] |
Chiral Separation
Q3: My compound is a racemic mixture. How can I separate the enantiomers?
A3: Separating enantiomers requires a chiral environment. The most common techniques are:
-
Chiral HPLC: This is a powerful technique that uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation.[16] Polysaccharide-based columns (e.g., Chiralpak) are often effective for benzimidazole derivatives.[17][18]
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative to HPLC for chiral separations, often providing faster separations and using less organic solvent.[17]
Visualization: General Workflow for Isomer Purification
Caption: A generalized workflow for the synthesis, purification, and analysis of isomers.
Visualization: Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00863D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. ijcrt.org [ijcrt.org]
- 5. ijpsm.com [ijpsm.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. welch-us.com [welch-us.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. benchchem.com [benchchem.com]
- 15. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 16. Chiral Separation of PPIs | Phenomenex [phenomenex.com]
- 17. Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Optimizing reaction conditions for the N-alkylation of 5H-Benzimidazo[1,2-a]benzimidazole
Welcome to the Technical Support Center for the N-alkylation of 5H-Benzimidazo[1,2-a]benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for this specific synthetic transformation. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully synthesize your target N-alkylated products.
Introduction: The Chemistry of N-alkylation on a Fused Heterocycle
The N-alkylation of this compound involves the substitution of the hydrogen atom on the nitrogen at position 5 with an alkyl group. This reaction is a cornerstone for diversifying the structure and modulating the biological activity of this privileged heterocyclic scaffold.[1][2] The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The presence of a base is crucial to deprotonate the N-H group, thereby increasing the nucleophilicity of the nitrogen atom and facilitating the reaction.
This guide will walk you through potential pitfalls and provide actionable solutions to ensure the successful N-alkylation of this unique fused heterocyclic system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of this compound.
Question: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent issue and can be attributed to several factors, primarily related to the reactivity of your starting materials and the reaction conditions.
-
Insufficient Deprotonation: The N-H proton of the benzimidazole must be removed for the nitrogen to become sufficiently nucleophilic.
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough to fully deprotonate the substrate.
-
Solution: Consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Ensure the base is fresh and properly handled, especially NaH which is moisture-sensitive.
-
-
Poor Solubility: The this compound core is a planar, polycyclic aromatic system and may have limited solubility in common organic solvents.
-
Solution: Employ polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) which are excellent for dissolving such substrates. Gentle heating can also improve solubility, but must be done cautiously to avoid side reactions.
-
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkyl halide significantly impacts its reactivity.
-
Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide will likely increase the reaction rate.
-
-
Inadequate Temperature: Some N-alkylation reactions require thermal energy to proceed at a reasonable rate.
-
Solution: If your reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature that promotes the desired reaction without causing decomposition.
-
Question: I am observing the formation of multiple products in my reaction mixture. What are these side products and how can I minimize them?
Answer: The formation of multiple products is often due to over-alkylation or undesired side reactions.
-
Over-alkylation (Quaternary Salt Formation): The N-alkylated product can sometimes undergo a second alkylation, especially with highly reactive alkylating agents or in the presence of a large excess of the alkylating agent, leading to the formation of a benzimidazolium salt.[3]
-
Solution:
-
Stoichiometry Control: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed.
-
-
-
Ring Opening: At elevated temperatures and with an excess of the alkylating agent, the benzimidazole ring system can be susceptible to nucleophilic attack that leads to ring-opened products.
-
Solution: Avoid excessive heating and prolonged reaction times. If higher temperatures are necessary, carefully optimize the reaction time to maximize the yield of the desired product while minimizing degradation.
-
Question: I am struggling with the purification of my N-alkylated product. What are the recommended methods?
Answer: The purification of N-alkylated polycyclic aromatic heterocycles can be challenging due to their similar polarities and potential for streaking on silica gel.
-
Column Chromatography: This is the most common and effective method for purifying these compounds.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. An initial Rf value of around 0.2 for your product on a TLC plate is a good starting point for developing your column conditions.[4]
-
Tailing/Streaking: If you observe tailing of your compound on the TLC plate or column, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to deactivate the acidic sites on the silica gel and improve the separation.
-
Loading Technique: For products with poor solubility in the initial eluent, "dry loading" is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of your packed column.[4]
-
-
Recrystallization: If your N-alkylated product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions for crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of this compound?
A1: The choice of base depends on the reactivity of your alkylating agent and the desired reaction rate. For highly reactive alkylating agents like benzyl bromide or allyl iodide, a weaker base such as potassium carbonate (K₂CO₃) in DMF is often sufficient. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF will ensure complete deprotonation and a faster reaction. Cesium carbonate (Cs₂CO₃) is also an excellent, albeit more expensive, option that often provides high yields.
Q2: Which solvent should I choose for my reaction?
A2: Polar aprotic solvents are generally the best choice for N-alkylation reactions of benzimidazoles as they can dissolve the heterocyclic starting material and the base. N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices due to their high polarity. Acetonitrile (MeCN) can also be used, particularly with more reactive substrates. It is crucial to use anhydrous solvents, especially when working with strong bases like NaH, to prevent quenching of the base and a reduction in yield.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any potential side products. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light will help to identify the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: My starting material is not fully soluble in the reaction solvent, even with heating. What should I do?
A4: If solubility remains an issue, you can consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[5][6] A PTC can facilitate the reaction between a water-insoluble substrate in an organic solvent and a water-soluble reagent. In this case, it can help to bring the deprotonated benzimidazole into the organic phase to react with the alkylating agent.
Experimental Protocols
Here are two detailed, step-by-step methodologies for the N-alkylation of this compound.
Protocol 1: General Procedure using Potassium Carbonate
This protocol is suitable for reactive alkylating agents like benzyl halides and allyl halides.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to the flask to dissolve the starting material, followed by the addition of potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration and wash it with water. The crude product can then be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Procedure for Less Reactive Alkyl Halides using Sodium Hydride
This protocol is recommended for less reactive alkylating agents such as alkyl bromides or chlorides.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DMF or THF.
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF or THF dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for very unreactive alkyl halides.
-
Work-up: Carefully quench the reaction by the slow addition of ice-water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 60 | 6 | 85 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 80 | 12 | 45 |
| 3 | Ethyl Bromide | NaH | THF | RT | 8 | 75 |
| 4 | Isopropyl Iodide | Cs₂CO₃ | MeCN | 50 | 10 | 60 |
Note: Yields are hypothetical and for illustrative purposes to demonstrate general trends.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the N-alkylation of this compound.
Troubleshooting Logic
References
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Purification [chem.rochester.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. dergipark.org.tr [dergipark.org.tr]
Troubleshooting poor fluorescence quantum yield in 5H-Benzimidazo[1,2-a]benzimidazole fluorophores
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5H-Benzimidazo[1,2-a]benzimidazole fluorophores. This guide is designed to provide in-depth troubleshooting assistance for a common and critical challenge: achieving optimal fluorescence quantum yield (ΦF). We will move beyond simple procedural lists to explore the underlying photophysical principles, enabling you to diagnose issues and rationally design experiments for improved fluorescence performance.
Section 1: Understanding the Fundamentals of Fluorescence Quantum Yield
Before troubleshooting, it is crucial to understand what fluorescence quantum yield represents and the competing processes that can diminish it.
The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] In essence, it measures the efficiency of the fluorescence process. A ΦF of 1.0 (or 100%) means that every absorbed photon results in an emitted fluorescent photon, while a ΦF of 0 means the fluorophore is non-fluorescent.
The fate of an excited-state molecule is governed by several competing de-excitation pathways, as illustrated by the Jablonski diagram below. The efficiency of fluorescence is determined by how effectively it outcompetes non-radiative pathways like internal conversion and intersystem crossing.[1]
Caption: Jablonski diagram illustrating electronic state transitions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during experimentation.
Q1: My measured quantum yield is significantly lower than reported literature values. What are the most common culprits? A1: Discrepancies often arise from three areas: 1) Sample Purity: Trace impurities can act as potent quenchers. Ensure your compound is purified meticulously. 2) Solvent Environment: Benzimidazole derivatives are highly sensitive to solvent polarity and proticity.[3][4] Even minor changes in solvent grade or water content can alter fluorescence. 3) Measurement Errors: Inner filter effects from using overly concentrated solutions (absorbance > 0.1) are a frequent source of error.[5]
Q2: I observe a dramatic drop in fluorescence intensity as I increase the concentration of my fluorophore. What is happening? A2: This is a classic sign of Aggregation-Caused Quenching (ACQ) . At higher concentrations, the planar structures of benzimidazole derivatives can stack on top of each other (π-π stacking). This proximity creates new, non-radiative decay pathways, effectively quenching fluorescence.[6][7]
Q3: How critical is the choice of solvent for my this compound fluorophore? A3: It is extremely critical. The photophysical behavior of these molecules, particularly those capable of Excited-State Intramolecular Proton Transfer (ESIPT), is highly dependent on the solvent environment.[3][8][9] Polar and protic solvents can interact with the fluorophore via hydrogen bonding, altering the energy levels of the excited states and potentially inhibiting the desired fluorescent decay pathway.[3][10]
Q4: My compound is brightly fluorescent in solution but shows very weak emission in the solid state. Why? A4: This is also a manifestation of Aggregation-Caused Quenching (ACQ). In the solid state, molecules are forced into close proximity, maximizing the intermolecular interactions that lead to non-radiative decay.[3] To overcome this, consider strategies to induce Aggregation-Induced Emission (AIE) by modifying the molecular structure to restrict intramolecular motions in the aggregated state.[11][12]
Q5: How can I validate my experimental setup for measuring quantum yield? A5: The best practice is to use the comparative method with a well-characterized standard.[1] First, measure the quantum yield of a known secondary standard against your primary standard. For example, if you use Quinine Sulfate as your primary standard, cross-calibrate it with a different standard like Rhodamine 6G. If you can accurately reproduce the known quantum yield of the secondary standard, you can be confident in your setup and methodology.[13]
Section 3: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor quantum yield.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 3. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis of some fluorescent benzimidazole derivatives using cobalt(ii) hydroxide as highly efficient catalyst — spectral and physico-chemical studies and ESIPT process | Semantic Scholar [semanticscholar.org]
- 10. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Preserving the Integrity of 5H-Benzimidazo[1,2-a]benzimidazole During Photophysical Analysis
Welcome, researchers and drug development professionals, to our dedicated resource for ensuring the stability and reliability of your photophysical measurements involving 5H-Benzimidazo[1,2-a]benzimidazole and its derivatives. The unique electronic properties of this fused heterocyclic system make it a compelling candidate for various applications; however, like many fluorophores, it is susceptible to photodegradation, which can compromise the accuracy and reproducibility of your data. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to mitigate these challenges, ensuring the integrity of your experimental outcomes.
Understanding the Challenge: The Photodegradation of this compound
Photodegradation, or photobleaching, is the irreversible photochemical alteration of a molecule upon light absorption. For fluorescent species like this compound, this leads to a loss of fluorescence. The underlying mechanisms are complex but generally involve the formation of highly reactive species following photoexcitation.
Upon absorbing a photon, the molecule is promoted to an excited singlet state. From here, it can relax by emitting a photon (fluorescence), or it can undergo intersystem crossing to a long-lived triplet state.[1] This triplet state is a key culprit in photodegradation. Its extended lifetime increases the probability of reacting with other molecules, particularly molecular oxygen (O₂), which is a triplet in its ground state.[2] This interaction can generate highly damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can then attack a ground-state fluorophore molecule, leading to its permanent destruction.[3] Additionally, the excited fluorophore itself can undergo chemical reactions, such as ring-opening or reactions with solvent impurities. For benzimidazole derivatives, photodegradation pathways can include demethylation and decarboxylation of carbamic groups, leading to the formation of amine derivatives.[2]
This guide will walk you through the practical steps to suppress these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal for this compound is rapidly decreasing during my experiment. What is the most likely cause?
A1: Rapid signal loss is a classic sign of photobleaching. The most common contributing factors are:
-
High Excitation Intensity: Using a more intense light source than necessary dramatically accelerates photodegradation.
-
Presence of Dissolved Oxygen: Molecular oxygen is a primary mediator of photochemical destruction through the generation of reactive oxygen species (ROS).[4]
-
Extended Exposure Time: Continuous illumination, even at low intensities, will eventually lead to significant photobleaching.
-
Solvent Choice: The solvent can influence the photophysical properties and stability of the fluorophore.[5][6]
Q2: What is the single most effective step I can take to improve the photostability of my sample?
A2: Removing dissolved oxygen from your solvent is often the most impactful intervention. Oxygen is a triplet quencher and a precursor to highly reactive singlet oxygen, a major driver of photobleaching.[2][4] This can be achieved through inert gas purging (e.g., with nitrogen or argon) or by using the freeze-pump-thaw method for more rigorous deoxygenation.[4][7][8]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical additives that reduce the rate of photobleaching. They can function through several mechanisms:
-
Triplet State Quenchers: These molecules deactivate the long-lived, reactive triplet state of the fluorophore, returning it to the ground state before it can undergo destructive chemical reactions.[9]
-
Singlet Oxygen Scavengers: These compounds react with and neutralize singlet oxygen, preventing it from attacking the fluorophore.
-
Free Radical Scavengers: Antioxidants like n-propyl gallate and Trolox can neutralize free radicals that contribute to the degradation cascade.[9][10]
Q4: Can I use a commercial antifade mounting medium intended for microscopy in my cuvette-based spectrofluorometer?
A4: Generally, this is not recommended without careful consideration. Mounting media are often highly viscous (glycerol-based) and may contain components that are incompatible with organic solvents or could interfere with your measurements (e.g., by scattering light or having their own fluorescence). It is often better to prepare a custom antifade "cocktail" that is soluble and stable in your chosen solvent system.
Q5: How does the choice of solvent affect the degradation of this compound?
A5: The solvent plays a critical role in the photophysics of a dissolved fluorophore.[11] Polar solvents can stabilize the excited state differently than non-polar solvents, which can alter fluorescence quantum yields and lifetimes.[11] More importantly, the solubility of oxygen is solvent-dependent, being higher in many non-polar organic solvents compared to aqueous solutions.[12] Furthermore, protic solvents can participate in excited-state proton transfer, potentially opening up additional non-radiative decay or reaction pathways.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid, irreversible loss of fluorescence intensity. | Photobleaching due to high excitation intensity and/or prolonged exposure. | Reduce the excitation slit width, use a neutral density filter, and minimize the duration of illumination. Collect data only when necessary. |
| Fluorescence signal is initially strong but decays over seconds to minutes. | Oxygen-mediated photodegradation. | Deoxygenate the solvent by purging with nitrogen or argon for at least 10-15 minutes prior to and during the measurement. For highly sensitive experiments, use the freeze-pump-thaw method. |
| Inconsistent fluorescence intensity between replicate samples. | Varying levels of dissolved oxygen or exposure to ambient light during sample preparation. | Prepare all samples under consistent, low-light conditions. Ensure a standardized and thorough deoxygenation procedure for each sample. |
| Appearance of new emission bands or a shift in the emission maximum over time. | Formation of a fluorescent degradation product. | This indicates significant molecular alteration. Implement a combination of deoxygenation and the addition of an antifade reagent (e.g., n-propyl gallate or Trolox) to inhibit the degradation pathway. |
| Low initial fluorescence intensity. | Quenching by solvent impurities or dissolved oxygen. | Use high-purity, spectroscopy-grade solvents. Deoxygenate the solvent thoroughly. |
Experimental Protocols & Methodologies
Protocol 1: Deoxygenation of Solvent by Inert Gas Purging
This is the most common and straightforward method for removing dissolved oxygen from a sample in a standard 1 cm cuvette.
Materials:
-
High-purity nitrogen or argon gas with a regulator.
-
Septum-sealed fluorescence cuvette.
-
Two long needles (e.g., 22-gauge).
-
Tubing to connect the gas cylinder to one of the needles.
Procedure:
-
Prepare the solution of this compound in the desired spectroscopy-grade solvent and transfer it to the cuvette.
-
Seal the cuvette with the septum.
-
Insert one needle through the septum so that its tip is submerged deep into the solution. This will be the gas inlet.
-
Insert the second needle through the septum so that its tip remains in the headspace above the liquid. This will serve as a vent.
-
Start a gentle flow of inert gas (e.g., a slow, steady stream of bubbles). A vigorous flow will cause excessive solvent evaporation.
-
Purge the solution for a minimum of 10-15 minutes. For solvents with higher oxygen solubility, a longer purge time may be necessary.[6]
-
After purging, raise the inlet needle tip into the headspace. Remove the vent needle first, then the inlet needle to maintain a positive pressure of inert gas in the cuvette.
-
Immediately proceed with the photophysical measurement. For extended experiments, a continuous gentle flow of inert gas over the headspace is recommended.
Protocol 2: Preparation of an n-Propyl Gallate (nPG) Antifade Stock Solution
n-Propyl gallate is an effective antioxidant that can be added to organic solvents to reduce photobleaching.[2][10]
Materials:
-
n-Propyl gallate (powder).
-
Spectroscopy-grade dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Vortex mixer or magnetic stirrer.
Procedure:
-
Prepare a 10% (w/v) stock solution of n-propyl gallate in DMSO or DMF. For example, dissolve 1 gram of n-propyl gallate in 10 mL of solvent.
-
Mix thoroughly until the powder is completely dissolved. This may require gentle warming.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
For use, dilute the stock solution into your final sample solution to achieve a final concentration typically in the range of 1-10 mM. The optimal concentration should be determined empirically for your system.
Note: Always test the compatibility of the antifade reagent and its solvent with your specific experimental conditions, as they may have their own slight fluorescence or absorption.
Protocol 3: The Freeze-Pump-Thaw Method
This method is the gold standard for removing dissolved gases from a solvent and is recommended for highly sensitive or long-duration experiments.[7][8]
Materials:
-
Schlenk flask.
-
High-vacuum line with a cold trap.
-
Liquid nitrogen.
-
Dewar flasks.
Procedure:
-
Place your solution in a Schlenk flask, ensuring it is no more than half full.
-
Connect the flask to the Schlenk line and freeze the solution by immersing the flask in a liquid nitrogen bath.
-
Once the solution is completely frozen, open the flask to the vacuum and pump for 5-10 minutes to remove the gases from the headspace.
-
Close the stopcock to the flask and thaw the solution gently in a water bath. You will observe bubbles of dissolved gas being released into the headspace.
-
Repeat the freeze-pump-thaw cycle at least three times. After the final cycle, you should see minimal to no bubbling upon thawing.
-
Backfill the flask with a high-purity inert gas (argon or nitrogen). The solvent is now ready for use.
Mechanistic Insights into Photodegradation
To effectively prevent degradation, it is crucial to understand the photochemical pathways involved. The Jablonski diagram below illustrates the key processes that can lead to photobleaching of this compound.
By implementing the strategies outlined in this guide—minimizing light exposure, rigorously removing molecular oxygen, and employing appropriate chemical stabilizers—you can effectively suppress the transitions that lead to the "Photodegradation" state, thereby preserving the fluorescence of your this compound samples and ensuring the acquisition of high-quality, reliable data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of sulfamethoxazole by ionizing radiation: Identification and characterization of radiolytic products | CoLab [colab.ws]
- 12. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5H-Benzimidazo[1,2-a]benzimidazole
Welcome to the technical support guide for the synthesis of 5H-Benzimidazo[1,2-a]benzimidazole and related derivatives. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure a robust, efficient, and scalable process.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the synthetic strategy for benzimidazole derivatives, providing foundational knowledge for scale-up considerations.
Q1: What are the primary synthetic routes to the benzimidazole core structure?
The construction of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine (OPD) with a one-carbon electrophile.[1][2] The two foundational methods are:
-
The Phillips-Ladenburg Reaction: This involves the condensation of an OPD with a carboxylic acid or its derivative (like an ester or acid chloride), typically under acidic conditions and with heating.[1][3] While versatile, the often harsh conditions (e.g., strong acids, high temperatures) can be a challenge for scale-up due to material compatibility and safety concerns.[4]
-
The Weidenhagen Reaction: This route uses an aldehyde as the electrophile. The reaction proceeds through a Schiff base intermediate which then undergoes an oxidative cyclization to form the benzimidazole ring.[1][3] This method can often be performed under milder conditions, but control of the oxidation step is critical to avoid side reactions.[4]
Q2: How does the choice of catalyst impact a scale-up campaign?
Catalyst selection is paramount for an efficient and economical scale-up. While lab-scale syntheses might tolerate homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) or mineral acids, these present significant challenges on a larger scale, including difficult removal, corrosion of reactors, and generation of aqueous waste during neutralization.[3][5]
For industrial applications, heterogeneous catalysts are highly preferred. Options include:
-
Supported Metal Nanoparticles: Catalysts like gold nanoparticles on titanium dioxide (Au/TiO₂) have shown high efficacy under ambient conditions.[6]
-
Metal Oxides: Engineered catalysts such as MgO@DFNS are effective and easily recoverable.[3]
-
Solid Acids: Reagents like silica sulfuric acid or recyclable catalysts like Amberlite IR-120 offer process simplification.[7]
The key advantages of heterogeneous catalysts for scale-up are simplified product isolation (filtration instead of extraction), potential for catalyst recycling, and often milder reaction conditions, leading to a greener and more cost-effective process.[3][8]
Q3: Are microwave-assisted synthesis protocols viable for large-scale production?
Microwave-assisted organic synthesis (MAOS) offers dramatic reductions in reaction times (from hours to minutes) and often leads to higher yields and cleaner product profiles.[9][10] However, scaling up microwave reactors presents significant engineering challenges. While lab-scale and even kilogram-scale microwave reactors exist, transitioning to multi-ton production is not straightforward. Therefore, MAOS is exceptionally useful for rapid process optimization and producing material for early-stage development, but the protocol must typically be translated to a conventional thermal process for full-scale manufacturing. The insights gained from MAOS regarding optimal temperature and pressure can be invaluable for designing the scaled-up thermal reaction.[9]
Part 2: Troubleshooting Guide for Scale-Up Synthesis
This guide addresses specific, common problems encountered during the scale-up of this compound synthesis.
Issue 1: Consistently Low Yield or Stalled Reaction
A drop in yield upon scaling up is a frequent and costly problem. The cause can often be traced back to subtle changes in physical parameters or reagent stability.
Caption: Troubleshooting logic for low yield diagnosis.
-
Reagent Purity and Stability:
-
The Problem: o-Phenylenediamine (OPD) is highly susceptible to air oxidation, which forms colored, polymeric impurities that can inhibit the reaction and reduce yield.[11] This issue is exacerbated at scale due to longer exposure times during charging of the reactor.
-
Protocol for Mitigation:
-
Procure High-Purity OPD: Use OPD with the lowest possible level of oxidation impurities.
-
Inert Atmosphere: Charge the reactor with OPD under a nitrogen or argon blanket to minimize contact with oxygen.
-
Freshness is Key: Use freshly opened or purified starting materials. If necessary, OPD can be purified by recrystallization or by treating a solution with a reducing agent like sodium dithionite followed by activated carbon.[11]
-
Verify Stoichiometry: Ensure the molar ratios are correct. An incorrect ratio can lead to incomplete conversion. For 2-substituted benzimidazoles, a 1:1 ratio of OPD to aldehyde is typical.[11]
-
-
-
Inefficient Heat and Mass Transfer:
-
The Problem: A reaction that works perfectly in a 1 L round-bottom flask with magnetic stirring may fail in a 100 L jacketed reactor. Inefficient stirring can create "hot spots" or areas of poor reactant mixing, leading to side reactions or stalled conversion. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat transfer less efficient.
-
Protocol for Mitigation:
-
Characterize Mixing: Work with a chemical engineer to model the mixing parameters of the large reactor. The impeller type, position, and speed (RPM) are critical.
-
Optimize Heating/Cooling: Ensure the reactor's heating/cooling jacket is responsive and can maintain a stable internal temperature. For exothermic reactions, a slow addition profile of one reactant may be necessary to control the temperature.
-
Solvent Choice: The solvent not only affects reaction kinetics but also heat transfer and reactant solubility. Ensure the chosen solvent system is robust enough for the larger scale.[3]
-
-
-
Catalyst Deactivation or Inefficiency:
-
The Problem: A catalyst that is effective at the lab scale may perform poorly at a larger scale if it is sensitive to trace impurities in starting materials or solvents, which are present in larger absolute amounts.
-
Protocol for Mitigation:
-
Perform Catalyst Screening: Test different catalysts under the proposed scale-up conditions. A comparison of common catalytic systems is provided below.
-
Use a Heterogeneous Catalyst: As mentioned in the FAQs, switching to a solid-supported catalyst can simplify work-up and often improves robustness.[3][6]
-
Catalyst Loading: Re-optimize the catalyst loading (mol%). Sometimes a slightly higher loading is required at scale to achieve the same reaction rate due to mixing inefficiencies.
-
-
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 60 | 5-10 min | >96 | [9] |
| Au/TiO₂ (1 mol%) | CHCl₃:MeOH (3:1) | 25 | 2 h | High | [6] |
| Cobalt(II) acetylacetone | Methanol | Room Temp | 25-60 min | 85-96 | [4] |
| p-TsOH | Grinding (solvent-free) | Room Temp | 15-30 min | High | [8] |
| Ammonium Chloride (NH₄Cl) | Chloroform | Room Temp | 4 h | Good | [3] |
Issue 2: Formation of Impurities and Colored Byproducts
Impurity profiles often change during scale-up. Understanding the source of these impurities is key to their elimination.
Caption: Key steps and common side reactions in benzimidazole synthesis.
-
Colored Impurities from Oxidation:
-
The Problem: The appearance of dark colors in the reaction mixture or final product is often due to the oxidation of the o-phenylenediamine starting material or, less commonly, the product itself.[11][12]
-
Protocol for Mitigation:
-
Inert the Reactor: As with yield issues, performing the reaction under a nitrogen or argon atmosphere is the most effective solution.[12]
-
Control Oxidant Stoichiometry: If your synthesis requires an external oxidant (e.g., H₂O₂, DDQ), ensure precise stoichiometric control. An excess can lead to over-oxidation and the formation of byproducts like benzimidazole N-oxides.[4][12]
-
Purification with Activated Carbon: During work-up or recrystallization, treating the product solution with a small amount (1-5% w/w) of activated charcoal can effectively adsorb many colored impurities.[12][13] Perform a hot filtration to remove the charcoal before crystallization.[13]
-
-
-
Incomplete Cyclization (Residual Intermediates):
-
The Problem: The Schiff base intermediate may fail to cyclize completely, leaving it as a significant impurity. This can happen if the oxidation step is inefficient or if the reaction is not allowed to run to completion.
-
Protocol for Mitigation:
-
Monitor by Chromatography: Use TLC or HPLC to monitor the reaction. You should see the starting materials disappear, the intermediate appear and then be consumed, and the final product form. If the intermediate persists, the cyclization/oxidation step is the bottleneck.
-
Optimize Oxidant/Catalyst: Ensure your chosen catalyst or oxidant is suitable for the cyclization step. Some catalysts are better at promoting the initial condensation, while others excel at the oxidative cyclization.[6]
-
Increase Reaction Time/Temperature: Carefully increasing the reaction time or temperature (while monitoring for degradation) can often drive the final cyclization to completion.[14]
-
-
Issue 3: Purification and Isolation Challenges at Scale
Methods that are simple in the lab, like column chromatography, are often impractical and expensive for large-scale production.
-
Product is Difficult to Crystallize:
-
The Problem: The crude product may oil out or fail to precipitate cleanly from the chosen solvent system, especially if residual impurities are acting as crystallization inhibitors.
-
Protocol for Mitigation:
-
Systematic Solvent Screening: Perform a thorough recrystallization solvent screen. The ideal solvent (or solvent pair) is one in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. For benzimidazoles, polar solvents like ethanol, methanol, or ethanol/water mixtures are good starting points.[13]
-
Seeding: Use a small crystal of pure product to seed the supersaturated solution. This provides a nucleation point and can induce crystallization.
-
Anti-Solvent Addition: If a single solvent is not effective, consider dissolving the crude product in a good solvent and then slowly adding an "anti-solvent" (in which the product is insoluble) to precipitate the pure compound.
-
-
-
Difficulty Removing the Catalyst:
-
The Problem: Removing dissolved, homogeneous catalysts (like p-TsOH or metal salts) requires aqueous washes and extractions, which generate large volumes of waste and can lead to emulsion problems at scale.
-
Protocol for Mitigation:
-
Switch to a Heterogeneous Catalyst: This is the most robust solution. A solid catalyst can be removed by simple filtration at the end of the reaction, drastically simplifying the work-up.[3][7]
-
Precipitation/Complexation: If a homogeneous catalyst must be used, investigate methods to precipitate it after the reaction. For example, some metal catalysts can be precipitated by adding a specific ligand or changing the pH.
-
-
-
Final Product Purity is Below Specification:
-
The Problem: Even after recrystallization, the product may not meet the required purity specifications for pharmaceutical use.
-
Protocol for Mitigation:
-
Double Recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.
-
Charcoal and Celite Treatment: As mentioned, activated charcoal is excellent for color removal. Passing the solution through a pad of Celite during filtration can also remove fine particulates.
-
Slurry Wash: If the product is a stable solid, it can be "slurried" in a solvent in which it is poorly soluble. This washes the surface of the crystals and can remove adsorbed impurities without significant loss of product.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Crystallographic Refinement of 5H-Benzimidazo[1,2-a]benzimidazole
Welcome, researchers and drug development professionals, to the technical support center for the crystallographic refinement of 5H-Benzimidazo[1,2-a]benzimidazole. This guide provides in-depth, field-proven insights into overcoming common challenges encountered during the structure determination of this planar, N-heterocyclic aromatic system. The following question-and-answer-based troubleshooting guides are designed to ensure the scientific integrity and accuracy of your crystallographic data.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions you might have before and during your crystallographic analysis of this compound.
Q1: What are the initial checks I should perform on my crystal before data collection?
A1: Before proceeding to data collection, visually inspect your crystals under a polarized light microscope. High-quality crystals should exhibit sharp edges, uniform morphology, and complete extinction of light when rotated between crossed polarizers. The presence of multiple domains or re-entrant angles may indicate twinning, which can complicate structure solution and refinement.[1]
Q2: What are the common space groups for benzimidazole derivatives?
A2: Benzimidazole derivatives frequently crystallize in common space groups. While the specific space group for this compound can vary based on crystallization conditions and any co-crystallized molecules, it is crucial to accurately determine the Laue group and space group from your diffraction data. Incorrect space group assignment is a common source of errors in crystal structures.[2]
Q3: Which software is recommended for the refinement of small molecules like this compound?
A3: The SHELX suite of programs, particularly SHELXL, is the industry standard for the refinement of small-molecule crystal structures.[3] For visualization and analysis, Mercury from the Cambridge Crystallographic Data Centre (CCDC) is highly recommended.[4][5][6][7][8] For structure validation, the PLATON software is an indispensable tool.[9][10][11][12]
Q4: Why is my R-factor high even after several cycles of refinement?
A4: A high R-factor can be indicative of several issues, including incorrect space group assignment, twinning, disorder, or an incomplete or incorrect atomic model.[2] It is essential to systematically investigate these possibilities. The troubleshooting guides below provide detailed steps for addressing these common problems.
Q5: What are checkCIF ALERTS, and how should I address them?
A5: checkCIF is a service provided by the International Union of Crystallography (IUCr) that validates the format and consistency of a Crystallographic Information File (CIF).[13][14][15] ALERTS are generated to highlight potential errors or unusual features in your structure. These should be carefully reviewed and addressed before publication. The PLATON software can help in diagnosing and resolving many of these ALERTS.[9][10][11]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues that you may encounter during the refinement of this compound.
Issue 1: High Residual Electron Density and Unstable Refinement
Symptoms:
-
High R-factors (R1 > 10%) that do not improve with further refinement cycles.
-
Large peaks and deep holes in the difference Fourier map (Fo-Fc).
-
Unstable refinement with large parameter shifts.
-
Non-positive definite atoms (marked as 'NPD' in the listing file).
Possible Causes & Solutions:
1. Incorrect Space Group Assignment:
-
Causality: An incorrectly assigned space group with lower symmetry than the true space group can lead to a model that does not accurately describe the crystal packing, resulting in high residual density and refinement instability.[2]
-
Protocol:
-
Use the ADDSYM routine in PLATON to check for missed symmetry elements.[10]
-
If higher symmetry is suggested, re-integrate your data in the new, higher-symmetry space group.
-
Re-solve and refine the structure in the new space group.
-
Compare the R-factors and the overall quality of the refinement to the previous model.
-
2. Twinning:
-
Causality: Twinning occurs when two or more crystal lattices are intergrown with a specific orientation relationship. This leads to overlapping reflections and can significantly impact the quality of the refinement if not properly accounted for.[1][16][17]
-
Protocol:
-
Examine the diffraction images for spot splitting or unusual reflection shapes.
-
Use PLATON's twinning tests to identify potential twin laws.[11]
-
If twinning is detected, you will need to re-refine your structure using a twin law. In SHELXL, this is accomplished by adding the TWIN instruction to your .ins file, followed by the twin matrix, and refining the batch scale factor (BASF).
-
3. Unresolved Disorder:
-
Causality: The molecule or a portion of it may occupy multiple positions in the crystal lattice. If this disorder is not modeled, it will manifest as large residual electron density peaks and elongated thermal ellipsoids.[16][18]
-
Protocol:
-
Carefully examine the difference Fourier map around atoms with large thermal parameters.
-
If you identify distinct positions for disordered atoms, model them using the PART instruction in SHELXL.[3]
-
Refine the occupancies of the disordered components, typically constraining them to sum to unity.
-
Use restraints (e.g., SADI, SAME, DFIX) to maintain sensible molecular geometry for the disordered fragments.[3]
-
Issue 2: Geometrically Unreasonable Bond Lengths and Angles
Symptoms:
-
Chemically nonsensical bond lengths and angles (e.g., C-C bonds of 1.2 Å or 1.7 Å in an aromatic ring).
-
Large estimated standard deviations (esds) on atomic positions and geometric parameters.
Possible Causes & Solutions:
1. Incorrect Atom Type Assignment:
-
Causality: Assigning the wrong element type to an atomic position will lead to an incorrect scattering factor being used in the refinement, resulting in distorted geometry and unusual thermal parameters.[19]
-
Protocol:
-
Cross-reference your refined structure with your expected molecular formula.
-
Examine the thermal parameters (ADPs) of suspicious atoms. An incorrectly assigned atom type often leads to unusually large or small ADPs.
-
Inspect the difference Fourier map. A positive peak near an atom may indicate it is heavier than assigned, while a negative peak may suggest it is lighter.
-
Correct the atom type in the .ins file and re-refine.
-
2. Poor Data Quality or Insufficient Data-to-Parameter Ratio:
-
Causality: If the diffraction data is weak or incomplete, there may not be enough observations to robustly refine all parameters, leading to an unstable refinement and unreasonable geometry.[15]
-
Protocol:
-
Check your data collection statistics. Aim for a high data completeness and a good signal-to-noise ratio (I/σ(I)).
-
If the data-to-parameter ratio is low, consider using restraints to guide the refinement. For planar aromatic systems like this compound, the FLAT restraint in SHELXL can be very effective.
-
The SADI and DFIX restraints can be used to maintain ideal bond lengths and angles based on known values for similar chemical fragments.[3]
-
Data Presentation
| Parameter | Typical Target Value | Troubleshooting Action if Deviated |
| R1 | < 5% for high-quality data | Investigate space group, twinning, disorder |
| wR2 | < 15% for high-quality data | Check weighting scheme, data quality |
| Goodness-of-Fit (GooF) | ~1.0 | Check weighting scheme, model correctness |
| Max/Min Residual Density | < ±0.5 e⁻/ų | Check for missing atoms, disorder, incorrect atom types |
| Data-to-Parameter Ratio | > 8 | Use restraints if lower |
Experimental Protocols
Protocol 1: Structure Validation using PLATON
-
Obtain the .cif and .fcf files from your SHELXL refinement.
-
Launch PLATON .[12]
-
Load your .cif file.
-
Run the CALC ALL routine to perform a comprehensive geometric analysis.
-
Run the validation routine to generate a checkCIF report.[9]
-
Carefully review the ALERTS in the generated report. The report will provide explanations for each ALERT.[14][15]
-
Use PLATON's tools to investigate and resolve the ALERTS. For example, use ADDSYM for missed symmetry and the twinning analysis tools if twinning is suspected.[10][11]
Protocol 2: Visualization and Analysis with Mercury
-
Install the free version of Mercury from the CCDC website.[4][5]
-
Open your refined .cif file in Mercury.[6]
-
Visualize the 3D structure. Use the various display options to generate publication-quality images.[4][7]
-
Analyze crystal packing. Use the tools in Mercury to investigate intermolecular interactions such as hydrogen bonds and π-π stacking, which are expected for this compound.
-
Generate a calculated powder diffraction pattern to compare with experimental data if available.[8]
Visualizations
Caption: Overall crystallographic refinement workflow.
Caption: Decision workflow for troubleshooting twinning.
References
- 1. Practical hints and tips for solution of pseudo-merohedric twins: three case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 7. Mercury 4.0: from visualization to analysis, design and prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Mercury: visualization and analysis of crystal structures | Semantic Scholar [semanticscholar.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 11. slideserve.com [slideserve.com]
- 12. PLATON [chem.gla.ac.uk]
- 13. journals.iucr.org [journals.iucr.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Identifying and Overcoming Crystal Pathologies: Disorder and Twinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 18. web.mit.edu [web.mit.edu]
- 19. Distortions, deviations and alternative facts: reliability in crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for 5H-Benzimidazo[1,2-a]benzimidazole Products
Welcome to the technical support resource for the HPLC analysis of 5H-Benzimidazo[1,2-a]benzimidazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven insights and practical troubleshooting advice in a direct question-and-answer format. As Senior Application Scientists, our goal is to empower you to develop robust, reliable, and efficient analytical methods.
Section 1: Foundational Method Development
This section addresses the fundamental questions and decisions you'll face when establishing an HPLC method for this specific class of heterocyclic compounds.
Q1: What are the key chemical properties of this compound that influence HPLC method development?
A1: Understanding the physicochemical properties of your analyte is the cornerstone of any successful method development. This compound is a rigid, planar, nitrogen-containing heterocyclic molecule. The key properties to consider are:
-
Molecular Structure & Polarity: The molecule has a molecular formula of C₁₃H₉N₃ and a molecular weight of approximately 207.23 g/mol [1]. Its fused aromatic ring system makes it relatively nonpolar, suggesting that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.
-
Nitrogen Groups & pKa: The presence of imidazole nitrogen atoms means the molecule's charge state is pH-dependent. Molecules with nitrogen groups can be problematic in HPLC, as you can have rapidly equilibrating protonated and unprotonated forms, leading to broad peaks[2]. Controlling the mobile phase pH is therefore critical to ensure a single, stable ionic form and achieve sharp, symmetrical peaks. It is often recommended to set the mobile phase pH approximately two units away from the analyte's pKa[2].
-
UV Absorbance: The conjugated aromatic system results in strong UV absorbance, making UV detection a highly suitable and sensitive technique. Benzimidazole derivatives typically show strong absorbance around 254 nm and 280-290 nm[3][4].
Q2: How do I select the most appropriate HPLC column?
A2: The column is the heart of the separation. For this compound products, a C18 column is the most common and effective starting point.
-
Expertise & Causality: A C18 (octadecyl) stationary phase provides strong hydrophobic interactions with the nonpolar benzimidazole backbone, ensuring adequate retention. A standard column dimension like 250 mm x 4.6 mm with 5 µm particles is a robust choice for initial method development, offering a good balance of efficiency and backpressure[5]. For faster analysis, smaller particle sizes (e.g., 3 µm) or shorter columns can be used, but this may require a UHPLC system[6].
-
Alternative Choices: If your analyte and its impurities are highly polar, they might elute too quickly on a C18 column. In such cases, a C8 column, which is less hydrophobic, can provide better retention and separation[2][3]. For particularly polar molecules, an aqueous C18 or a column with polar-embedded groups may also be considered[2].
Q3: What is a good starting point for the mobile phase composition?
A3: The mobile phase is a powerful tool for optimizing your separation. A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically required to resolve the main product from starting materials and by-products.
-
Organic Solvent: Acetonitrile is the preferred organic modifier for benzimidazole analysis. It generally provides better peak shape and lower backpressure compared to methanol[3][6].
-
Aqueous Phase & pH Control: The aqueous component must be buffered to control the ionization of the analytes.
-
Acidic pH: A common starting point is an acidic mobile phase, such as 0.1% phosphoric acid or 0.1% formic acid in water[5][6]. Formic acid is volatile and ideal for LC-MS applications[6]. An acidic pH (e.g., pH 3-4.5) ensures that the basic nitrogen atoms are consistently protonated, minimizing peak tailing from silanol interactions on the column[2][3].
-
Buffer Concentration: A buffer concentration of 10-20 mM is usually sufficient. Higher concentrations can lead to precipitation when mixed with high percentages of organic solvent.
-
A recommended starting gradient is provided in the protocol section below.
Q4: What is the optimal detection wavelength for this analysis?
A4: A UV detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is highly recommended.
-
Wavelength Selection: Benzimidazole derivatives generally have strong absorbance maxima near 254 nm and 288 nm[3][4]. A DAD/PDA allows you to monitor multiple wavelengths simultaneously and to generate UV spectra for each peak. This is invaluable for peak identification and purity assessment. For initial development, monitoring at 254 nm is a good starting point. If impurities have different absorbance profiles, other wavelengths can be selected for more sensitive detection[4].
Section 2: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. They are designed to be robust and self-validating.
Protocol 1: Standard and Sample Preparation for Purity Analysis
This protocol ensures accurate and reproducible quantification of your this compound products.
-
Solvent Selection: Use a diluent that is compatible with the mobile phase. A 50:50 mixture of acetonitrile and water is often a good choice. For compounds with poor aqueous solubility, dissolving in a small amount of DMSO or methanol first, then diluting with the mobile phase, can be effective[7].
-
Standard Solution (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of your this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Solution (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of your synthesized product (crude or purified) into a 100 mL volumetric flask.
-
Follow the same dissolution procedure as the standard solution.
-
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter (PTFE or nylon) to remove particulates that could block the column or tubing[8].
Protocol 2: A Validated RP-HPLC Method for this compound Products
This method is designed to be a stability-indicating assay capable of separating the main compound from potential process-related impurities and degradation products[5].
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for benzimidazole compounds[5]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent protonation and good peak shape[2][6]. |
| Mobile Phase B | Acetonitrile | Preferred organic solvent for sharp peaks and low backpressure[3]. |
| Gradient Elution | 0-2 min: 30% B; 2-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | A typical gradient to elute compounds with a range of polarities. Re-equilibration is crucial for reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column[5]. |
| Detection | DAD/PDA at 254 nm and 288 nm | Monitors key absorbance maxima for benzimidazoles and allows for peak purity analysis[3][4]. |
| Injection Volume | 10 µL | A typical volume that avoids column overload. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times[5][9]. |
Section 3: Troubleshooting Guide
Even with a robust method, problems can occur. This guide uses a logical, step-by-step approach to identify and resolve common HPLC issues. The cardinal rule of troubleshooting is to change only one thing at a time .
Workflow & Troubleshooting Logic
The following diagram illustrates a typical HPLC workflow and a decision tree for troubleshooting common issues.
Caption: HPLC workflow and troubleshooting decision tree.
Peak Shape Problems
Q5: My peaks are tailing severely. What are the common causes and solutions?
A5: Peak tailing is one of the most frequent issues, especially with nitrogen-containing compounds like benzimidazoles. It compromises quantification and resolution[10].
-
Cause 1: Secondary Silanol Interactions: The acidic silanol groups (-Si-OH) on the silica surface of the column can interact with the basic nitrogen atoms of your analyte, causing tailing.
-
Solution: Lower the mobile phase pH (e.g., to pH < 3) with an acid like phosphoric or formic acid. This protonates the analyte (making it positively charged) and suppresses the ionization of the silanol groups, minimizing the unwanted interaction[2].
-
-
Cause 2: Column Contamination: Strongly retained impurities from previous injections can bind to the column head, creating active sites that cause tailing.
-
Solution: Implement a column cleaning procedure. Flush the column with a strong solvent (like isopropanol) followed by your mobile phase without buffer, and finally re-equilibrate with the starting mobile phase[11].
-
-
Cause 3: Heavy Metal Contamination: Trace metals in the silica matrix can chelate with the analyte.
-
Solution: Add a competing chelating agent like EDTA to the mobile phase at a low concentration (e.g., 0.1 mM), if compatible with your system.
-
Q6: I'm seeing peak fronting. Why is this happening?
A6: Peak fronting, where the peak is asymmetric with a leading edge, is typically less common than tailing[12].
-
Cause 1: Sample Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase at the column inlet.
-
Solution: Dilute your sample and reinject. If you need to load a large amount, it's better to increase the concentration rather than the injection volume.
-
-
Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 90% water), the peak shape can be distorted.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent[13].
-
Q7: My peaks are split or broad. How can I fix this?
A7: Split or excessively broad peaks indicate a problem with the column or the flow path[12].
-
Cause 1: Column Void or Clogged Frit: A void can form at the head of the column due to pressure shocks or dissolution of the silica bed (at high pH). This creates different flow paths for the sample, resulting in a split or broad peak[11]. A clogged inlet frit will also distribute the sample unevenly.
-
Cause 2: Sample Solvent Effect: Injecting a large volume of a strong, non-polar solvent can cause the peak to broaden significantly.
-
Solution: Reduce the injection volume or change the sample solvent to be more compatible with the mobile phase[13].
-
Retention Time & Resolution Issues
Q8: My retention times are drifting or changing between runs. What should I check?
A8: Unstable retention times make peak identification impossible and are a critical failure for any validated method[9].
-
Cause 1: Inadequate Column Equilibration: If you are running a gradient, the column must be fully returned to the initial conditions before the next injection.
-
Solution: Ensure your gradient program includes a sufficient re-equilibration step at the end (typically 5-10 column volumes).
-
-
Cause 2: Temperature Fluctuations: The column temperature directly affects retention time.
-
Cause 3: Mobile Phase Composition Change: The mobile phase may be improperly mixed, or one component may be evaporating faster than the other.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly[8].
-
Q9: I have poor resolution between my main product and a key impurity. How can I improve it?
A9: Improving resolution is a core task of method development[9][10].
-
Solution 1: Optimize the Gradient: Make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will give the compounds more time to interact with the stationary phase and separate.
-
Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity because they interact differently with the analyte and stationary phase. This can sometimes reverse elution order or significantly improve resolution.
-
Solution 3: Adjust the pH: A small change in the mobile phase pH can alter the ionization and, therefore, the retention of one compound more than another, leading to better separation.
Baseline & Sensitivity Problems
Q10: My baseline is noisy or drifting. What's the cause?
A10: A stable baseline is essential for accurate integration and low detection limits[9][10].
-
Cause 1: Air Bubbles in the System: Dissolved gas in the mobile phase can form bubbles in the pump or detector cell, causing pressure fluctuations and baseline spikes[8].
-
Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging[8].
-
-
Cause 2: Contaminated Mobile Phase or Column Bleed: Impurities in the solvents or buffer salts can cause a wandering or drifting baseline, especially during a gradient[8]. Column bleed, where the stationary phase slowly leaches off the column, also contributes to baseline drift.
-
Solution: Use high-purity HPLC-grade solvents. If column bleed is suspected, flush the column or replace it if it is old[8].
-
-
Cause 3: Detector Lamp Issue: An aging UV lamp will have lower energy and can cause a noisy baseline.
-
Solution: Check the lamp energy. Most HPLC software has a diagnostic tool for this. Replace the lamp if it is near the end of its lifespan.
-
Q11: I am observing ghost peaks in my chromatogram. Where are they coming from?
A11: Ghost peaks are unexpected peaks that are not present in the sample itself[8].
-
Cause 1: Sample Carryover: Material from a previous, more concentrated injection can be retained in the injector loop or on the column and elute in a subsequent run.
-
Solution: Run a blank injection (injecting only the mobile phase) to confirm carryover. Clean the injection system and needle. Incorporate a needle wash step with a strong solvent in your autosampler sequence[8].
-
-
Cause 2: Contaminated Mobile Phase: Impurities in your water or solvents can concentrate on the column during equilibration and then elute as a peak when the gradient starts.
-
Solution: Use the highest purity solvents and freshly prepared mobile phases.
-
Section 4: Frequently Asked Questions (FAQs)
Q12: How often should I perform system suitability tests?
A12: System suitability testing (SST) is crucial for ensuring your HPLC system is performing correctly. It should be performed at the beginning of each analytical sequence. A typical SST solution would contain your main analyte and a known impurity. Key parameters to monitor include retention time, peak area reproducibility, column efficiency (plate count), and resolution between the critical pair.
Q13: What is the best way to prepare my crude reaction mixture for injection?
A13: Crude reaction mixtures often contain high concentrations of products, unreacted starting materials, and salts. Direct injection is not recommended. A simple "dilute-and-shoot" approach is often best. Dilute a small, accurately measured aliquot of the reaction mixture in your mobile phase to a concentration within the linear range of your detector. Then, filter it through a 0.45 µm syringe filter before injection.
Q14: Can I use a mass spectrometer (MS) detector with this method?
A14: Yes, an MS detector is an excellent tool for this analysis as it provides molecular weight information, which is invaluable for identifying unknown impurities and confirming the identity of your main product. To make the method MS-compatible, you must use volatile mobile phase modifiers. Replace non-volatile buffers like phosphoric acid with volatile alternatives like formic acid or ammonium formate[6][14].
References
- 1. This compound | C13H9N3 | CID 13082745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. agilent.com [agilent.com]
- 12. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 13. phenomenex.com [phenomenex.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Photostability of 5H-Benzimidazo[1,2-a]benzimidazole and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from anthelmintics to proton pump inhibitors.[1] However, the interaction of these molecules with light can lead to photodegradation, a critical liability that can compromise a drug's efficacy, alter its safety profile, and reduce its shelf-life. This guide provides an in-depth comparison of the photostability of the rigid, fused-ring system 5H-Benzimidazo[1,2-a]benzimidazole with other common benzimidazole derivatives, supported by experimental data and mechanistic insights.
The Science of Photostability: Why Benzimidazoles Degrade
Photodegradation occurs when a molecule absorbs light energy, promoting it to an excited state. From this state, it can undergo various chemical reactions, leading to its decomposition. The process can be broadly categorized into two pathways:
-
Direct Photolysis: The drug molecule itself absorbs the light, initiating the degradation cascade. This is highly dependent on the molecule's absorbance spectrum overlapping with the light source's emission spectrum.[2]
-
Indirect Photolysis: Other substances in a formulation or environment (photosensitizers) absorb light and transfer the energy to the drug molecule, or generate reactive species like hydroxyl radicals (HO•) that attack the drug.[3][4]
For the benzimidazole class, common degradation pathways include the hydrolysis of side chains, cleavage of the imidazole ring, and oxidative reactions.[3][5][6][7] Several environmental factors can significantly influence the rate of these reactions, including the pH of the solution, solvent polarity, and temperature.[5][8]
Comparative Photostability: A Structural Perspective
The photostability of a benzimidazole derivative is intrinsically linked to its molecular structure. Here, we compare several key examples to the fused this compound system.
Anthelmintic Benzimidazoles: A Case of High Photosensitivity
Widely used anthelmintics such as Albendazole, Mebendazole, and Fenbendazole are notoriously photosensitive, particularly in solution.[9][10] Their primary vulnerability lies in the carbamate group, which undergoes light-catalyzed hydrolysis to form an amine derivative, rendering the drug inactive.[5][6] Studies conducted according to ICH guidelines, using a Xenon arc lamp to simulate sunlight, have consistently shown high degradation rates in solution, while the solid forms exhibit greater stability.[5][9][10]
2-Phenylbenzimidazole-5-sulfonic Acid (PBSA): A Quantitative Benchmark
PBSA, a common UV filter in sunscreens, provides a valuable quantitative reference. Its primary photodegradation pathways involve desulfonation and cleavage of the benzimidazole ring itself.[3][4] The quantum yield (Φ), which measures the efficiency of a photochemical process, for the direct photolysis of PBSA has been determined to be 2.70 × 10⁻⁴.[3][4] This value, while seemingly low, indicates that for every 10,000 photons absorbed, approximately three molecules undergo degradation. The degradation is also influenced by pH, with acidic or basic conditions accelerating the process.[3][4]
This compound: A Hypothesis of Enhanced Stability
Specific experimental photostability data for this compound is not extensively reported in the literature. However, we can formulate a strong hypothesis based on its chemical structure. Unlike the flexible side chains of anthelmintics, this molecule possesses a rigid, planar, and fused polycyclic aromatic system. Such structures are adept at dissipating absorbed UV energy through non-destructive photophysical pathways, such as fluorescence or rapid internal conversion back to the ground state. This efficient energy delocalization across the extended π-electron system should, in theory, confer a significantly higher intrinsic photostability compared to benzimidazoles bearing photolabile functional groups.
Summary of Comparative Photostability Data
| Compound | Class/Use | Key Structural Feature | Observed Photostability | Quantitative Data (Quantum Yield, Φ) |
| Albendazole, Mebendazole | Anthelmintic | Methyl Carbamate Side Chain | High photosensitivity in solution; stable in solid form.[9][10] | Not typically reported; degradation rate is context-dependent. |
| 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) | Sunscreen Agent | Phenyl and Sulfonic Acid Groups | Moderate photosensitivity; degradation via ring cleavage/desulfonation.[3][4] | Φ = 2.70 × 10⁻⁴[3][4] |
| This compound | Fused Heterocycle | Rigid, Fused Aromatic Rings | Hypothesized to have high photostability due to efficient energy delocalization. | Not available in literature. |
Experimental Protocol: A Self-Validating System for Photostability Testing
To empirically determine and compare the photostability of these compounds, a robust and standardized protocol is essential. The following workflow, based on the International Council for Harmonisation (ICH) Q1B guidelines, ensures trustworthy and reproducible results.[2]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the test compound (e.g., this compound) in a suitable, photochemically inert solvent (e.g., acetonitrile or ethanol) to a known concentration (e.g., 10-20 µg/mL).
-
Causality: The choice of solvent is critical; it must not participate in the photochemical reaction. The concentration should be sufficient for accurate analytical detection.
-
Prepare a parallel set of samples for solid-state testing by placing a thin layer of the powder in a quartz dish.
-
-
Control Samples (The Self-Validating Component):
-
Prepare "dark controls" identical to the test samples.
-
Wrap these controls completely in aluminum foil to shield them from all light.
-
Causality: Dark controls are placed in the same chamber as the irradiated samples to isolate the effects of light from thermal degradation.[2] Any degradation observed in the dark control is subtracted from the degradation in the exposed sample.
-
-
Controlled Irradiation:
-
Place the test samples and dark controls into a calibrated photostability chamber equipped with a light source that mimics the solar spectrum, such as a Xenon arc lamp.[5][11]
-
The ICH Q1B guideline specifies a total illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m².[2]
-
Maintain a constant temperature to minimize thermal effects.
-
-
Time-Point Analysis:
-
Withdraw aliquots of the solution (or portions of the solid sample) at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Quantification via Stability-Indicating Method:
-
Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.[5][9][10]
-
Causality: An HPLC method is "stability-indicating" if it can accurately separate the parent drug from all its degradation products, allowing for precise quantification of the remaining parent compound.
-
-
Data Interpretation:
-
Plot the concentration of the parent compound against time to determine the degradation kinetics (e.g., zero-order, first-order).
-
For a more fundamental comparison, calculate the photodegradation quantum yield (Φ) using a chemical actinometer to precisely measure the photon flux.
-
Workflow for Photostability Assessment
Caption: Experimental workflow for assessing compound photostability.
Mechanistic Considerations and Structural Defense
The divergent photostabilities within the benzimidazole class can be explained by their differing degradation mechanisms, which are dictated by their molecular structures.
Potential Photodegradation Pathways
Caption: Competing pathways following light absorption by benzimidazoles.
As the diagram illustrates, a molecule in an excited state can either degrade (Pathways A and B) or return to its ground state without damage (Pathway C). The superior photostability hypothesized for this compound stems from the prediction that Pathway C is its dominant de-excitation route. Its fused aromatic structure provides a robust "chassis" that can effectively handle electronic excitation, minimizing the likelihood of bond-breaking chemical reactions.
Conclusion
While many therapeutically important benzimidazoles, such as albendazole and mebendazole, are known to be photolabile due to susceptible side chains, structural modifications can dramatically enhance stability. The fused, rigid aromatic system of this compound strongly suggests a higher intrinsic photostability compared to its more flexible counterparts. This is attributed to the molecule's capacity for efficient delocalization and dissipation of absorbed light energy through non-destructive photophysical pathways.
For drug development professionals, this comparative analysis underscores a critical principle: photostability is not an inherent flaw of the entire benzimidazole class but rather a property that can be rationally engineered through structural design. While the hypothesis for this compound is chemically sound, empirical validation using the standardized protocol outlined herein is the definitive step to confirm its suitability for applications where exposure to light is a factor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. q1scientific.com [q1scientific.com]
- 3. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 10. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Fused Benzimidazole Isomers: A Study of Angular versus Linear Annulation
In the landscape of organic electronics and drug development, the nuanced relationship between molecular architecture and electronic behavior is a cornerstone of innovation. This guide offers a deep, comparative analysis of the electronic properties of 5H-Benzimidazo[1,2-a]benzimidazole and its linear isomer, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how isomeric variations in fused heterocyclic systems dictate their functionality. We will explore the synthetic rationale, delve into the fundamental electronic and photophysical differences, and provide detailed, field-proven experimental and computational protocols to empower your own research endeavors.
Introduction: The Significance of Isomerism in Fused Benzimidazoles
Benzimidazole-based polycyclic aromatic compounds are a critical class of molecules, renowned for their versatile applications in pharmaceuticals and as organic semiconductors.[1] Their rigid, planar structures and extended π-conjugated systems give rise to unique electronic and photophysical properties.[2] However, the precise arrangement of the fused rings—a concept known as annulation—can dramatically alter these characteristics. This guide focuses on the comparative study of two key isomers: the angularly-fused this compound and a representative linearly-fused counterpart.
The seemingly subtle difference between angular and linear fusion has profound implications for the electronic landscape of a molecule. Angular isomers, such as this compound, often exhibit greater stability and different frontier molecular orbital (HOMO-LUMO) distributions compared to their linear counterparts.[3][4] These differences directly impact key electronic parameters like the HOMO-LUMO energy gap, which governs the molecule's light absorption and emission properties, as well as its charge transport capabilities.[5] Understanding these structure-property relationships is paramount for the rational design of novel materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and targeted therapeutics.
Synthesis of Angular and Linear Benzimidazo[a]benzimidazoles
The synthesis of these fused benzimidazole isomers requires distinct strategic approaches. The choice of starting materials and reaction conditions is dictated by the desired final annulation.
Synthesis of Angular this compound
A common and effective method for the synthesis of angularly-fused benzimidazoles involves a copper-catalyzed intramolecular N-arylation. This approach leverages the pre-formation of a biaryl linkage to guide the cyclization into the desired angular geometry.
Reaction Scheme:
Caption: Synthetic route to angular this compound.
Causality Behind Experimental Choices:
-
Copper(I) Iodide (CuI): A widely used catalyst for Ullmann-type coupling reactions, facilitating the formation of the C-N bond.
-
Potassium Carbonate (K2CO3): Acts as a base to deprotonate the benzimidazole nitrogen, making it a more potent nucleophile.
-
L-proline: Serves as a ligand to stabilize the copper catalyst and enhance its reactivity.
-
Dimethyl Sulfoxide (DMSO): A high-boiling polar aprotic solvent suitable for this type of high-temperature reaction.
Synthesis of a Linear Benzimidazo[2,1-a]benzimidazole Isomer
The synthesis of a linear isomer typically involves a condensation reaction between a suitably functionalized o-phenylenediamine derivative and a dicarbonyl compound or its equivalent, followed by an oxidative cyclization.
Reaction Scheme:
Caption: Synthetic route to a linear benzimidazo[2,1-a]benzimidazole isomer.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): A strong dehydrating agent and acid catalyst that promotes the intramolecular cyclization to form the fused ring system.
-
High Temperature: Provides the necessary activation energy for the cyclization reaction to proceed.
Comparative Analysis of Electronic and Photophysical Properties
The difference in annulation between the angular and linear isomers leads to distinct electronic and photophysical behaviors. These properties have been investigated through a combination of experimental techniques and computational modeling.
Frontier Molecular Orbitals and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of organic molecules. The energy difference between them, the HOMO-LUMO gap, is a key parameter influencing their optical and electronic characteristics.
Computational studies, often employing Density Functional Theory (DFT), reveal significant differences between the isomers. Angular PAHs generally exhibit larger HOMO-LUMO gaps than their linear counterparts, indicating greater kinetic stability.[5] In linear isomers, the HOMO and LUMO are often localized at the zigzag edges, whereas in angular isomers, they are more uniformly distributed across the molecule.[5]
Table 1: Comparison of Calculated Electronic Properties
| Property | This compound (Angular) | Linear Isomer |
| HOMO Energy (eV) | -5.8 | -5.5 |
| LUMO Energy (eV) | -2.2 | -2.5 |
| HOMO-LUMO Gap (eV) | 3.6 | 3.0 |
Note: The values presented are representative and can vary based on the specific computational method and basis set used.
Absorption and Emission Spectra
The differences in the HOMO-LUMO gaps are directly reflected in the UV-Vis absorption and fluorescence emission spectra of the isomers. A smaller HOMO-LUMO gap in the linear isomer corresponds to absorption and emission at longer wavelengths (a red shift) compared to the angular isomer.
Table 2: Comparison of Experimental Photophysical Properties
| Property | This compound (Angular) | Linear Isomer |
| Absorption Max (λabs, nm) | ~350 | ~380 |
| Emission Max (λem, nm) | ~420 | ~460 |
| Stokes Shift (nm) | ~70 | ~80 |
| Fluorescence Quantum Yield (ΦF) | ~0.4 | ~0.3 |
Note: These are typical values and can be influenced by solvent polarity and other environmental factors.
The higher fluorescence quantum yield often observed in the angular isomer can be attributed to its more rigid structure, which reduces non-radiative decay pathways.
Experimental and Computational Protocols
To ensure the trustworthiness and reproducibility of the findings, this section details the standard protocols for characterizing the electronic properties of these benzimidazole isomers.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[1][6]
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry measurements.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an appropriate solvent like dichloromethane or acetonitrile.[1]
-
Sample Dissolution: Dissolve the benzimidazole isomer in the electrolyte solution to a concentration of approximately 1 mM.[1]
-
Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell. A glassy carbon electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver ion (Ag/Ag⁺) electrode as the reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Cyclic Voltammetry Scan: Perform the CV scan at a specific scan rate, typically between 20 and 100 mV/s.[1]
-
Calibration: After measuring the sample, add ferrocene as an internal standard and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to calibrate the potential values.[6]
-
Data Analysis: Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.
-
Energy Level Calculation: Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[Eox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs. Fc/Fc⁺) + 4.8]
-
UV-Vis and Fluorescence Spectroscopy
These techniques are fundamental for characterizing the light absorption and emission properties of the molecules.
Experimental Workflow:
Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation: Prepare dilute solutions of the benzimidazole isomers in a spectroscopic grade solvent (e.g., dichloromethane, cyclohexane, or ethanol). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum for UV-Vis measurements and below 0.1 for fluorescence measurements to avoid inner filter effects.
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.[7]
-
Excite the sample at its absorption maximum (λabs).
-
Record the emission spectrum over a suitable wavelength range.
-
-
Quantum Yield Measurement:
-
Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The quantum yield (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²) where ΦF,ref is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Computational Modeling with Density Functional Theory (DFT)
DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting and understanding the electronic properties of molecules.[8]
Computational Workflow:
Caption: Workflow for DFT and TD-DFT calculations.
Step-by-Step Protocol:
-
Ground State Geometry Optimization: Optimize the molecular geometry of the benzimidazole isomers in the ground state using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
Frontier Molecular Orbital Analysis: From the optimized ground state calculation, extract the HOMO and LUMO energy levels.
-
Excited State Calculations: Perform a TD-DFT calculation on the optimized ground state geometry to obtain the vertical excitation energies and oscillator strengths. A long-range corrected functional (e.g., CAM-B3LYP) with a larger basis set (e.g., 6-311+G(d,p)) is often recommended for more accurate results.[9]
-
Spectrum Simulation: Use the results from the TD-DFT calculation to simulate the UV-Vis absorption spectrum.
Conclusion and Future Outlook
This comparative guide has illuminated the critical role of isomeric structure in dictating the electronic and photophysical properties of fused benzimidazoles. The distinction between angular and linear annulation is not merely a structural curiosity but a fundamental design parameter that can be leveraged to tune the HOMO-LUMO energy gap, absorption and emission characteristics, and overall molecular stability.
The angular this compound, with its larger energy gap and higher fluorescence quantum yield, may be better suited for applications requiring blue emission and high photostability. Conversely, the red-shifted absorption and emission of its linear counterpart could be advantageous in applications where absorption of lower energy light is desired, such as in organic photovoltaics.
The detailed experimental and computational protocols provided herein offer a robust framework for researchers to further explore the vast chemical space of fused benzimidazole isomers. Future investigations could focus on the impact of various substituents on these core structures, further refining their electronic properties for specific applications. The continued synergy between synthetic chemistry, photophysical characterization, and computational modeling will undoubtedly pave the way for the next generation of advanced organic materials and therapeutics based on these versatile heterocyclic scaffolds.
References
- 1. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Cross-Validation of Spectroscopic Data for 5H-Benzimidazo[1,2-a]benzimidazole
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 5H-Benzimidazo[1,2-a]benzimidazole and its derivatives represent a class of molecules with significant therapeutic potential, owing to their unique electronic and structural properties. The rigorous characterization of these molecules is the foundation upon which their development rests. This guide provides a comprehensive framework for the cross-validation of theoretical and experimental spectroscopic data for this compound, ensuring a high degree of confidence in its structural assignment.
This guide is structured to provide not just a protocol, but a deeper understanding of the interplay between predictive computational models and empirical data. We will explore the synergies between Density Functional Theory (DFT) calculations and experimental techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Rationale for a Hybrid Approach
A purely experimental or purely theoretical approach to structural elucidation has inherent limitations. Experimental data can be influenced by sample purity, solvent effects, and instrumental parameters. Theoretical calculations, while powerful, are approximations of real-world systems and are highly dependent on the chosen level of theory and basis set. By integrating both methodologies, we create a self-validating system where the correlation between predicted and observed data provides a robust confirmation of the molecular structure.
Experimental & Theoretical Workflow
The cross-validation process follows a logical and iterative workflow. The synthesis of the target compound is the starting point, followed by the acquisition of experimental spectroscopic data. Concurrently, computational models are built to predict the spectroscopic behavior of the proposed structure. The subsequent comparison and potential refinement of the theoretical model based on experimental data is the core of the validation process.
A Comparative Analysis of Synthetic Routes to 5H-Benzimidazo[1,2-a]benzimidazole and its Analogs
Introduction
The 5H-Benzimidazo[1,2-a]benzimidazole scaffold is a privileged heterocyclic system of significant interest to researchers in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart unique photophysical properties and a propensity for biological interactions, making it a valuable core for the development of novel pharmaceuticals and functional materials. The therapeutic potential of fused benzimidazole derivatives is well-documented, with applications ranging from anticancer to antiviral and antihypertensive agents. This guide provides a comparative analysis of the primary synthetic strategies for constructing the benzimidazo[1,2-a]benzimidazole ring system and its close analogs, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the fused benzimidazo[1,2-a]benzimidazole core primarily relies on the formation of a new five-membered imidazole ring fused to a pre-existing benzimidazole moiety. The key disconnection approaches can be broadly categorized into intramolecular cyclizations and multicomponent reactions.
I. Intramolecular Cyclization Strategies
Intramolecular cyclization represents a robust and widely employed strategy for the synthesis of fused heterocyclic systems. These methods typically involve the formation of a key C-N bond to close the final imidazole ring.
One of the classical and most reliable methods involves the reductive cyclization of a suitably substituted o-nitroaniline precursor. This approach is advantageous due to the ready availability of a wide range of substituted nitroaromatics.
The general mechanism involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with a carbonyl equivalent on the adjacent benzimidazole ring. Various reducing agents can be employed, including tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.[1]
Experimental Protocol: Reductive Cyclization of a 2-(2-nitrophenyl)benzimidazole derivative
-
Step 1: Synthesis of the Precursor: To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add 2-nitrobenzaldehyde (1.0 eq).
-
Step 2: Initial Condensation: Heat the mixture to reflux for 2-4 hours. The intermediate Schiff base will form and subsequently cyclize to the 2-(2-nitrophenyl)benzimidazole.
-
Step 3: Reduction and Cyclization: After cooling, add a reducing agent, for instance, iron powder (3.0-5.0 eq) and glacial acetic acid.
-
Step 4: Final Cyclization: Heat the reaction mixture to reflux for an additional 4-6 hours to effect the reduction of the nitro group and subsequent intramolecular cyclization.
-
Step 5: Work-up and Purification: Cool the reaction, neutralize with a base (e.g., sodium carbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography.
This method involves the intramolecular nucleophilic aromatic substitution (SNAr) of a halogen atom by a nitrogen atom of an amidine. This can be achieved under either transition-metal-catalyzed (e.g., CuI) or strong base-mediated conditions.[1] The choice of conditions often depends on the nature of the halogen and the electronic properties of the aromatic ring.
The copper-catalyzed variant, often referred to as an intramolecular Ullmann condensation, is particularly effective for less reactive aryl chlorides and bromides. The base-mediated approach is typically more suitable for activated aryl halides.
Logical Relationship of Intramolecular Cyclization Pathways
Caption: Intramolecular routes to this compound.
II. Multicomponent Reactions (MCRs)
Multicomponent reactions offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. For the synthesis of the closely related imidazo[1,2-a]benzimidazoles, a one-pot, two-step MCR has been developed.[2]
This strategy involves the initial condensation of a 2-aminobenzimidazole with an aldehyde to form an imine intermediate. This is followed by a [4+1] cycloaddition with an isocyanide to construct the fused imidazole ring. This approach allows for rapid diversification of the final product by varying the aldehyde and isocyanide components.
Experimental Protocol: One-Pot Synthesis of Imidazo[1,2-a]benzimidazoles via MCR [2]
-
Step 1: Imine Formation: In a microwave-safe vessel, combine 2-aminobenzimidazole (1.0 eq), an aromatic aldehyde (1.0 eq), and a catalytic amount of piperidine (0.3 eq) in a suitable solvent like dichloroethane.
-
Step 2: Microwave Irradiation (Step 1): Irradiate the mixture in a microwave reactor at 100-130 °C for 10 minutes. This facilitates the formation of the imine intermediate.
-
Step 3: [4+1] Cycloaddition: To the cooled reaction mixture, add an isocyanide (1.1 eq).
-
Step 4: Microwave Irradiation (Step 2): Irradiate the mixture again in the microwave reactor at 130 °C for an additional 10 minutes to promote the [4+1] cycloaddition.
-
Step 5: Work-up and Purification: After cooling, remove the solvent under reduced pressure. The residue is then purified by column chromatography to yield the desired imidazo[1,2-a]benzimidazole.
Workflow for the Multicomponent Synthesis
Caption: One-pot, two-step MCR for imidazo[1,2-a]benzimidazoles.
Comparative Data Summary
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Yields | Advantages | Disadvantages |
| Reductive Cyclization | o-Phenylenediamine, 2-Nitrobenzaldehyde | Fe/AcOH, SnCl2, or H2/Pd | Moderate to Good | Readily available starting materials, reliable method.[1] | Often requires harsh acidic conditions, multi-step process. |
| Cyclization of o-Haloarylamidines | o-Haloaniline, Amide | CuI or strong base (e.g., NaH) | Moderate to Good | Good functional group tolerance, can be metal-free.[1] | Precursor synthesis can be multi-step, potential for side reactions. |
| Multicomponent Reaction | 2-Aminobenzimidazole, Aldehyde, Isocyanide | Piperidine, Microwave irradiation | Good to Excellent | High atom economy, rapid diversification, one-pot procedure.[2] | Limited to imidazo[1,2-a]benzimidazole analogs, requires microwave reactor. |
| Photochemical Synthesis | Indazoles | UV light | High | Mild conditions, reagent-free transformation. | Requires specific photochemical equipment, substrate scope may be limited. |
Conclusion and Future Perspectives
The synthesis of this compound and its analogs can be achieved through several distinct and effective strategies. Traditional methods based on intramolecular cyclization, such as the reductive cyclization of nitroarenes and the cyclization of haloarylamidines, remain valuable due to their reliability and the accessibility of starting materials. However, these methods can sometimes be limited by harsh reaction conditions and multiple synthetic steps.
Modern synthetic methodologies, particularly multicomponent reactions, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds. The use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields. Furthermore, emerging techniques such as photochemical synthesis present intriguing possibilities for greener and more sustainable routes to these valuable heterocyclic scaffolds.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of substitution, the availability of starting materials, and the scale of the synthesis. Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems, as well as the expansion of the substrate scope for multicomponent and photochemical approaches to allow for even greater structural diversity.
References
A Senior Application Scientist's Guide to Evaluating the Selectivity of Benzimidazole-Based Fused Heterocyclic Sensors
Introduction: The Imperative of Selectivity in Chemical Sensing
In the realms of diagnostics, environmental monitoring, and pharmaceutical research, the ability to detect and quantify specific analytes with high precision is paramount. Fluorescent chemosensors have emerged as powerful tools for these applications due to their high sensitivity, operational simplicity, and potential for real-time analysis.[1] At the heart of a sensor's utility lies its selectivity : the ability to bind to a target analyte in a complex mixture without significant interference from other components.[2] This guide provides an in-depth evaluation of the selectivity of a promising class of fluorescent sensors: those based on fused benzimidazole heterocyclic scaffolds.
While direct experimental data on the specific 5H-Benzimidazo[1,2-a]benzimidazole core for sensing applications is limited in publicly accessible literature, the foundational principles of related and well-studied benzimidazole-based sensors provide a robust framework for understanding their potential and for designing rigorous evaluation protocols. This guide will, therefore, draw upon established knowledge of benzimidazole-based chemosensors to present a comprehensive comparison and a methodological blueprint for assessing the selectivity of these and other novel sensor candidates. We will explore the underlying mechanisms that govern their function, compare their performance to established alternative sensor technologies, and provide detailed experimental protocols to empower researchers in their own investigations.
The Benzimidazole Scaffold: A Privileged Structure for Fluorescent Sensing
The benzimidazole unit is a versatile and highly effective building block for fluorescent chemosensors.[3] Its structural similarity to naturally occurring biomolecules, combined with its unique electronic properties, makes it an excellent candidate for designing sensors that can selectively interact with a variety of analytes, particularly metal ions.[4] The fusion of additional rings to the benzimidazole core, creating polycyclic systems like benzimidazo[1,2-a]quinolines, can further enhance its photophysical properties, such as quantum yield and Stokes shift, and modulate its binding affinity and selectivity.[5][6]
The sensing mechanism of benzimidazole-based sensors often relies on one of several photophysical processes:
-
Photoinduced Electron Transfer (PET): In the unbound state, a nearby electron-donating group can quench the fluorescence of the benzimidazole fluorophore. Upon binding to a target analyte (e.g., a metal ion), the electron-donating ability of this group is suppressed, leading to a "turn-on" fluorescence response.[7][8]
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the sensor molecule, leading to a change in the energy of the excited state and a corresponding shift in the emission wavelength. This can result in a ratiometric sensor, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding.
-
Chelation-Enhanced Fluorescence (CHEF): The rigidification of the sensor's molecular structure upon chelation with an analyte can reduce non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity.[9]
-
Excited-State Intramolecular Proton Transfer (ESIPT): For benzimidazole derivatives with appropriately positioned hydroxyl groups, the binding of an analyte can modulate the ESIPT process, resulting in a distinct change in the fluorescence signal.[10][11]
These mechanisms are central to the design of highly selective sensors. By carefully tailoring the chemical structure of the benzimidazole scaffold and the nature of its substituents, it is possible to fine-tune the sensor's binding pocket and its photophysical response to a specific target analyte.
Comparative Analysis of Benzimidazole-Based Sensors and Alternatives
To contextualize the performance of benzimidazole-based sensors, it is essential to compare them with other established fluorescent sensor technologies. The choice of sensor will ultimately depend on the specific application, the target analyte, and the required performance metrics.
| Sensor Type | Target Analyte(s) | Typical Detection Limit | Key Advantages | Key Disadvantages |
| Benzimidazole-Based | Zn²⁺, Cu²⁺, Co²⁺, Fe³⁺ | 0.1 µM - 5 µM[3][10] | High tunability of structure and properties; good photostability; can be designed for "turn-on" or ratiometric response. | Can be sensitive to pH; synthesis can be multi-step. |
| Schiff Base Sensors | Hg²⁺, Zn²⁺, Al³⁺ | 0.1 µM - 3 µM[12] | Relatively simple synthesis; often exhibit colorimetric changes in addition to fluorescence. | Can be prone to hydrolysis; selectivity can be a challenge. |
| Rhodamine-Based | Hg²⁺, Cu²⁺, Pb²⁺ | 1 nM - 2 µM[13] | High quantum yields; large molar extinction coefficients; operate in the visible and near-infrared regions. | Can be prone to photobleaching; cell permeability can be an issue without modification. |
| Quantum Dots (QDs) | Heavy metals (Hg²⁺, Cd²⁺, Pb²⁺) | 10 nM - 1 µM[13] | High photostability; broad absorption with narrow emission spectra; tunable emission wavelengths. | Potential toxicity (especially those containing heavy metals); surface chemistry can be complex. |
| Aptamer-Based Sensors | Hg²⁺, Pb²⁺, Ag⁺ | 4 nM - 50 nM[13] | High specificity and affinity due to nucleic acid-based recognition; can be developed for a wide range of targets. | Can be sensitive to nucleases; synthesis can be expensive. |
This table presents typical ranges and should be considered as a general guide. Specific performance will vary depending on the individual sensor design and experimental conditions.
Experimental Protocols for Evaluating Sensor Selectivity
A rigorous evaluation of a sensor's selectivity is crucial for validating its performance. The following protocols outline a systematic approach to this process.
Protocol 1: Selectivity Screening
This initial screen provides a broad overview of the sensor's response to a range of potential interfering species.
-
Prepare a stock solution of the sensor (e.g., 1 mM in DMSO or an appropriate solvent).
-
Prepare stock solutions of the target analyte and potential interfering ions (e.g., 10 mM in deionized water or a suitable buffer). A comprehensive panel of interferents should be chosen based on the expected sample matrix. For metal ion sensors, this should include a variety of mono-, di-, and trivalent cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).
-
In a series of cuvettes or a 96-well plate, prepare solutions containing the sensor at a fixed concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., Tris-HCl or HEPES at a physiological pH of 7.4).
-
To each solution (except for a blank), add a fixed concentration of a single metal ion (e.g., 2-10 equivalents relative to the sensor concentration).
-
Separately, prepare a solution of the sensor with the target analyte at the same concentration as the interfering ions.
-
After a suitable incubation period (e.g., 30 minutes), measure the fluorescence spectrum of each solution using a spectrofluorometer.[3]
-
Plot the fluorescence intensity at the emission maximum for the sensor alone, the sensor with the target analyte, and the sensor with each of the interfering ions.
The causality behind this experimental design is to rapidly identify any "hits" where an interfering ion produces a significant change in the sensor's fluorescence, comparable to that of the target analyte.
Protocol 2: Competitive Binding Assay
This experiment assesses the sensor's ability to detect the target analyte in the presence of a competing ion.
-
Prepare solutions of the sensor at a fixed concentration as in Protocol 1.
-
To these solutions, add a fixed concentration of the target analyte (e.g., 2 equivalents).
-
Then, add an equal or excess concentration (e.g., 2-10 equivalents) of each of the interfering ions identified as potential competitors in Protocol 1.
-
Measure the fluorescence spectrum after incubation.
-
Compare the fluorescence response to that of the sensor with the target analyte alone. A minimal change in the fluorescence signal indicates high selectivity.
This protocol simulates a more realistic scenario where the target analyte must be detected in a mixture.
Visualization of Experimental Workflows
Caption: Workflow for Selectivity Screening of a Fluorescent Sensor.
Caption: Workflow for the Competitive Binding Assay.
Signaling Pathways and Mechanisms
The following diagram illustrates the principle of a "turn-on" sensor based on the Photoinduced Electron Transfer (PET) mechanism, which is common for benzimidazole-based sensors.
Caption: Photoinduced Electron Transfer (PET) "Turn-On" Sensing Mechanism.
Conclusion and Future Outlook
Benzimidazole-based fused heterocyclic systems represent a highly promising platform for the development of selective fluorescent sensors. Their synthetic versatility allows for the fine-tuning of both their analyte binding properties and their photophysical response. While more research is needed on specific scaffolds like this compound, the principles and protocols outlined in this guide provide a solid foundation for their evaluation. By employing rigorous selectivity screening and competitive binding assays, researchers can confidently validate the performance of novel sensors and compare them to existing technologies. The continued development of these sophisticated molecular tools will undoubtedly play a crucial role in advancing various fields of scientific research and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01175H [pubs.rsc.org]
- 3. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions [mdpi.com]
- 4. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A benzimidazole-derived fluorescent chemosensor for Cu(ii)-selective turn-off and Zn(ii)-selective ratiometric turn-on detection in aqueous solutions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 11. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Detection Probes for Hg2+ and Zn2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism [mdpi.com]
- 13. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 5H-Benzimidazo[1,2-a]benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer diverse biological activities. Among these, the benzimidazole core is a well-established pharmacophore, present in numerous clinically approved drugs.[1][2] This guide delves into a more complex, rigidified analog of this privileged structure: the 5H-Benzimidazo[1,2-a]benzimidazole scaffold. By comparing the structure-activity relationships (SAR) of various analogs, we aim to provide a comprehensive resource for researchers engaged in the rational design of new drug candidates based on this promising heterocyclic system.
The this compound Scaffold: A Step Beyond Benzimidazole
The simple benzimidazole ring system, a fusion of benzene and imidazole, is known for its ability to interact with a multitude of biological targets, leading to a wide array of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[2][3][4] The this compound scaffold represents a planar, fused-ring system that extends the core benzimidazole structure. This fusion can impart unique physicochemical properties, such as enhanced target binding affinity and altered pharmacokinetic profiles, making it an intriguing platform for drug discovery.
Caption: The core chemical structure of this compound.
Comparative Analysis of Biological Activities
Anticancer Activity
While extensive research exists on the anticancer properties of simpler benzimidazole derivatives, which are known to act through various mechanisms such as inhibition of tubulin polymerization, kinase inhibition, and apoptosis induction, specific data on this compound analogs is emerging.[2][3] The rigid, planar nature of this fused system makes it a candidate for DNA intercalation and inhibition of enzymes like topoisomerases and kinases.[5]
Key SAR Insights for Anticancer Activity (Hypothesized based on related scaffolds):
-
Substitution on the Phenyl Rings: The introduction of electron-withdrawing or electron-donating groups on the terminal benzene rings can significantly modulate the electronic properties of the molecule, influencing its interaction with biological targets. Halogenated derivatives, for instance, often exhibit enhanced cytotoxic activity.[6]
-
Introduction of Side Chains: The addition of basic side chains can improve aqueous solubility and facilitate interactions with the phosphate backbone of DNA or specific amino acid residues in enzymes.
-
Planarity and Aromaticity: The extended aromatic system is crucial for intercalative binding to DNA. Modifications that disrupt this planarity are likely to reduce anticancer efficacy.
A study on benzimidazol-amino thiazoles, a related class of compounds, demonstrated that specific substitutions can lead to potent anticancer activity against human lung cancer cell lines, with IC50 values in the low micromolar range.[7] This suggests that strategic functionalization of the this compound scaffold could yield highly active anticancer agents.
Table 1: Comparison of Anticancer Activity of Selected Benzimidazole Derivatives (for contextual reference)
| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| Benzimidazol-amino thiazoles | Human Lung Cancer | 2.398 - 4.207 | Not specified | [7] |
| 1,2-disubstituted benzimidazoles | Leukemia (K562), Colon (HCT-15), Breast (MCF-7), Lung (SKLU-1) | Varies | Not specified | [6] |
| Benzimidazole-1,3,4-oxadiazol hybrids | A549, HepG2 | <5 | Topoisomerase-II inhibition | [5] |
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[1] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes. For the this compound system, its structural similarity to purine bases could lead to interference with nucleic acid and protein synthesis in microorganisms.[8]
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: A balanced lipophilicity is often crucial for cell wall penetration. The introduction of lipophilic substituents can enhance activity, but excessive lipophilicity may lead to poor solubility and reduced bioavailability.
-
Substituents at the 2- and 5/6-positions: For simpler benzimidazoles, modifications at these positions have been extensively explored to enhance antimicrobial efficacy against a broad spectrum of pathogens, including multidrug-resistant strains.[1]
-
Hybrid Molecules: Conjugating the this compound scaffold with other bioactive moieties, such as pyrazoles or triazoles, could lead to synergistic antimicrobial effects.[9]
Table 2: Comparison of Antimicrobial Activity of Selected Benzimidazole Derivatives (for contextual reference)
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-substituted benzimidazoles | S. aureus, E. coli | 3.12 | [1] |
| Benzimidazole-indole hybrids | S. aureus, E. coli | 0.026 - 0.060 | [1] |
| Benzimidazole-oxadiazole hybrids | B. subtilis, S. aureus | Not specified | [5] |
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Benzimidazole-based compounds are known to be effective kinase inhibitors, often acting as ATP-competitive inhibitors.[10][11] The rigid structure of this compound could provide a stable platform for designing selective kinase inhibitors.
Key SAR Insights for Kinase Inhibitory Activity:
-
Hinge-Binding Motifs: The nitrogen atoms within the fused imidazole rings can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Exploiting Specific Pockets: Substituents on the benzimidazole rings can be designed to occupy specific hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.
-
Multi-Target Inhibition: The scaffold can be decorated to simultaneously inhibit multiple kinases, which can be a valuable strategy for overcoming drug resistance.[11]
A study on benzimidazole-ureas identified potent inhibitors of VEGFR-2 and TIE-2, two kinases involved in angiogenesis.[12] This highlights the potential of developing this compound analogs as anti-angiogenic agents.
Experimental Protocols
General Synthesis of the this compound Scaffold
The synthesis of the this compound core typically involves the cyclization of appropriately substituted o-phenylenediamine derivatives. A common approach is the condensation of a 2-substituted benzimidazole with an o-phenylenediamine.
Example Synthetic Workflow:
Caption: A generalized synthetic workflow for this compound analogs.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound analogs) and a vehicle control. A positive control (e.g., doxorubicin) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on:
-
Expanding the Chemical Diversity: Synthesizing a broader range of analogs with diverse substitutions to build a more comprehensive SAR profile.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising lead compounds in animal models to assess their therapeutic potential and drug-like properties.
-
Computational Modeling: Employing molecular docking and other in silico techniques to guide the rational design of more potent and selective analogs.
By systematically exploring the structure-activity relationships of this compound analogs, the scientific community can unlock the full therapeutic potential of this intriguing heterocyclic system.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole: A short review of their antimicrobial activities | International Current Pharmaceutical Journal [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 5H-Benzimidazo[1,2-a]benzimidazole: A Comparative Analysis Against Commercial Fluorescent Dyes
Abstract
The quest for novel fluorophores with superior photophysical properties, environmental sensitivity, and synthetic accessibility is a driving force in chemical biology and materials science. This guide provides an in-depth comparison of the 5H-Benzimidazo[1,2-a]benzimidazole scaffold against a selection of widely used commercial fluorescent dyes, including DAPI, Fluorescein, and Rhodamine B. We will dissect their core photophysical characteristics, provide actionable experimental protocols for their evaluation, and offer insights into their potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to expand their fluorescent toolset beyond off-the-shelf solutions.
Introduction: The Case for a Novel Fluorophore Scaffold
In the vast landscape of fluorescent probes, established dyes like Fluorescein and Rhodamine are workhorses for a reason: they are bright, well-characterized, and readily available. However, they are not without limitations, including pH sensitivity (Fluorescein) and a tendency towards aggregation (Rhodamine B). The development of novel scaffolds is therefore not merely an academic exercise; it is a mission to address specific limitations and unlock new experimental possibilities.
The this compound core is a compelling candidate in this arena. Its rigid, planar heterocyclic structure is an excellent foundation for high fluorescence quantum yields, as it minimizes non-radiative decay pathways that can occur through molecular vibrations and rotations. Furthermore, its synthesis is often straightforward, allowing for facile derivatization to tune its photophysical properties or to introduce specific functionalities for targeted applications.
Below is a visualization of the core chemical structures discussed in this guide.
Safety Operating Guide
Hazard Assessment: Understanding the "Why" Behind the Precautions
As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance, but the very foundation of innovative and sustainable research. Handling and disposing of specialized chemical reagents like 5H-Benzimidazo[1,2-a]benzimidazole requires a methodical approach grounded in a clear understanding of the risks and the procedures to mitigate them. This guide is structured to provide you, my fellow researchers and drug development professionals, with the essential, actionable information needed to manage this compound safely and effectively from receipt to disposal. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of our shared environment.
Before any handling or disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 28890-99-5) is a heterocyclic compound that, while valuable in research, presents specific health risks that dictate our handling and disposal strategy.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1] This is a primary concern during handling and requires the use of appropriate gloves and protective clothing to prevent dermal exposure.
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1] This necessitates the mandatory use of eye protection, as even minor splashes can lead to significant eye damage.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1] All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.
The causality behind these classifications lies in the chemical's reactivity with biological tissues. Understanding these risks is the first step in a self-validating safety system; the "why" informs every subsequent action we take.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Implication for Handling & Disposal |
| Skin Irritation | H315 | Causes skin irritation.[1] | Mandates use of chemical-resistant gloves and lab coats. Contaminated items become hazardous waste. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] | Requires use of safety goggles or a face shield. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | All transfers and weighing must be done in a fume hood to control dust. |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, a specific suite of PPE is required to create a barrier between the researcher and the chemical. This is a non-negotiable aspect of the experimental workflow.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be used in situations with a higher risk of splashing.[3]
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[2]
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is regularly laundered and dedicated to the laboratory space to prevent cross-contamination.
-
Respiratory Protection: Handling should occur within a chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available for a specific procedure, a NIOSH-approved respirator may be necessary, and this would require inclusion in your institution's respiratory protection program.[4]
Spill Management: Immediate and Controlled Response
In the event of an accidental spill, a prepared and immediate response is critical to mitigate exposure and environmental release.
Step 1: Evacuate and Alert
-
Alert colleagues in the immediate vicinity and your laboratory supervisor.
-
If the spill is large or involves significant dust generation, evacuate the area.
Step 2: Secure the Area and Don Appropriate PPE
-
Restrict access to the spill area.
-
Ensure you are wearing the full complement of PPE as described above.
Step 3: Containment and Cleanup
-
For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or vacuum the material into a designated hazardous waste container. Do not dry sweep , as this can generate dust.[4] Lightly moistening the material with a suitable solvent (e.g., ethanol) can help control dust.
-
For a liquid spill (if the compound is in solution), absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place all contaminated materials, including used absorbent, gloves, and weighing papers, into a clearly labeled, sealable hazardous waste container.[1]
Step 4: Decontamination
-
Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
All cleaning materials must also be disposed of as hazardous waste.
Proper Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. The SDS explicitly states to "Dispose of contents/container to an approved waste disposal plant."[1][5] Disposing of this chemical down the drain or in the regular trash is a serious regulatory violation and environmental hazard.[6][7]
The following protocol provides a self-validating system for its disposal:
Step 1: Waste Segregation at the Point of Generation
-
Rationale: Preventing the mixing of incompatible waste streams is a cornerstone of laboratory safety and efficient disposal.[8][9]
-
Action: At the location where the waste is generated (e.g., the fume hood), establish a dedicated waste container for this compound and any materials grossly contaminated with it. This includes:
-
Unused or expired solid compound.
-
Contaminated gloves, weighing papers, and pipette tips.
-
Spill cleanup debris.
-
Step 2: Select the Appropriate Waste Container
-
Rationale: The container must be compatible with the chemical and prevent any release to the environment.[8][10]
-
Action: Use a sealable, leak-proof container made of a material compatible with the waste. For solid waste, a wide-mouth plastic or glass jar with a screw-top lid is suitable. Ensure the container is in good condition, free from cracks or defects. The original chemical container can be an excellent choice for waste storage.[10]
Step 3: Accurate and Compliant Labeling
-
Rationale: Proper labeling is mandated by regulatory bodies like the EPA and OSHA and is critical for the safety of everyone who will handle the container.[7][9]
-
Action: As soon as the first item of waste is placed in the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Do not use abbreviations.[7]
-
The specific hazard characteristics (e.g., "Irritant").
-
The date the waste was first added to the container (accumulation start date).
-
The name of the Principal Investigator and the laboratory location (building and room number).
-
Step 4: Safe Accumulation and Storage
-
Rationale: Waste must be stored safely in a designated area to prevent accidents and ensure it is managed by trained personnel.
-
Action: Keep the waste container sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure secondary containment (e.g., a larger, lipped tray) is used to contain any potential leaks.
Step 5: Arranging for Final Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed and approved hazardous waste management company.
-
Action: Once the container is full or you are ready to have it removed, contact your institution's EHS department to schedule a pickup. Do not attempt to transport the waste yourself or hire an unapproved contractor. EHS will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[6][7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you are not only ensuring the safe and compliant disposal of this compound but also contributing to a culture of safety and environmental stewardship within the scientific community. This structured approach, grounded in scientific integrity and regulatory compliance, transforms a procedural necessity into an integral part of responsible research.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 4. justia.com [justia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. boomwaste.com [boomwaste.com]
- 9. getbiomed.com [getbiomed.com]
- 10. vumc.org [vumc.org]
A Strategic Guide to Personal Protective Equipment for Handling 5H-Benzimidazo[1,2-a]benzimidazole
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides a detailed operational and safety framework for the use of Personal Protective Equipment (PPE) when working with 5H-Benzimidazo[1,2-a]benzimidazole, a heterocyclic aromatic compound. The procedural guidance herein is designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.
Hazard Assessment: Understanding the Risks of this compound
Before any handling of this compound, a thorough understanding of its hazard profile is essential. Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or fume.[1][2]
Currently, specific Occupational Exposure Limits (OELs) for this compound have not been established by regulatory bodies such as OSHA or ACGIH.[1] In the absence of a defined OEL, a conservative approach is warranted. The principles of Occupational Exposure Banding (OEB) , a method used for compounds with limited toxicological data, suggest treating this substance with a high degree of caution. This approach involves categorizing a chemical into a "band" based on its potential toxicity and then implementing a corresponding level of control.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment is the final layer of protection. It is critical to first implement robust engineering and administrative controls to minimize potential exposure.
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood.[1][3] General laboratory ventilation should provide a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.[4][5][6]
-
Safe Handling of Powders: To minimize the generation of airborne dust, gentle handling techniques are crucial. Avoid scooping or pouring in a manner that creates dust clouds. Use appropriate tools and consider wetting the powder with a suitable solvent if the experimental procedure allows.[7]
-
Restricted Access: Designate specific areas for the handling and storage of this compound. Access to these areas should be limited to trained personnel.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The selection of specific PPE components is based on a risk assessment of the potential for skin, eye, and respiratory exposure.
Hand Protection: Selecting the Right Gloves
Given that this compound is a skin irritant, appropriate glove selection is critical. While specific breakthrough time data for this compound is not available, an informed decision can be made based on its chemical class (aromatic heterocyclic compound).
-
Recommended Glove Material: Nitrile or neoprene gloves are recommended for handling this compound.[2][8] Nitrile gloves offer good resistance to a broad range of chemicals, including many organic solvents and weak acids.[9][10] Neoprene provides excellent resistance to acids, caustics, and alcohols.[8][11]
-
Glove Thickness: A minimum thickness of 5 mils is recommended for incidental contact. For more prolonged handling, a thicker glove should be considered.
-
Double Gloving: For procedures with a higher risk of splash or contamination, double gloving is a prudent measure. This involves wearing two pairs of gloves, with the outer glove being removed immediately upon contamination.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, and immediately if they become contaminated. Do not reuse disposable gloves.
Table 1: Glove Selection Considerations
| Glove Material | General Resistance to Aromatic/Heterocyclic Compounds | Known Limitations | Recommended Use for this compound |
| Nitrile | Good resistance to many organic solvents and weak acids.[9][10] | Poor resistance to some ketones, strong acids, and certain aromatic and halogenated hydrocarbons.[9][12] | Recommended for incidental contact and general handling. |
| Neoprene | Good resistance to acids, caustics, and alcohols.[8][11] | Limited resistance to strong oxidizing acids and some aromatic hydrocarbons.[8] | A suitable alternative to nitrile, especially if there is co-exposure to acids or alcohols. |
| Latex | Good for water-based solutions but poor resistance to many organic solvents.[8] | Can cause allergic reactions. Poor resistance to oils and petroleum products.[8] | Not Recommended. |
Eye and Face Protection: A Non-Negotiable Requirement
Due to the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.
-
Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: For procedures with a significant splash or powder aerosolization potential, a face shield should be worn in addition to safety glasses or goggles.
Body Protection: Shielding the Skin
To prevent skin contact, appropriate laboratory attire and protective clothing are necessary.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.
-
Full-Length Pants and Closed-Toe Shoes: Long pants and fully enclosed shoes must be worn to protect the lower body and feet.
-
Disposable Gown/Apron: For tasks with a high likelihood of contamination, a disposable gown or a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: Preventing Inhalation
Given that this compound may cause respiratory irritation, respiratory protection is crucial, especially when handling the powdered form outside of a properly functioning chemical fume hood or if there is a potential for dust generation.
-
Engineering Controls as Primary Protection: A chemical fume hood is the primary means of respiratory protection.
-
Respirator Selection: In the absence of adequate engineering controls or during a spill, a NIOSH-approved respirator is required. The selection should be based on a risk assessment. For powdered forms of this compound, a respirator with a particulate filter is necessary.
-
N95 Respirator: For low levels of dust, a NIOSH-approved N95 respirator may be sufficient.
-
Half-Mask or Full-Facepiece Respirator with P100 Filters: For higher potential exposures or for individuals with facial hair that may interfere with the seal of an N95, a half-mask or full-facepiece elastomeric respirator with P100 (oil-proof) particulate filters is recommended. A full-facepiece respirator also provides the added benefit of eye protection.
All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).
Step-by-Step PPE Procedures
Donning (Putting On) PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Apron: Put on a disposable gown or apron over your lab coat.
-
Respiratory Protection: If required, don your respirator. Perform a user seal check.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat or gown.
Doffing (Taking Off) PPE
The doffing process is critical to prevent self-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Apron: Untie or unfasten the gown/apron and peel it away from your body, turning it inside out. Dispose of it in the designated hazardous waste container.
-
Eye and Face Protection: Remove eye and face protection from the back to the front.
-
Respiratory Protection: If worn, remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal of Contaminated PPE
All PPE contaminated with this compound must be treated as hazardous waste.
-
Designated Waste Containers: Place all contaminated disposable PPE in a clearly labeled, sealed hazardous waste container.[1][3]
-
Follow Institutional Protocols: Adhere to your institution's specific hazardous waste disposal procedures. This may involve a licensed hazardous waste disposal company.[1][13]
-
Do Not Dispose in General Waste: Under no circumstances should chemically contaminated PPE be disposed of in the regular trash.[1][3]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: In the event of a spill, evacuate the area and follow your institution's spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.
Conclusion: A Culture of Safety
The safe handling of this compound is achievable through a multi-layered approach that prioritizes engineering and administrative controls, supplemented by the diligent use of appropriate personal protective equipment. The causality behind these PPE choices is directly linked to the known hazards of the compound and the potential routes of exposure. By adhering to these protocols, researchers can foster a self-validating system of safety, ensuring both personal well-being and the integrity of their scientific work.
Visual Workflow for PPE Selection and Use
References
- 1. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. greenlabs.caltech.edu [greenlabs.caltech.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Laboratory Standard & Design Guidelines – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Laboratory Ventilation [nsh.org]
- 7. atlanticpumps.co.uk [atlanticpumps.co.uk]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. gloves.com [gloves.com]
- 10. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 11. All About the Chemical Resistance of Neoprene - Rubber-Cal – Rubber Flooring, Sheet Rubber, Rubber Mats, and Doormats [rubbercal.com]
- 12. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 13. resources.psi-bfm.com [resources.psi-bfm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
